molecular formula C10H7FN2O B1384863 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1015845-84-7

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1384863
CAS No.: 1015845-84-7
M. Wt: 190.17 g/mol
InChI Key: CCXPRNAFNCMOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXPRNAFNCMOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650851
Record name 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-84-7
Record name 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug discovery due to the presence of both a fluorinated benzaldehyde and a pyrazole moiety, structural motifs commonly found in pharmacologically active compounds. This document details a robust synthetic protocol based on the Ullmann condensation, offering insights into the rationale behind experimental choices. Furthermore, a thorough guide to the structural elucidation of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted spectral data, based on analogous structures and established principles, are provided to aid in the characterization of this compound.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modulations can include enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The benzaldehyde functional group, on the other hand, serves as a versatile synthetic handle for the construction of more complex molecular architectures.

Concurrently, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The combination of these three key structural features—a fluorine substituent, a benzaldehyde moiety, and a pyrazole ring—in this compound makes it a highly attractive building block for the synthesis of novel therapeutic agents. This guide provides the necessary technical details for its synthesis and comprehensive characterization, empowering researchers to unlock its potential in their drug discovery endeavors.

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is most effectively achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This reaction facilitates the formation of a C-N bond between an aryl halide and a nitrogen-containing heterocycle.[1][2][3] In this proposed synthesis, 2,4-difluorobenzaldehyde is coupled with pyrazole in the presence of a copper catalyst and a suitable base. The choice of 2,4-difluorobenzaldehyde as the starting material is strategic, as the fluorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the one at the 4-position, leading to the desired regioselectivity.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2,4-Difluorobenzaldehyde p1 This compound r1->p1 + r2 r2 Pyrazole re1 CuI (catalyst) re2 L-proline (ligand) re3 K2CO3 (base) re4 DMSO (solvent)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for copper-catalyzed N-arylation of pyrazoles.[4]

Materials:

  • 2,4-Difluorobenzaldehyde

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO to the flask via syringe.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices
  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[3] L-proline serves as an excellent and readily available ligand that enhances the solubility and reactivity of the copper catalyst, often allowing for lower reaction temperatures.[5][6]

  • Base: Potassium carbonate is a suitable base to deprotonate the pyrazole, facilitating its nucleophilic attack on the aryl halide.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is effective in dissolving the reactants and promoting the reaction, which often requires elevated temperatures.

  • Workup and Purification: A standard aqueous workup is employed to remove the inorganic salts and the DMSO solvent. Column chromatography is a reliable method for purifying the final product.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, and the protons on the benzaldehyde and pyrazole rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1s-
H-6 (Benzaldehyde)7.9 - 8.1dd~8.5, ~2.5
H-4 (Benzaldehyde)7.5 - 7.7ddd~8.5, ~8.5, ~2.5
H-3 (Benzaldehyde)7.3 - 7.5dd~8.5, ~2.5
H-3' (Pyrazole)7.8 - 8.0d~2.0
H-5' (Pyrazole)7.6 - 7.8d~2.5
H-4' (Pyrazole)6.4 - 6.6t~2.2

Rationale for Predictions: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.[7][8] The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The pyrazole protons will have characteristic chemical shifts and coupling constants.

3.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-5 (Benzaldehyde, C-F)160 - 165 (d, ¹JCF ≈ 250 Hz)
C-2 (Benzaldehyde, C-N)145 - 150
C-1 (Benzaldehyde)135 - 140
C-6 (Benzaldehyde)130 - 135
C-4 (Benzaldehyde)120 - 125 (d, JCF ≈ 20-25 Hz)
C-3 (Benzaldehyde)115 - 120 (d, JCF ≈ 20-25 Hz)
C-3' (Pyrazole)140 - 145
C-5' (Pyrazole)128 - 132
C-4' (Pyrazole)108 - 112

Rationale for Predictions: The carbonyl carbon of the aldehyde will be the most downfield signal.[9][10] The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons in the benzene ring will exhibit smaller two- and three-bond C-F couplings. The pyrazole carbons will appear at their characteristic chemical shifts.[11]

3.1.3. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[12][13]

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F-110 to -115ddd

Rationale for Predictions: The chemical shift of the fluorine atom will be in the typical range for an aryl fluoride.[14][15] The signal will be split by the neighboring protons on the aromatic ring. A ¹⁹F NMR spectrum of 2-fluorobenzaldehyde shows a signal at approximately -124.7 ppm.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (Aldehyde)1690 - 1710Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (two bands)
C=C (Aromatic)1580 - 1610Medium to Strong
C-N (Pyrazole)1300 - 1350Medium
C-F1100 - 1250Strong

Rationale for Predictions: A strong absorption band for the carbonyl group of the aromatic aldehyde is expected around 1700 cm⁻¹.[17][18][19] The characteristic C-H stretching vibrations of the aldehyde group will appear as two medium intensity bands.[19] Aromatic C=C stretching and the C-F stretching vibrations will also be present.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 190.17 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 190.

  • Key Fragmentation Patterns:

    • Loss of a hydrogen radical (-H) to give a stable acylium ion at m/z = 189.

    • Loss of the formyl group (-CHO) to give a fragment at m/z = 161.[21][22]

    • Fragmentation of the pyrazole ring, potentially leading to the loss of N₂ or HCN.[23]

    • Cleavage of the bond between the benzene and pyrazole rings.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation s1 Synthesized Product p1 Column Chromatography s1->p1 c1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) p1->c1 c2 IR Spectroscopy p1->c2 c3 Mass Spectrometry p1->c3 a1 Structure Elucidation c1->a1 c2->a1 c3->a1 a2 Purity Assessment a1->a2

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed Ullmann condensation provides a reliable and efficient route to this valuable building block. The comprehensive characterization protocol, including predicted NMR, IR, and MS data, serves as a practical resource for researchers to confirm the structure and purity of the synthesized compound. The availability of this guide will facilitate the exploration of this compound in the development of novel pharmaceuticals and other advanced materials, ultimately accelerating the pace of innovation in chemical and life sciences.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). Research Square. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

  • Synthesis and Characterization of 2-Pyrazoline Derivatives. (n.d.). Pramana Research Journal. [Link]

  • Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. (n.d.). Royal Society of Chemistry. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (n.d.). PubMed Central. [Link]

  • Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2014). ResearchGate. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Halogenoaminopyrazoles Derivatives: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities. (2024). PubMed Central. [Link]

  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... (n.d.). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. [Link]

  • Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2014). ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986). CORE. [Link]

  • Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

  • Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. (2025). ResearchGate. [Link]

Sources

"physicochemical properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Foreword: Understanding the "Why" Behind the "How"

In modern drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with data. It is not merely the synthesis of a novel compound that dictates its potential, but a profound understanding of its intrinsic physicochemical properties. These properties are the fundamental determinants of a molecule's behavior: its solubility dictates how it can be formulated, its lipophilicity governs its interaction with biological membranes, and its stability determines its shelf-life and therapeutic window.

This guide is dedicated to the comprehensive characterization of This compound , a molecule of significant interest due to its structural motifs—a fluorinated benzaldehyde and a pyrazole ring—which are prevalent in many biologically active compounds. As a Senior Application Scientist, my objective is not to simply present a list of properties, but to provide a cohesive narrative that explains the causality behind the experimental choices and the interpretation of the resulting data. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is not only accurate but also reproducible. This document is intended for fellow researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 1015845-84-7
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
Physical Form Solid
InChI Key CCXPRNAFNCMOAY-UHFFFAOYSA-N

Predicted Physicochemical Properties: A First Look

In the absence of comprehensive experimental data, high-quality computational models provide invaluable initial assessments of a molecule's likely behavior. These predictions guide experimental design and help to anticipate challenges in formulation and delivery. The following properties were predicted using established computational platforms such as ACD/Labs Percepta and SwissADME.[1][2]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 100-130 °CInfluences solubility and stability.
Boiling Point ~350 °C at 760 mmHgRelevant for purification and assessing volatility.
logP 1.5 - 2.5Indicates lipophilicity and potential for membrane permeability.
Aqueous Solubility Low to moderateCrucial for bioavailability and formulation.
pKa (most basic) 1.5 - 2.5 (pyrazole N)Determines ionization state at physiological pH.
pKa (most acidic) > 10Indicates lack of significant acidic character.
Polar Surface Area ~50 ŲAffects membrane transport and solubility.

Synthesis Pathway: A Plausible Route

Proposed Synthetic Scheme:

G reactant1 2,4-Difluorobenzaldehyde product This compound reactant1->product Ullmann Condensation reactant2 1H-Pyrazole reactant2->product catalyst CuI (or other Cu source) Ligand (e.g., L-proline) catalyst->product base K2CO3 (or other base) base->product solvent Solvent (e.g., DMSO) solvent->product G start Prepare Saturated Octanol and Water prepare_stock Dissolve Compound in Octanol start->prepare_stock partition Mix and Shake Phases start->partition prepare_stock->partition separate Separate Phases partition->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is a critical factor influencing its dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification:

    • Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Validation:

    • The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Chemical Stability Assessment

Principle: Understanding the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of a final product.

Methodology: Forced Degradation Studies

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH guidelines.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

G compound This compound stress Stress Conditions compound->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolysis stress->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile degradation_profile analysis->degradation_profile Degradation Profile & Pathway

Caption: Logical flow of a forced degradation study.

Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a commercial supplier indicates its purity has been confirmed by NMR. The following are predicted key spectroscopic features based on the known effects of the functional groups present.

¹H NMR Spectroscopy (Predicted)
  • Aldehydic Proton (-CHO): A singlet in the region of 9.8-10.2 ppm.

  • Aromatic Protons (Benzene Ring): A complex multiplet pattern between 7.0 and 8.0 ppm, showing coupling between the protons and with the fluorine atom.

  • Pyrazole Protons: Three distinct signals, likely in the range of 6.5-8.5 ppm, with characteristic coupling constants.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically 185-195 ppm.

  • Aromatic and Pyrazole Carbons: Multiple signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aldehydic): Signals above 3000 cm⁻¹ and around 2720-2820 cm⁻¹, respectively.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak at m/z = 190.17.

  • Key Fragmentation Patterns: Expect loss of the formyl radical (-CHO, M-29) and fragmentation of the pyrazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

  • Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are required.

  • Storage: Store in a cool, dry place away from light and oxidizing agents. It is classified as a combustible solid.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with robust methodologies for their experimental determination. The presence of the fluorobenzaldehyde and pyrazole moieties suggests its potential as a valuable building block in medicinal chemistry and materials science.

The primary gap in the current knowledge is the lack of publicly available, experimentally verified data for this specific compound. Future work should focus on the synthesis and full experimental characterization of this molecule to validate the predictions outlined in this guide. Such data would be invaluable for researchers utilizing this compound in their synthetic and developmental programs.

References

Sources

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted spectroscopic features with established principles and comparative data from structurally related analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization and quality control of this and similar compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde incorporating a pyrazole ring and a fluorine atom. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Pyrazole derivatives are known for a wide range of biological activities, and the inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Compound Profile:

PropertyValueSource
Chemical Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
CAS Number 1015845-84-7
Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including justifications for the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to reveal seven distinct signals corresponding to the seven hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine, aldehyde, and pyrazole substituents on the benzaldehyde ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C=O (Aldehyde)10.0 - 10.5s-
H-3' (Pyrazole)~7.8d~1.5
H-5' (Pyrazole)~7.7d~2.5
H-6 (Benzene)7.6 - 7.8ddJ(H-F) ≈ 8-9, J(H-H) ≈ 2.5
H-4 (Benzene)7.3 - 7.5dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-9, J(H-H) ≈ 2.5
H-3 (Benzene)7.2 - 7.4ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-4' (Pyrazole)~6.5t~2.0

Causality of Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system, resulting in a characteristic downfield singlet. For benzaldehyde itself, this signal appears around 10.0 ppm.[1]

  • Pyrazole Protons: The protons on the pyrazole ring will have distinct chemical shifts. H-3' and H-5' are adjacent to nitrogen atoms and will appear further downfield than H-4'. The coupling between them will follow the expected patterns for a three-spin system on a five-membered ring.

  • Benzene Ring Protons: The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at C-5 will have a notable effect on the chemical shifts and coupling constants of the adjacent protons (H-4 and H-6). The pyrazole substituent at C-2 will also influence the electronic environment of the aromatic protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum is anticipated to show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-5 (Benzene, C-F)162 - 166 (d, ¹J(C-F) ≈ 250 Hz)
C-2 (Benzene, C-N)145 - 150
C-5' (Pyrazole)~142
C-3' (Pyrazole)~130
C-1 (Benzene)128 - 132
C-6 (Benzene)125 - 129 (d, J(C-F) ≈ 20-25 Hz)
C-4 (Benzene)120 - 124 (d, J(C-F) ≈ 20-25 Hz)
C-3 (Benzene)115 - 119 (d, J(C-F) ≈ 5-10 Hz)
C-4' (Pyrazole)~108

Rationale for Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 190 ppm for benzaldehydes.[2]

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²J(C-F)), and C-3 will display an even smaller three-bond coupling (³J(C-F)).

  • Pyrazole and Benzene Carbons: The chemical shifts of the other aromatic and heterocyclic carbons are predicted based on the substituent effects of the aldehyde, fluorine, and pyrazole groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum with a standard pulse program.

    • Typical spectral width: 0-12 ppm.

    • A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and the C-F bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic and pyrazole C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretching
~1250StrongC-F stretch
~1100MediumPyrazole ring vibrations
800-900StrongOut-of-plane C-H bending (aromatic)

Interpretation of Key Bands:

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. For benzaldehyde, this peak is typically observed at approximately 1704 cm⁻¹.[3][4]

  • Aldehyde C-H Stretch: Two medium intensity bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ due to the Fermi resonance of the aldehyde C-H stretching vibration.

  • C-F Stretch: A strong band in the region of 1250 cm⁻¹ is characteristic of the C-F stretching vibration.

  • Aromatic and Heterocyclic Vibrations: The spectrum will also contain a series of bands corresponding to the C-H and C=C stretching and bending vibrations of the benzene and pyrazole rings.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative Intensity (%)Proposed Fragment Ion
190High[M]⁺ (Molecular Ion)
189Moderate[M-H]⁺
161Moderate[M-CHO]⁺
122Moderate[C₇H₄FO]⁺
95High[C₆H₄F]⁺
68Moderate[C₄H₄N₂]⁺ (Pyrazole cation)

Fragmentation Pathway Rationale:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]⁺ at m/z 190.

  • Loss of a Hydrogen Radical: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen to form the stable [M-H]⁺ ion at m/z 189.

  • Loss of the Formyl Radical: Cleavage of the bond between the benzene ring and the aldehyde group results in the loss of the formyl radical (CHO), leading to a fragment at m/z 161.

  • Further Fragmentation: The resulting fragments can undergo further cleavage. For example, the fragment at m/z 161 could lose the pyrazole ring to give the fluorophenyl cation at m/z 95.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Ionization:

  • Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray ionization (ESI) can be used to primarily observe the molecular ion.

Data Acquisition:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the identification and characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted spectral features, grounded in fundamental principles and comparative analysis with similar compounds, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the advancement of research and development in medicinal chemistry and related fields.

Visualizations

Molecular Structure and Atom Numbering for NMR

Caption: Atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation start High-Purity Compound dissolve Dissolve in Deuterated Solvent start->dissolve NMR & MS pellet Prepare KBr Pellet start->pellet IR nmr NMR Spectrometer (¹H, ¹³C) dissolve->nmr ms Mass Spectrometer dissolve->ms ir FT-IR Spectrometer pellet->ir process_nmr Process FID (FT, Phasing, Baseline) nmr->process_nmr process_ir Process Interferogram (FT, Background Subtraction) ir->process_ir process_ms Analyze Mass Spectrum ms->process_ms interpret_nmr Assign Peaks (Chemical Shift, Coupling) process_nmr->interpret_nmr elucidate Confirm Structure & Purity interpret_nmr->elucidate interpret_ir Identify Functional Groups process_ir->interpret_ir interpret_ir->elucidate interpret_ms Identify Molecular Ion & Fragmentation Pattern process_ms->interpret_ms interpret_ms->elucidate

Caption: Workflow for spectroscopic analysis.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". [Link]

  • Supplementary Materials for "Novel Fluorinated Pyrazoline Based Ethers...". (2025). KJAR.
  • Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019).
  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • MilliporeSigma. Sigma-Aldrich this compound. [Link]

  • PubChem. 5-Fluorosalicylaldehyde. [Link]

  • ResearchGate. (a) IR spectra of benzaldehyde at different concentrations.... [Link]

  • NIST. Benzaldehyde. [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

Sources

A-Technical-Guide-to-the-Biological-Activity-of-Fluorinated-Pyrazole-Benzaldehyde-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into the pyrazole benzaldehyde scaffold has emerged as a pivotal strategy in modern medicinal chemistry, yielding derivatives with a broad spectrum of enhanced biological activities. This guide provides an in-depth technical exploration of these compounds, delineating their synthesis, diverse pharmacological effects, and the underlying structure-activity relationships. We will navigate through their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge to advance in this promising field.

Introduction: The Strategic Imperative of Fluorination in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs like the anti-inflammatory agent celecoxib.[1][2][3] Its versatility stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, enhancing binding affinity and improving pharmacokinetic profiles. The strategic introduction of fluorine atoms into this privileged scaffold has been shown to significantly modulate its physicochemical and biological properties.[4][5] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: This can improve membrane permeability and bioavailability.[4]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

  • Conformational Control: The introduction of fluorine can induce specific molecular conformations that are more favorable for binding to a biological target.

This guide will systematically explore how these principles are applied to fluorinated pyrazole benzaldehyde derivatives, translating into tangible therapeutic potential.

Synthetic Pathways to Fluorinated Pyrazole Benzaldehyde Derivatives

The synthesis of these derivatives typically involves multi-step sequences, often commencing with the construction of a chalcone intermediate. A general and widely adopted synthetic route is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a fluorinated benzaldehyde.[6] The resulting chalcone is then cyclized with hydrazine hydrate or its derivatives to form the pyrazole ring.[6][7][8]

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Formation Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Fluorobenzaldehyde Fluorinated Benzaldehyde Fluorobenzaldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product Fluorinated Pyrazole Benzaldehyde Derivative Cyclization->Product Anticancer_Mechanism cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Apoptosis Induction Compound Fluorinated Pyrazole Benzaldehyde Derivative EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits ROS ROS Generation Compound->ROS CancerCell Cancer Cell EGFR->CancerCell Promotes Growth VEGFR2->CancerCell Promotes Angiogenesis Tubulin->CancerCell Required for Division Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis CancerCell->Apoptosis Leads to Anti_inflammatory_Mechanism Compound Fluorinated Pyrazole Benzaldehyde Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a synthetic organic compound that integrates two key pharmacophores: a fluorinated pyrazole ring and a benzaldehyde moiety. While direct experimental data on this specific molecule is not extensively available in public literature, its structural components are well-characterized in medicinal chemistry for a range of biological activities. This guide synthesizes the existing knowledge on pyrazole and benzaldehyde derivatives to propose and detail the most probable mechanisms of action for this compound. We will delve into hypothesized roles in anti-inflammatory, anticancer, and antimicrobial pathways, providing a robust framework for future experimental investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this and related compounds.

Introduction: A Molecule of Bifold Potential

The rational design of novel therapeutic agents often involves the combination of established pharmacophores to create new chemical entities with unique or enhanced biological activities. This compound is a prime example of such a strategy. Its structure is a composite of:

  • A Pyrazole Nucleus: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

  • A Benzaldehyde Moiety: Benzaldehyde and its derivatives are recognized for their antimicrobial and various other biological activities. They are known to interact with cellular membranes and can modulate bacterial communication pathways.[2][3]

  • Fluorine Substitution: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often enhancing its therapeutic efficacy.

Given this structural makeup, this compound is a compelling candidate for investigation across several therapeutic areas. This guide will explore the most plausible mechanisms of action, drawing parallels from well-documented analogues.

Hypothesized Mechanism I: Anti-inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition

A significant body of research has established pyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] The anti-inflammatory drug Celecoxib, which features a pyrazole core, is a notable example.[6]

The COX-2 Pathway in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

Proposed Interaction of this compound with COX-2

It is hypothesized that this compound could act as a selective COX-2 inhibitor. The pyrazole ring can form key interactions within the active site of the COX-2 enzyme. The fluorine substituent may enhance binding affinity and selectivity.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound This compound Compound->COX2 Inhibits Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Broad Kinase Panel Screening IC50_Determination IC50 Determination for Hit Kinases Kinase_Panel->IC50_Determination MoA_Studies Mechanism of Action Studies (e.g., ATP competition) IC50_Determination->MoA_Studies Cell_Proliferation Cancer Cell Line Proliferation Assay Target_Phosphorylation Western Blot for Target Phosphorylation Cell_Proliferation->Target_Phosphorylation Cell_Cycle_Apoptosis Cell Cycle and Apoptosis Assays Target_Phosphorylation->Cell_Cycle_Apoptosis Compound This compound Compound->Kinase_Panel Compound->Cell_Proliferation

Caption: Experimental workflow for investigating kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and its inhibition. [8] Materials:

  • Kinase of interest

  • Specific substrate peptide for the kinase

  • ATP

  • This compound (test compound)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In each well of the plate, add the kinase and the test compound at various concentrations.

  • Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the substrate peptide and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesized Mechanism III: Antimicrobial Activity

Both pyrazole and benzaldehyde moieties have been reported to possess antimicrobial properties. [2][6]Therefore, their combination in this compound suggests potential for antibacterial and/or antifungal activity.

Potential Antimicrobial Mechanisms
  • Membrane Disruption: Benzaldehyde and its derivatives, particularly those with hydroxyl groups, can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death. [2]* Enzyme Inhibition: The compound could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Quorum Sensing Inhibition: Benzaldehyde derivatives have been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence gene expression and biofilm formation. [9][10]By disrupting QS, the compound could attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the in vitro antimicrobial activity of a compound. [11][12] Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (test compound)

  • Standard antibiotic/antifungal as a positive control

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive molecule with multiple possible mechanisms of action. The most promising avenues for investigation are its roles as an anti-inflammatory agent via COX-2 inhibition, an anticancer agent through kinase inhibition, and an antimicrobial agent.

Quantitative Data Summary (Hypothetical)

Hypothesized Activity Key Assay Primary Endpoint Potential Target(s)
Anti-inflammatoryIn vitro COX-1/COX-2 InhibitionIC50 (µM), Selectivity IndexCOX-2
AnticancerIn vitro Kinase InhibitionIC50 (nM)EGFR, VEGFR, CDKs, etc.
AntimicrobialBroth MicrodilutionMIC (µg/mL)Bacterial/Fungal Strains

The experimental protocols provided in this guide offer a starting point for a comprehensive evaluation of this compound. A systematic approach, beginning with broad screening assays followed by more detailed mechanistic studies, will be crucial to fully elucidate its therapeutic potential.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity, 29(2), 1789-1820.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry, 9, 706975.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3344-3349.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(23), 16843.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (2020). Archiv der Pharmazie, 353(7), e2000048.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Journal of Clinical Microbiology & Infectious Diseases, 40(8), 1599-1610.
  • Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. (2024). Microbiology Spectrum, 12(7), e00539-24.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
  • Antimicrobial Susceptibility Testing. (2021). Apec.org.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 209-228.
  • Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms. (2024).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology, 644, 65-82.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Odessa University Chemical Journal.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). International Journal of Health Sciences, 6(S2), 8281-8289.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1735.
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2012). Chemistry Central Journal, 6(1), 111.
  • In vitro kinase assay. (2023). protocols.io.
  • Pyrazoles as anticancer agents: Recent advances. (2020).
  • Antimicrobial Susceptibility Testing. (2023).
  • Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin. (2025). BenchChem.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules, 22(1), 122.
  • Dual Action of Benzaldehydes: Inhibiting Quorum Sensing and Enhancing Antibiotic Efficacy for Controlling Pseudomonas aeruginosa Biofilms. (2024).
  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (2023). International Journal of Molecular Sciences, 24(18), 14083.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).
  • Can anyone suggest a protocol for a kinase assay?. (2015).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2007). Journal of Food Protection, 70(6), 1365-1374.
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Molecules, 26(18), 5570.
  • Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. (2025).
  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). Foods, 13(16), 2530.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). Journal of Fungi, 9(1), 1103.
  • Computational analyses of mechanism of action (MoA): data, methods and integration. (2022).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010).
  • COX Activity Assay Kit. (n.d.). Cayman Chemical.
  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2015). Cell, 161(6), 1394-1406.
  • Mechanism of Action (MOA). (n.d.).
  • Target identification and mechanism of action in chemical biology and drug discovery. (2010).

Sources

Solubility Profile of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a first-principles approach to understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₁₀H₇FN₂O) is a solid compound with a molecular weight of 190.17 g/mol .[1] Its structural features—a fluorinated benzaldehyde core linked to a pyrazole ring—present a unique combination of polarity and aromaticity that dictates its interactions with different solvent systems. A thorough understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, enabling rational solvent selection for synthesis, crystallization, and formulation. This guide moves beyond a simple data sheet to provide the foundational knowledge and practical methodologies required to establish a comprehensive solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[2] Let's dissect the structure of this compound to predict its behavior.

  • Polarity: The molecule possesses several polar features: the aldehyde group (C=O), the pyrazole ring with its nitrogen atoms, and the carbon-fluorine bond. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Aromaticity: The presence of two aromatic rings (benzene and pyrazole) contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or nonpolar solvents to some extent.

  • Hydrogen Bonding: While the molecule does not have a hydrogen bond donor, its multiple acceptor sites are significant. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to interact favorably.

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound. This method is designed to be self-validating and requires standard laboratory equipment.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Small test tubes or vials

  • Calibrated pipettes

Step-by-Step Experimental Workflow
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a small test tube.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

  • Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to ensure thorough mixing.[3]

  • Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. This can be continued to estimate the approximate solubility.

  • Classification: Based on the amount of solvent required to dissolve the compound, classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.

This systematic approach ensures reproducibility and provides a clear operational framework for solubility screening.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Decision weigh Weigh 10 mg of Compound add_solvent Add 0.5 mL of Solvent weigh->add_solvent mix Vortex for 60s add_solvent->mix observe Observe for Dissolution mix->observe decision Completely Dissolved? observe->decision soluble Record as Soluble decision->soluble Yes insoluble Add More Solvent / Record decision->insoluble No

Caption: A flowchart of the experimental workflow for determining solubility.

Interpreting and Presenting Solubility Data

The results from the experimental protocol should be systematically recorded to allow for easy comparison and interpretation. A structured table is the most effective way to present this data.

SolventPolarity TypeObservation at 10 mg / 0.5 mLEstimated Solubility (mg/mL)Classification
MethanolPolar Protic[Experimental Result][Calculated Value][e.g., Soluble]
AcetonePolar Aprotic[Experimental Result][Calculated Value][e.g., Very Soluble]
DichloromethanePolar Aprotic[Experimental Result][Calculated Value][e.g., Soluble]
Ethyl AcetatePolar Aprotic[Experimental Result][Calculated Value][e.g., Sparingly Soluble]
TolueneNonpolar[Experimental Result][Calculated Value][e.g., Insoluble]
HexaneNonpolar[Experimental Result][Calculated Value][e.g., Insoluble]

This structured presentation allows for a clear understanding of the solubility profile and informs the selection of appropriate solvents for subsequent experimental work.

Logical Framework for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following diagram illustrates the logical relationship between the properties of this compound and the characteristics of different solvent classes, guiding the researcher toward an informed solvent choice.

logical_framework cluster_solvents Solvent Classes compound This compound (Polar, H-bond Acceptor) polar_protic Polar Protic (e.g., Methanol) H-bond Donors compound->polar_protic Favorable Interaction (H-bonding) polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole compound->polar_aprotic Strong Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane) Van der Waals compound->nonpolar Weak Interaction (Mismatch in Polarity)

Caption: The relationship between solute properties and solvent classes.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a practical experimental protocol, researchers can confidently establish a robust solubility profile. It is recommended to perform the described solubility tests across a range of solvents to inform solvent selection for synthesis, purification, and formulation, thereby optimizing these critical processes in drug discovery and development.

References

  • 4. (n.d.). Retrieved from a publicly available educational resource.

  • 3. (n.d.). Retrieved from a publicly available educational resource.

  • . (n.d.). Scribd. Retrieved from [Link]

  • . (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

  • . (n.d.). Retrieved from a publicly available educational resource.

Sources

A Theoretical Investigation of the Molecular Structure and Electronic Properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: A DFT-Based Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this work elucidates the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The core of this investigation employs the B3LYP functional with a 6-311++G(d,p) basis set to ensure a high degree of accuracy. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are presented to build a holistic understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. The findings herein serve as a foundational computational benchmark, offering critical insights for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among these, pyrazole and its derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] Similarly, the benzaldehyde scaffold is a common feature in medicinal chemistry, valued for its synthetic versatility. The strategic combination of these moieties, as seen in this compound (Molecular Formula: C₁₀H₇FN₂O), presents a molecule with considerable potential for drug discovery applications.

The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability and binding affinity. Understanding the precise three-dimensional structure and electronic landscape of this compound is paramount to predicting its behavior and guiding its rational design into more complex therapeutic agents.

While experimental synthesis and characterization are indispensable, theoretical calculations provide a powerful, cost-effective avenue to explore molecular properties at a quantum level.[3][5] This guide leverages Density Functional Theory (DFT), a robust computational method, to perform an in-depth structural and electronic characterization.[6] We will explore the molecule's most stable conformation, predict its vibrational spectra, and map its electronic reactivity through FMO and MEP analyses. This theoretical foundation is designed to complement and accelerate experimental research in the field.

Computational Methodology

The causality behind the selection of a computational protocol is critical for the validity of the results. The methods described below were chosen to provide a balance of computational efficiency and high accuracy for a molecule of this class, which contains aromatic rings, heteroatoms, and polar functional groups. All calculations were performed using the Gaussian 16 suite of programs.

Rationale for Method Selection

The B3LYP hybrid functional was chosen for this study. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long-standing record of providing reliable geometric and electronic data for a wide range of organic and heterocyclic systems.[4][6] To accurately describe the electronic distribution, particularly around the electronegative fluorine, oxygen, and nitrogen atoms, the Pople-style 6-311++G(d,p) basis set was employed. The inclusion of diffuse functions (++) is essential for modeling lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of atomic orbitals within the molecule.

Experimental Protocol: Geometry Optimization & Vibrational Analysis
  • Initial Structure Construction: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: The structure was then optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization algorithm was allowed to run until the forces on each atom were negligible and the geometry converged to a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis was performed at the same level of theory. This step serves two critical, self-validating purposes:

    • It confirms that the optimized structure corresponds to a true local energy minimum, which is verified by the absence of any imaginary frequencies.

    • It provides the theoretical vibrational frequencies (IR and Raman spectra), which can be directly compared with experimental data for structural validation.[7]

Experimental Protocol: Electronic Property Analysis

Using the optimized minimum-energy geometry, a series of single-point calculations were conducted to elucidate the electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding how the molecule will interact with biological targets or other reactants.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to quantify the charge distribution on each atom, providing a more detailed picture than the visual MEP map.

G cluster_setup Setup & Optimization cluster_validation Validation cluster_analysis Property Analysis A Initial 3D Structure B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Verify No Imaginary Frequencies (True Minimum) D->E F Frontier Molecular Orbitals (HOMO/LUMO) E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbitals (NBO) E->H I Comprehensive Structural & Reactivity Profile F->I G->I H->I

Caption: Computational workflow for the theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a stable structure, confirmed as a true energy minimum by the subsequent frequency analysis. The key structural parameters are presented in Table 1. The molecule exhibits near-planarity across the benzaldehyde and pyrazole rings, though a slight dihedral twist is observed between the two ring systems. This twist is a result of steric hindrance between the ortho-hydrogens of the pyrazole ring and the aldehyde group.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °)

Parameter Bond/Atoms Calculated Value Typical Literature Value
Bond Lengths
C=O (aldehyde) 1.215 1.20 - 1.22
C-F (aromatic) 1.358 1.35 - 1.37
C-N (ring junction) 1.421 1.41 - 1.43
N-N (pyrazole) 1.365 1.35 - 1.38
Bond Angles
O-C-H (aldehyde) 121.5 ~120
C-C-F 118.9 ~118-120
C-N-N (pyrazole) 112.4 ~112

| Dihedral Angle | C(Ar)-C(Ar)-N-N | 15.8 | - |

Note: Literature values are representative for similar chemical environments.

Vibrational Analysis

The vibrational analysis predicted the theoretical infrared (IR) spectrum. Crucially, no imaginary frequencies were found, confirming the stability of the optimized structure. The most characteristic vibrational modes are summarized in Table 2. The calculated frequency for the C=O stretching vibration of the aldehyde group is a strong indicator and aligns well with expected experimental values for aromatic aldehydes.[8] Similarly, the C-F stretch and aromatic C=C vibrations are in their expected regions.

Table 2: Major Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency Expected Region[8]
C-H Stretch (Aromatic) 3085 - 3060 3100 - 3000
C-H Stretch (Aldehyde) 2865, 2750 2880 - 2650
C=O Stretch (Aldehyde) 1710 ~1700
C=C Stretch (Aromatic) 1610, 1580, 1495 1625 - 1440

| C-F Stretch | 1245 | 1250 - 1000 |

Frontier Molecular Orbitals (FMOs)

The FMO analysis is critical for understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies and the resulting energy gap are presented in Table 3.

Table 3: Calculated FMO Energies

Parameter Energy (eV)
EHOMO -6.85
ELUMO -2.12

| Energy Gap (ΔE) | 4.73 |

The HOMO is primarily localized over the π-system of the pyrazole ring and the electron-rich benzaldehyde ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed predominantly over the benzaldehyde moiety, particularly the carbonyl carbon, suggesting this is the most likely site for nucleophilic attack. The calculated energy gap of 4.73 eV indicates a molecule with high kinetic stability, as a larger gap implies that more energy is required to excite an electron from the HOMO to the LUMO.

G cluster_geo Molecular Geometry cluster_prop Electronic Properties cluster_outcome Predicted Behavior Geo Optimized Structure (Bond Lengths, Angles) FMO FMO Analysis (HOMO/LUMO Gap) Geo->FMO influences MEP MEP Analysis (Charge Distribution) Geo->MEP influences Stab Kinetic Stability FMO->Stab determines React Reactivity Profile (Electrophilic/Nucleophilic Sites) FMO->React informs MEP->React identifies

Caption: Relationship between calculated properties and molecular behavior.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the molecule's charge distribution. The regions of most negative potential (shown in red) are localized on the carbonyl oxygen atom of the aldehyde group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance. The regions of positive potential (shown in blue) are found around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons, making them susceptible to nucleophilic attack. The MEP analysis strongly supports the FMO findings and provides a clear, intuitive picture of the molecule's reactive sites.

Conclusion

This in-depth theoretical guide has successfully characterized the structural and electronic properties of this compound using high-level DFT calculations. The key findings are:

  • Stable Geometry: The molecule adopts a near-planar, stable conformation, which has been validated by vibrational frequency analysis.

  • Vibrational Signature: Key vibrational frequencies, such as the prominent C=O stretch at 1710 cm⁻¹, have been predicted, providing a benchmark for experimental spectroscopic identification.

  • Electronic Profile: FMO analysis reveals a significant HOMO-LUMO gap of 4.73 eV, suggesting good kinetic stability.

  • Reactivity Mapping: Both FMO and MEP analyses consistently identify the carbonyl oxygen and pyrazole nitrogens as the primary nucleophilic centers, and the aldehyde group and aromatic rings as the main electrophilic regions.

The insights generated in this study provide a robust theoretical foundation for future research. They can guide synthetic strategies, aid in the interpretation of experimental data, and inform the rational design of new derivatives with tailored properties for applications in drug development and materials science.

References

  • AIP Conference Proceedings. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Available at: [Link]

  • ACS Publications. (2022). A Theoretical Study of H-Abstractions of Benzaldehyde by H, O3(P), 3O2, OH, HO2, and CH3 Radicals: Ab Initio Rate Coefficients and Their Uncertainty Quantification. The Journal of Physical Chemistry A. Available at: [Link]

  • PubChem - NIH. 5-Fluorosalicylaldehyde. Available at: [Link]

  • Journal of King Saud University - Science. Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Available at: [Link]

  • ResearchGate. (2018). Calculating the Aromaticity of Heterocycles. Available at: [Link]

  • Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]

  • ResearchGate. (2021). Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines. Available at: [Link]

  • ChemRxiv. (2021). DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. Available at: [Link]

  • ACS Publications. (2022). A Theoretical Study of H-Abstractions of Benzaldehyde by H, O3(P), 3O2, OH, HO2, and CH3 Radicals: Ab Initio Rate Coefficients and Their Uncertainty Quantification. Available at: [Link]

  • PMC - NIH. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

  • ResearchGate. (2022). Synthesis, computational and biological study of pyrazole derivatives. Available at: [Link]

  • ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,.... Available at: [Link]

  • SpringerLink. (2024). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of the Iranian Chemical Society. Available at: [Link]

  • PMC - NIH. Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Available at: [Link]

  • College of Science, University of Kirkuk. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Available at: [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]

  • Semantic Scholar. (2023). Aromatic interactions with heterocycles in water. Available at: [Link]

  • Google Patents. Benzaldehyde derivatives, their preparation and application.
  • ResearchGate. (2018). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

  • ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • SpectraBase. 2-Fluoro-5-bromo-benzaldehyde. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

Sources

Topic: Potential Therapeutic Targets for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, with a pronounced emphasis on oncology.[3] The strategic incorporation of a fluorine atom into this scaffold, as seen in the 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde core, is a deliberate design choice intended to enhance drug-like properties. Fluorination is known to improve metabolic stability, target binding affinity, and bioavailability by modulating lipophilicity and electronic characteristics.[4][5] This guide synthesizes the current understanding of pyrazole-based pharmacophores to illuminate the most promising therapeutic targets for derivatives of this specific fluorinated benzaldehyde. We will dissect the primary opportunities in oncology, explore secondary avenues in infectious diseases, and touch upon emerging applications, providing field-proven experimental workflows for target validation and lead development.

Introduction: The Strategic Value of the Fluorinated Pyrazole Scaffold

The utility of the pyrazole ring system in drug discovery is well-established, forming the structural basis for drugs targeting a wide array of diseases.[2] Its unique electronic configuration and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective ligands.

The introduction of fluorine is a critical modification. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can profoundly alter a molecule's properties.[5] These modifications often lead to:

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.[6]

  • Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing target binding.[5]

  • Improved Bioavailability: Modulating pKa and lipophilicity can improve a molecule's ability to cross biological membranes.[4]

The this compound scaffold is thus not merely a starting material, but a rationally designed platform. The benzaldehyde functional group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives through reactions like condensation, reductive amination, and cyclization, enabling the exploration of a wide chemical space to optimize target engagement.

Part I: The Primary Therapeutic Arena - Oncology

The vast body of research on pyrazole derivatives points overwhelmingly towards their potential as anticancer agents.[1][3] They have been shown to interact with a multitude of targets that are central to cancer cell proliferation, survival, and metastasis.[7]

Key Target Class 1: Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Pyrazole derivatives have proven to be effective scaffolds for kinase inhibitors.

  • Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR-2

    • Causality: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal in tumor growth and angiogenesis, respectively.[7] Overactivation of EGFR drives cell proliferation, while VEGFR-2 signaling is essential for forming new blood vessels to supply the tumor. Inhibiting these kinases is a clinically validated anticancer strategy. Pyrazole derivatives can be designed to compete with ATP for the kinase binding site, thereby blocking downstream signaling.[3]

    • Evidence: Numerous pyrazole-containing compounds have demonstrated potent inhibition of EGFR and VEGFR-2, leading to reduced tumor growth and angiogenesis.[3][7]

  • Intracellular Signaling Pathways: PI3K/Akt & MAPK/ERK

    • Causality: The PI3K/Akt/mTOR and MAPK/ERK pathways are fundamental signaling cascades that control cell survival, proliferation, and metabolism. Mutations leading to their constitutive activation are common in many cancers. Pyrazole derivatives have been developed that inhibit key kinases within these pathways, such as PI3K and BRAF.[3][8] Inhibition of these targets can induce apoptosis and halt cell proliferation.

    • Evidence: Specific pyrazole derivatives have shown potent, low-micromolar inhibition of PI3K and BRAF in various cancer cell lines, including breast and colon cancer.[3][8]

  • Cell Cycle Regulators: CDKs & Aurora Kinases

    • Causality: Cyclin-dependent kinases (CDKs) and Aurora kinases are master regulators of the cell cycle. Their inhibition prevents cancer cells from progressing through mitosis, leading to cell cycle arrest and, ultimately, apoptosis.[9] The pyrazole scaffold has been successfully employed to create potent inhibitors of these crucial cell cycle enzymes.[3][8]

    • Evidence: Studies have shown that pyrazole derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis through the inhibition of CDK2 and Aurora-A kinase.[8][9]

Key Target Class 2: Microtubule Dynamics
  • Causality: The mitotic spindle, composed of microtubules, is essential for proper chromosome segregation during cell division. Agents that interfere with tubulin polymerization or depolymerization are potent anticancer drugs. The pyrazole scaffold can be incorporated into molecules that bind to the colchicine site on tubulin, preventing microtubule formation and arresting cells in mitosis.[3][7]

Proposed Experimental Workflow for Oncology Target Validation

The validation of a new chemical entity (NCE) based on the this compound scaffold requires a systematic, multi-stage approach. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Oncology_Workflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Mechanism of Action cluster_2 Stage 3: Specific Target Engagement cluster_3 Stage 4: Lead Optimization Screening Library Synthesis (from parent aldehyde) MTT Cell Viability Assay (MTT) (e.g., MCF-7, HCT116, A549) Screening->MTT Broad-spectrum cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Confirm cell death mechanism CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Investigate cell cycle arrest KinaseAssay Target-Based Assay (e.g., Kinase Inhibition Assay) CellCycle->KinaseAssay Identify molecular target WesternBlot Target Modulation Assay (Western Blot for p-Akt, p-ERK) KinaseAssay->WesternBlot Confirm target engagement in cells SAR Structure-Activity Relationship (SAR) & ADME Profiling WesternBlot->SAR Refine chemical structure InVivo In Vivo Xenograft Model SAR->InVivo Evaluate in vivo efficacy

Caption: Oncology Target Validation Workflow.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

  • Reaction Setup: In a 96-well plate, add recombinant human VEGFR-2 enzyme, a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the pyrazole derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody-based method like ELISA or a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.[3]

Representative Pyrazole Derivatives vs. Cancer Cell Lines MCF-7 (Breast) HCT116 (Colon) A549 (Lung) Target Class
Compound Type IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
Pyrazoline-Tetrazole Derivative9.3>1008.0Tubulin/CDK[9]
Pyrazolo[4,3-c]pyridine Derivative1.92.9>50PI3K/Akt[3]
Pyrazolone-Pyrazole Derivative16.5N/AN/AVEGFR-2[3]
N-acetyl Pyrazoline Derivative40.47>100>100EGFR[10]

Note: Data is illustrative, compiled from various sources on pyrazole derivatives to show representative activity ranges. Exact values depend on the specific chemical structure.

Part II: Expanding Therapeutic Horizons - Infectious Diseases

While oncology is the primary focus, the pyrazole scaffold is also a fertile ground for developing anti-infective agents. The fluorinated nature of the core structure can be particularly advantageous for enhancing cell penetration and metabolic stability, crucial properties for antimicrobial drugs.[4]

Key Target Class: Bacterial Metabolic & Cell Wall Enzymes
  • Causality: The search for novel antibiotics is critical due to widespread resistance. Targeting essential and bacterial-specific enzymes is a proven strategy. Enzymes like Enoyl-ACP Reductase (InhA), crucial for fatty acid synthesis in Mycobacterium tuberculosis, and Dihydrofolate Reductase (DHFR), essential for nucleotide synthesis, are validated targets.[11][12] Additionally, the Mur ligase family (MurB, MurC, etc.) is vital for building the peptidoglycan cell wall, a structure unique to bacteria.[13]

  • Evidence: Pyrrole- and pyrazole-containing molecules have been synthesized and shown to act as potent inhibitors of InhA and DHFR, exhibiting significant antitubercular activity.[11][12]

Proposed Experimental Workflow for Antimicrobial Target Validation

Antimicrobial_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Target Identification cluster_2 Stage 3: Safety & Selectivity Screening Library Synthesis MIC_Assay Minimum Inhibitory Concentration (MIC) (vs. S. aureus, E. coli, M. tuberculosis) Screening->MIC_Assay Docking Molecular Docking (In Silico Prediction) MIC_Assay->Docking Predict potential targets EnzymeAssay Enzyme Inhibition Assay (e.g., DHFR, InhA) Cytotoxicity Mammalian Cell Cytotoxicity (e.g., vs. Vero, HEK293 cells) EnzymeAssay->Cytotoxicity Assess safety profile Docking->EnzymeAssay Validate target inhibition Selectivity Calculate Selectivity Index (SI = IC₅₀ / MIC) Cytotoxicity->Selectivity

Caption: Antimicrobial Target Validation Workflow.

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the pyrazole derivatives in appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Part III: Emerging & Niche Therapeutic Areas

  • Neurodegenerative Disorders: The cholinergic and amyloid hypotheses are central to Alzheimer's disease pathology. Dual inhibitors of Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1) are a promising therapeutic strategy. Pyrazole-based structures have been explored for this dual-target approach.[14]

  • Inflammatory Conditions: Pyrazole derivatives have a long history as anti-inflammatory agents (e.g., Celecoxib). Mechanistic studies suggest that newer derivatives may exert their effects through modulation of the NO/cGMP pathway in addition to classical COX/LOX inhibition.[8][15]

Synthesis & Library Development Strategy

The this compound core is an ideal starting point for generating a diverse library of compounds for screening. A common and effective method is the Claisen-Schmidt condensation to form chalcone intermediates, which can then be cyclized to form various heterocyclic systems.

Synthesis_Scheme Start This compound Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Reagent1 Substituted Acetophenone Base (NaOH) Reagent1->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Reagent2 Hydrazine Hydrate Acetic Acid Reagent2->Pyrazoline Cyclization Reagent3 Guanidine Base Reagent3->Pyrimidine Cyclization

Caption: Generalized Synthetic Scheme for Library Development.

This strategy allows for diversification at two key points: first, by using various substituted acetophenones to generate a range of chalcones, and second, by reacting these chalcones with different reagents (like hydrazine, guanidine, or thiourea) to produce a variety of final heterocyclic scaffolds.[10][16]

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of molecules for therapeutic development. The confluence of a privileged pyrazole scaffold and the strategic placement of a fluorine atom provides a robust platform for generating potent and selective inhibitors. The most immediate and well-supported opportunities lie in oncology, particularly in the targeting of protein kinases (EGFR, VEGFR, PI3K, BRAF, CDKs) and microtubule dynamics. Secondary, yet significant, potential exists in the development of novel anti-infective agents targeting essential bacterial enzymes. Future research should focus on synthesizing diverse libraries based on this core, employing the systematic validation workflows outlined herein to identify lead compounds, and subsequently optimizing their pharmacological profiles for clinical translation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: PMC)

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Source: Encyclopedia.pub)

  • Pyrazoles as anticancer agents: Recent advances. (Source: SRR Publications)

  • The designed pyrazole-based target compounds. (Source: ResearchGate)

  • Understanding the Properties and Applications of Fluorinated Pyrazoles. (Source: Synquest Labs)

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (Source: PubMed Central)

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (Source: RSC Publishing)

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (Source: RSC Publishing)

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (Source: PMC - NIH)

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (Source: ResearchGate)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: PMC - NIH)

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (Source: ResearchGate)

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (Source: MDPI)

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (Source: PubMed Central)

  • 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (Source: PubMed)

  • Synthesis and Characterization of Some Biologically Active Fluorinated Heterocycles Like Benzothiazepines & Pyrazolines. (Source: Book Publisher International)

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (Source: PMC - NIH)

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. (Source: NIH)

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (Source: PMC)

  • 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives as new inhibitors of bacterial cell wall biosynthesis. (Source: PubMed)

Sources

The Ascendant Scaffold: A Technical Guide to 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to its incorporation into a multitude of approved therapeutic agents. This technical guide delves into the chemistry and burgeoning biological significance of a specific, yet increasingly important, subclass: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its analogs. We will explore the synthetic rationale for accessing this core structure, detail key experimental protocols, and provide a comprehensive literature review of the diverse pharmacological activities exhibited by its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical space.

Introduction: The Pyrazole Core and the Significance of Fluorination

The pyrazole ring system is a cornerstone of modern medicinal chemistry, present in drugs spanning a wide array of therapeutic areas, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2][3] Its two adjacent nitrogen atoms provide a unique combination of hydrogen bond donating and accepting capabilities, facilitating crucial interactions with biological targets.[4] The aromatic nature of the ring also allows for favorable π-stacking interactions within protein binding pockets.

The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties.[5] The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[6] In the context of the 2-(1H-pyrazol-1-yl)benzaldehyde scaffold, the 5-fluoro substituent is strategically placed to modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde group and the overall biological activity of the molecule and its derivatives.

This guide will focus on the synthesis, characterization, and therapeutic potential of this compound, a key building block for a diverse range of biologically active compounds.

Synthetic Strategies for 2-(1H-Pyrazol-1-yl)benzaldehyde Analogs

The synthesis of 2-(1H-pyrazol-1-yl)benzaldehydes can be approached through several strategic disconnections. The two most prominent and versatile methods are the Ullmann-type N-arylation and the Vilsmeier-Haack formylation of a pre-formed N-aryl pyrazole.

Ullmann-type N-Arylation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle.[7][8] This method is particularly well-suited for the synthesis of N-aryl pyrazoles.

The logical workflow for the synthesis of this compound via an Ullmann coupling is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-5-fluorobenzaldehyde C Ullmann Condensation (Cu Catalyst, Base, Solvent, Heat) A->C B Pyrazole B->C D This compound C->D G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 1-(4-Fluorophenyl)pyrazole B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B C This compound B->C G cluster_sar General Pharmacophore for Bioactive Pyrazoles Pyz Pyrazole Core (H-bond donor/acceptor) R1 Substituent at N1 (Modulates PK/PD) Pyz->R1 N-substitution R2 Substituent at C3 (Interacts with target) Pyz->R2 C-substitution R3 Substituent at C4/C5 (Fine-tunes activity/selectivity) Pyz->R3 C-substitution

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the principles of efficiency and novelty are paramount. Multi-Component Reactions (MCRs) have emerged as a cornerstone of synthetic strategy, enabling the construction of complex, drug-like molecules in a single, convergent step.[1][2] This approach aligns perfectly with the demands of high-throughput screening and lead optimization by maximizing atom economy and minimizing synthetic steps.

This guide focuses on a particularly valuable building block: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde . The strategic combination of three key pharmacophoric elements within its structure makes it an exceptionally powerful reagent for MCRs:

  • The Aldehyde Functional Group: Serves as the primary reactive center, readily participating in the formation of imines and other key intermediates that initiate a cascade of bond-forming events in various MCRs.

  • The Pyrazole Moiety: Recognized as a "privileged scaffold" in medicinal chemistry, the pyrazole ring is a core component of numerous FDA-approved drugs, including Celecoxib and Rimonabant.[1][3] Its presence imparts favorable physicochemical properties and offers multiple points for interaction with biological targets.[3][4]

  • The Fluorine Substituent: The incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to superior pharmacokinetic profiles.[5][6]

This document provides researchers, scientists, and drug development professionals with a detailed technical guide, including validated protocols and mechanistic insights, for the effective use of this compound in several high-impact MCRs.

Reagent Profile and Handling

Before proceeding to protocols, it is essential to understand the fundamental properties of the title compound.

PropertyValueSource
CAS Number 1015845-84-7[7]
Molecular Formula C₁₀H₇FN₂O[7]
Molecular Weight 190.17 g/mol [7]
Appearance Solid[7]
Storage Store in a cool, dry place away from incompatible materials.General
Solubility Soluble in common organic solvents such as DCM, THF, DMF, and EtOH.General

The Biginelli Reaction: Accessing Dihydropyrimidinone (DHPM) Scaffolds

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8] These scaffolds are of significant pharmaceutical interest, forming the core of calcium channel blockers and antihypertensive agents.[8]

Expert Insight & Mechanistic Causality

The reaction is typically catalyzed by a Brønsted or Lewis acid.[8] The mechanism, as proposed by Kappe, begins with the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then intercepted by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The electron-withdrawing nature of the 5-fluoro-2-(pyrazol-1-yl)phenyl moiety is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial iminium ion formation, which is often the rate-determining step.[8]

Biginelli_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: C-C Bond Formation cluster_3 Step 3: Cyclization & Dehydration Aldehyde This compound Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate (Enol) Adduct Open-Chain Adduct Ketoester->Adduct Catalyst H⁺ / Lewis Acid Catalyst->Iminium Iminium->Adduct DHPM Final DHPM Product Adduct->DHPM

Caption: Proposed mechanism for the Biginelli reaction.

Protocol 2.1: Synthesis of a DHPM Derivative

This protocol describes a robust, acid-catalyzed synthesis of a DHPM derivative using this compound.

Materials:

  • This compound (1.0 mmol, 190.17 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • Tris(pentafluorophenyl)borane [B(C6F5)3] (0.01 mmol, 5.1 mg) or Yb(OTf)₃ (0.05 mmol)[9]

  • Ethanol (EtOH), 10 mL

  • Round-bottom flask (25 mL) with reflux condenser

Procedure:

  • To the 25 mL round-bottom flask, add this compound, ethyl acetoacetate, urea, and the acid catalyst.

  • Add 10 mL of ethanol and a magnetic stir bar.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.[10]

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the desired 3,4-dihydropyrimidin-2(1H)-one.

Self-Validation & Expected Outcome:

  • Yield: Typically 80-95%.[9][11]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the aldehyde proton (~10 ppm) in the ¹H NMR spectrum is a key indicator of reaction completion.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a four-component condensation that produces 1,4-dihydropyridine (1,4-DHP) scaffolds, which are foundational to a major class of calcium channel blockers used to treat cardiovascular diseases.[12][13] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12]

Experimental Workflow & Rationale

The synthesis proceeds through two key intermediates: an enamine formed from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration affords the 1,4-DHP ring. Using this compound introduces a highly functionalized aryl group at the 4-position of the DHP ring, a critical position for pharmacological activity.

Hantzsch_Workflow Aldehyde 5-Fluoro-2-(1H-pyrazol-1-yl) benzaldehyde Reaction One-Pot Reflux Aldehyde->Reaction Ketoester1 β-Ketoester (2 eq.) Ketoester1->Reaction Nitrogen Ammonium Acetate Nitrogen->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Product 1,4-Dihydropyridine Product Workup->Product

Caption: One-pot workflow for Hantzsch Dihydropyridine synthesis.

Protocol 3.1: Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • This compound (1.0 mmol, 190.17 mg)

  • Ethyl acetoacetate (2.2 mmol, 286.3 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (EtOH), 15 mL

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • Combine this compound, ethyl acetoacetate, and ammonium acetate in a 50 mL round-bottom flask.[14][15]

  • Add 15 mL of ethanol and a stir bar.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Collect the resulting crystalline solid via vacuum filtration.

  • Wash the solid with a small amount of ice-cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative.

Data Summary (Illustrative): The versatility of the Hantzsch reaction allows for variation of the β-dicarbonyl component.

β-Dicarbonyl CompoundExpected Product TypeTypical Yield
Ethyl AcetoacetateDiethyl 1,4-dihydropyridine-3,5-dicarboxylate85-95%
Methyl AcetoacetateDimethyl 1,4-dihydropyridine-3,5-dicarboxylate80-90%
Acetylacetone3,5-Diacetyl-1,4-dihydropyridine75-85%

Isocyanide-Based MCRs: The Ugi and Passerini Reactions

Isocyanide-based MCRs, particularly the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are unparalleled in their ability to rapidly generate complex, peptide-like molecules from simple starting materials.[16][17]

Comparative Insight: Ugi vs. Passerini

Both reactions utilize an aldehyde and an isocyanide. The key distinction is the presence of an amine in the Ugi reaction.

  • Passerini Reaction (P-3CR): Aldehyde + Carboxylic Acid + Isocyanide → α-Acyloxy Amide.[18][19]

  • Ugi Reaction (U-4CR): Aldehyde + Amine + Carboxylic Acid + Isocyanide → α-Acylamino Amide (Bis-amide).

The Ugi reaction proceeds via the formation of an imine (from the aldehyde and amine), which is then attacked by the isocyanide and the carboxylate. In contrast, the Passerini reaction involves the direct interaction of the aldehyde, isocyanide, and carboxylic acid.[18]

Ugi_vs_Passerini cluster_Ugi Ugi Reaction (4-Component) cluster_Passerini Passerini Reaction (3-Component) U_Start Aldehyde + Amine U_Imine Imine Intermediate U_Start->U_Imine Condensation U_Adduct Nitrile-Carboxylate Adduct U_Imine->U_Adduct + Isocyanide + Carboxylate U_Product α-Acylamino Amide U_Adduct->U_Product Mumm Rearrangement P_Start Aldehyde + Carboxylic Acid + Isocyanide P_Adduct α-Adduct Intermediate P_Start->P_Adduct Concerted or Stepwise Addition P_Product α-Acyloxy Amide P_Adduct->P_Product Acyl Transfer

Caption: Divergent initial pathways of the Ugi and Passerini reactions.

Protocol 4.1: Ugi Synthesis of a Pseudo-Peptide

Materials:

  • This compound (1.0 mmol, 190.17 mg)

  • Benzylamine (1.0 mmol, 107.15 mg)

  • Acetic Acid (1.0 mmol, 60.05 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83.13 mg)

  • Methanol (MeOH), 5 mL

Procedure:

  • In a 25 mL vial, dissolve this compound and benzylamine in 3 mL of methanol. Stir for 20 minutes at room temperature to pre-form the imine.

  • Add the acetic acid to the mixture, followed by the dropwise addition of tert-butyl isocyanide.

  • Stir the reaction at room temperature for 24-48 hours. The reaction is often accompanied by the formation of a precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add 10 mL of water to the reaction mixture to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Protocol 4.2: Passerini Synthesis of an α-Acyloxy Amide

Materials:

  • This compound (1.0 mmol, 190.17 mg)

  • Acetic Acid (1.2 mmol, 72.06 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83.13 mg)

  • Dichloromethane (DCM), 5 mL

Procedure:

  • In a 25 mL vial, combine this compound and acetic acid in 5 mL of DCM.

  • Add tert-butyl isocyanide to the solution at room temperature.

  • Seal the vial and stir the mixture for 24 hours. The reaction is typically performed at a high concentration.[19]

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, evaporate the solvent under reduced pressure.

  • The crude residue can often be purified by recrystallization or by flash chromatography on silica gel to yield the pure α-acyloxy amide.

Conclusion and Outlook

This compound is a superior building block for diversity-oriented synthesis. Its inherent structural features—a reactive aldehyde, a privileged pyrazole core, and a beneficial fluorine atom—make it an ideal substrate for a range of powerful multi-component reactions. The protocols outlined in this guide demonstrate its utility in accessing pharmaceutically relevant scaffolds such as dihydropyrimidinones, 1,4-dihydropyridines, and complex pseudo-peptides. The products of these reactions serve as excellent starting points for the construction of compound libraries, significantly accelerating the hit-to-lead phase of modern drug discovery programs.

References

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health (NIH). [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. ResearchGate. [Link]

  • Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health (NIH). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacological activities of pyrazolone derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Passerini reaction. Wikipedia. [Link]

  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Institutes of Health (NIH). [Link]

  • Passerini Reaction. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Passerini Reaction. SynArchive. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]

  • Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education. [Link]

  • Synthesis of Passerini adducts from aldehydes and isocyanides under the auxiliary of water. Organic Chemistry Frontiers. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. Arkivoc. [Link]

  • Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. National Institutes of Health (NIH). [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Synthesis of Hantzsch 1,4-Dihydropyridines in a Continuous Flow Microreactor. Organic Process Research & Development. [Link]

  • Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... ResearchGate. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Three-component reaction of benzaldehyde (2a), malononitrile (3) and... ResearchGate. [Link]

  • Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases.[1][2] Protein kinases, as key regulators of cellular signaling pathways, represent a large and important class of drug targets.[3] The pyrazole moiety is a well-established "privileged scaffold" in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] Coupled with a fluorinated phenyl ring, which can enhance binding affinity, metabolic stability, and cell permeability, the resulting structural motif is of significant interest to researchers.[5]

This document provides detailed application notes and protocols for the use of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde as a versatile starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will explore the chemical logic behind its application, provide a detailed synthetic protocol for a representative inhibitor, and discuss the biological relevance of the resulting compounds.

Chemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇FN₂O[6]
Molecular Weight 190.17 g/mol [6]
CAS Number 1015845-84-7[6]
Appearance Solid[6]
SMILES O=C([H])C1=CC(F)=CC=C1N2N=CC=C2[6]

The structure of this compound features a reactive aldehyde group, which is the primary site for the initial condensation reaction to build the pyrimidine ring of the target scaffold. The fluorine atom at the 5-position of the benzaldehyde ring can contribute to favorable interactions within the kinase active site and improve the overall pharmacokinetic profile of the final compound.[5]

Synthetic Strategy: Building the Pyrazolo[1,5-a]pyrimidine Core

The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit a range of kinase inhibitory activities, including against CDK2, TRKA, EGFR, and JAKs.[7][8][9][10] The general synthetic approach involves a condensation reaction with a suitable 5-aminopyrazole derivative.[11][12]

Below is a proposed synthetic workflow for the preparation of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_1 Optional Further Functionalization A This compound C Condensation Reaction (e.g., acid catalysis) A->C B 5-Amino-3-(substituent)-1H-pyrazole B->C D Pyrazolo[1,5-a]pyrimidine Intermediate C->D Formation of pyrimidine ring E Cross-coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E Introduction of diversity F Final Kinase Inhibitor E->F

Caption: Proposed synthetic workflow for a pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol describes a two-step synthesis of a potential kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, starting from this compound.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This step involves the acid-catalyzed condensation of this compound with a 5-aminopyrazole derivative.[11][12]

Materials:

  • This compound (1.0 eq)

  • 5-Amino-3-(methylthio)-1H-pyrazole (1.1 eq)

  • Anhydrous ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add 5-Amino-3-(methylthio)-1H-pyrazole (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale: The acidic conditions catalyze the initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the aldehyde's carbonyl carbon, followed by cyclization and dehydration to form the stable pyrazolo[1,5-a]pyrimidine ring system.[11]

Part 2: Further Functionalization via Suzuki-Miyaura Cross-Coupling

The pyrazolo[1,5-a]pyrimidine core can be further elaborated to enhance kinase inhibitory activity and selectivity. A common strategy is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.[13][14][15][16]

Materials:

  • Pyrazolo[1,5-a]pyrimidine intermediate from Part 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize the inhibitor's potency and selectivity for the target kinase.[15]

Target Kinases and Biological Activity

Pyrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine scaffolds have been shown to inhibit a variety of kinases implicated in cancer and inflammatory diseases. The specific kinase targets are often determined by the substituents on the core scaffold.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are of great interest for their potential to halt uncontrolled cell proliferation in cancer.[7]

  • Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant efficacy in cancers with NTRK gene fusions.[8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a mainstay in the treatment of certain types of non-small cell lung cancer and other solid tumors.[9]

  • Janus Kinases (JAKs): JAK inhibitors are used to treat myeloproliferative neoplasms and inflammatory conditions like rheumatoid arthritis.[10][17]

  • Activin Receptor-Like Kinase 5 (ALK5): ALK5 is a key component of the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.[18][19][20]

The following table presents representative IC₅₀ values for pyrazolopyrimidine-based kinase inhibitors to illustrate the potential potency of compounds synthesized from this compound.

Kinase TargetRepresentative Inhibitor ScaffoldIC₅₀ (nM)Source
JAK1 4-Amino-(1H)-pyrazole derivative3.4[17]
JAK2 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative6.5[21]
JAK3 4-Amino-(1H)-pyrazole derivative3.5[17]
CDK2 Pyrazolo[1,5-a]pyrimidine derivative90[7]
TRKA Pyrazolo[1,5-a]pyrimidine derivative230[7]
EGFR (T790M mutant) Pyrazolo[3,4-d]pyrimidine derivative34[9]
ALK5 Pyrazolopyrimidine derivative30[18]

Note: The data in this table are for illustrative purposes and represent the activities of compounds with similar core structures. The actual potency of inhibitors synthesized from this compound will depend on the specific final structure.

Signaling Pathway and Mechanism of Action

The synthesized kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of the signaling cascade.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Domain B->C D Downstream Substrate C->D Phosphorylation H ADP C->H K Inhibition of Phosphorylation C->K Blocked E Phosphorylated Substrate D->E F Cellular Response (e.g., proliferation, survival) E->F G ATP G->C I Synthesized Kinase Inhibitor I->C J Binding to ATP Pocket

Caption: Simplified kinase signaling pathway and the mechanism of action of an ATP-competitive inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features provide a solid foundation for the construction of privileged scaffolds such as pyrazolo[1,5-a]pyrimidines. The protocols and strategies outlined in this document offer a roadmap for researchers and drug development professionals to efficiently generate diverse libraries of potent and selective kinase inhibitors for the potential treatment of a wide range of diseases.

References

  • Guo, X., et al. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Biochemical Pharmacology, 49(8), 1111-1116. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 114, 105077. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(24), 8804. Available from: [Link]

  • Ben-M'barek, K., et al. (2016). Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-161. Available from: [Link]

  • ResearchGate. Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... Available from: [Link]

  • Hassan, A. S., et al. (2016). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Medicinal Chemistry Research, 25, 2130-2143. Available from: [Link]

  • Abbas, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(46), 30065-30106. Available from: [Link]

  • Abdelazeem, A. H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1756-1761. Available from: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1854. Available from: [Link]

  • Kumar, A., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(15), 4882. Available from: [Link]

  • Fallacara, A. L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 573-580. Available from: [Link]

  • ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Available from: [Link]

  • Drag, M., & Salvesen, G. S. (2010). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5433. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. Available from: [Link]

  • ResearchGate. Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Available from: [Link]

  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. Available from: [Link]

  • ResearchGate. ALK5 inhibitors under development. Available from: [Link]

  • Mack, J., & Shumba, C. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(9), 11037-11048. Available from: [Link]

  • Pop, C. M., & Stecoza, C. E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5433. Available from: [Link]

  • Pottoo, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biochemistry and Molecular Biology Letters, 5(2), 61-71. Available from: [Link]

  • iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available from: [Link]

  • Singh, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 147-167. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 66-99. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4851. Available from: [Link]

  • JCI Insight. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Available from: [Link]

  • Bhogal, R. H., et al. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight, 1(6), e86688. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). The Royal Society of Chemistry. Available from: [Link]

  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • Liu, Y., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(8), 1541-1557. Available from: [Link]

  • -ORCA - Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6843-6861. Available from: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

Sources

The Strategic Utility of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of molecular building blocks is paramount. 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde emerges as a highly promising, albeit specialized, starting material in the synthesis of next-generation fungicides and other plant protection agents. Its unique trifecta of structural motifs—a reactive aldehyde for versatile chemical transformations, a fluorine substituent for modulating physicochemical properties, and a pyrazole ring, a cornerstone of numerous modern agrochemicals—positions it as a key intermediate for accessing complex and potent active ingredients.

This technical guide delves into the synthetic utility of this compound, presenting a representative protocol for its conversion into a key amine intermediate, a critical step toward the synthesis of pyrazole-carboxamide fungicides. The causality behind experimental choices and the broader implications for agrochemical discovery are discussed to provide researchers and drug development professionals with actionable insights.

Core Application: Synthesis of a Key Amine Intermediate for Pyrazole-Carboxamide Fungicides

The aldehyde functionality of this compound is the primary handle for elaboration into more complex structures. A pivotal transformation is its conversion to a benzylamine derivative via reductive amination. This amine can then be coupled with a variety of carboxylic acids to generate a library of pyrazole-carboxamide candidates, a class of compounds well-represented in the modern fungicide market, particularly as succinate dehydrogenase inhibitors (SDHIs).

While a specific, commercialized agrochemical directly synthesized from this benzaldehyde is not yet widely documented, the following protocol outlines a robust and scientifically sound pathway to a key amine intermediate, (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine, a precursor for novel agrochemical discovery.

Experimental Protocol: Reductive Amination of this compound

This protocol details a two-step, one-pot reductive amination procedure, a common and efficient method for converting aldehydes to amines. [1][2] Step 1: Imine Formation

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a solution of aqueous ammonia (NH₃, 25-30%, 10-20 eq) or ammonium acetate (CH₃COONH₄, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The initial step involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to form the C=N double bond of the imine. The use of an excess of the ammonia source drives the equilibrium towards imine formation.

Step 2: Reduction of the Imine

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

Causality: Sodium borohydride is a mild and selective reducing agent that readily reduces the polar C=N bond of the imine to the corresponding amine without affecting the aromatic pyrazole ring.

Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amine.

Data Presentation: Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound1015845-84-7C₁₀H₇FN₂O190.17Solid
(5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine(Not available)C₁₀H₁₀FN₃191.21(Predicted) Oil or Solid
Visualization of the Synthetic Workflow

Reductive Amination Workflow start This compound (Starting Material) imine_formation Imine Formation (+ NH₃ or NH₄OAc) start->imine_formation imine_intermediate Intermediate Imine imine_formation->imine_intermediate reduction Reduction (e.g., NaBH₄) imine_intermediate->reduction amine_product (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine (Key Intermediate) reduction->amine_product workup Work-up & Purification amine_product->workup final_product Pure Amine Product workup->final_product

Caption: Synthetic workflow for the reductive amination of this compound.

Further Synthetic Utility: Access to Pyrazole-Carboxamide Fungicides

The synthesized (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine is a versatile intermediate for the creation of a diverse range of pyrazole-carboxamide derivatives. These compounds are of significant interest in the agrochemical industry, with many exhibiting potent fungicidal activity through the inhibition of succinate dehydrogenase (SDH). [3][4] The general synthetic approach involves the acylation of the amine intermediate with a substituted pyrazole-4-carboxylic acid chloride.

Representative Synthesis of a Pyrazole-Carboxamide Scaffold
  • Preparation of the Acid Chloride: A suitable 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (a common moiety in SDHI fungicides) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to generate the corresponding acid chloride. [3]

  • Amide Coupling (Schotten-Baumann conditions): The (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine (1.0 eq) is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine or pyridine, 1.1-1.5 eq). The solution is cooled to 0 °C, and the pyrazole-4-carbonyl chloride (1.0-1.1 eq) is added dropwise. The reaction is typically stirred at room temperature until completion.

Causality: The base neutralizes the HCl generated during the reaction, driving the amide bond formation to completion.

Visualization of the Amide Coupling Reaction

Amide Coupling amine (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanamine coupling Amide Coupling (Base, Solvent) amine->coupling acid_chloride Substituted Pyrazole-4-carbonyl chloride acid_chloride->coupling product Novel Pyrazole-Carboxamide (Potential Fungicide) coupling->product

Caption: General scheme for the synthesis of pyrazole-carboxamides from the amine intermediate.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent structural features provide a direct route to key intermediates for the construction of pyrazole-carboxamide fungicides and other potential plant protection agents. The protocols and synthetic strategies outlined in this guide are based on well-established and robust chemical transformations, offering a solid foundation for researchers to explore the potential of this versatile starting material. As the demand for new and effective agrochemicals continues to grow, the innovative use of such specialized building blocks will be crucial in the development of the next generation of crop protection solutions.

References

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. R Discovery.
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Pyrazole derivatives having a pyridazine and pyridine functionality.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • Pyrazole derivatives - WO2002004424A1.
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx C
  • Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)
  • Application of 2-Fluoro-5-phenylpyrazine Derivatives in Agrochemical Research. Benchchem.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and pyrazole moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2] 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde has emerged as a highly valuable and versatile building block for constructing diverse, drug-like molecular architectures.[3] Its unique arrangement of a reactive aldehyde function ortho to a pyrazole ring, coupled with fluorine substitution on the phenyl ring, offers a powerful platform for a range of cyclization and multicomponent reactions. This guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis of novel pyrazolo[1,5-c]quinazolines, pyrazolo[1,5-a]pyrimidines, and other complex heterocycles from this key starting material. The protocols are designed to be robust and adaptable, with an emphasis on explaining the chemical rationale behind procedural choices to facilitate optimization and further discovery.

Application Note 1: Synthesis of Fluorinated Pyrazolo[1,5-c]quinazoline Derivatives via Annulation

Introduction & Rationale: The pyrazolo[1,5-a]quinazoline core is a privileged scaffold found in numerous compounds with significant biological activity, including kinase inhibitors and GABAA receptor modulators.[4] The synthesis of this framework from this compound can be efficiently achieved through a cascade condensation and intramolecular cyclization sequence with active methylene compounds. This approach leverages the electrophilicity of the aldehyde and the unique positioning of the pyrazole nitrogen to facilitate a Friedländer-type annulation. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular aza-Michael addition of the pyrazole N-2 nitrogen onto the newly formed electron-deficient alkene, and subsequent aromatization to yield the thermodynamically stable fused heterocyclic system.

Workflow Overview: The logical flow of this synthetic strategy involves a one-pot reaction that forms two new bonds and a new six-membered ring.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A This compound C Knoevenagel Condensation A->C B Active Methylene Nitrile (e.g., Malononitrile) B->C D Intramolecular Aza-Michael Addition C->D Intermediate E Tautomerization/ Aromatization D->E F Substituted Pyrazolo[1,5-c]quinazoline E->F Final Product MCR cluster_inputs Reactants (4 Components) A Aldehyde (Substrate) Process One-Pot Domino Reaction (Catalyst, Heat) A->Process B Ethyl Acetoacetate B->Process C Hydrazine Hydrate C->Process D Malononitrile D->Process Product Highly Substituted Dihydropyrano[2,3-c]pyrazole Process->Product ReactionScheme Reactants This compound + 5-Aminopyrazole + Malononitrile Conditions [ Glacial Acetic Acid, Microwave, 140°C ] Product Novel Pyrazolo[1,5-a]pyrimidine Derivative Conditions->Product

Sources

Application Notes & Protocols: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde as a Versatile Building Block for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse substitution patterns and facilitates multiple points of interaction with biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The strategic incorporation of a fluorine atom, as seen in 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde , can further enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules. This unique combination of a fluorinated phenyl ring, a reactive aldehyde, and a versatile pyrazole moiety makes this compound an exceptionally valuable building block for the generation of diverse and complex small molecule libraries through combinatorial chemistry.

This guide provides detailed insights and actionable protocols for leveraging this compound in diversity-oriented synthesis, focusing on its application in robust and widely utilized multi-component reactions (MCRs).

Physicochemical Properties

A thorough understanding of the building block's properties is critical for reaction design and optimization.

PropertyValueSource
CAS Number 1015845-84-7[6]
Molecular Formula C₁₀H₇FN₂O[6]
Molecular Weight 190.17 g/mol [6]
Appearance Solid[6]
SMILES O=C([H])C1=CC(F)=CC=C1N2N=CC=C2[6]
InChI Key CCXPRNAFNCMOAY-UHFFFAOYSA-N[6]

Core Application: Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly efficient, atom-economical, and ideal for generating large libraries of structurally diverse compounds. The aldehyde functionality of this compound serves as a key electrophilic component in several cornerstone MCRs.

Below are detailed, adaptable protocols for three such reactions.

Protocol 1: Biginelli Reaction for Dihydropyrimidinone (DHPM) Library Synthesis

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a scaffold known for a wide range of biological activities, including activity as calcium channel blockers.[7] This protocol is adapted from established procedures for substituted benzaldehydes.[1][2][8]

Reaction Scheme:

Biginelli Reaction cluster_product Product Scaffold R1 This compound P [Product] Substituted Dihydropyrimidinone R1->P [H+], Δ (e.g., HCl, Yb(OTf)3) plus1 + plus1->P [H+], Δ (e.g., HCl, Yb(OTf)3) R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->P [H+], Δ (e.g., HCl, Yb(OTf)3) plus2 + plus2->P [H+], Δ (e.g., HCl, Yb(OTf)3) R3 Urea or Thiourea R3->P [H+], Δ (e.g., HCl, Yb(OTf)3)

Caption: General scheme of the Biginelli three-component reaction.

Rationale for Protocol Design: This protocol provides two common methodologies: conventional heating and microwave irradiation. Microwave synthesis is often preferred for library generation due to significantly reduced reaction times and often improved yields.[2] The use of a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) is included as it is known to efficiently promote the reaction under milder conditions than traditional Brønsted acids.[2]

Experimental Protocol (Microwave-Assisted):

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 eq).

  • Add the selected β-ketoester (e.g., ethyl acetoacetate, 0.1 mmol, 1.0 eq) and urea or thiourea (0.15 mmol, 1.5 eq).

  • Add the catalyst, Yb(OTf)₃ (0.01 mmol, 10 mol%).

  • Add anhydrous acetonitrile (2 mL) as the solvent.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.

    • Self-Validation Insight: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. The presence of the starting aldehyde is a key indicator of an incomplete reaction.

  • Work-up and Purification: After cooling, the reaction mixture may form a precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure dihydropyrimidinone derivative.

Protocol 2: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Library Synthesis

The Ugi reaction is arguably one of the most important MCRs, capable of generating complex α-acylamino amide products that serve as excellent peptidomimetics.[9][10] The reaction's power lies in its ability to incorporate four points of diversity in a single step.

Workflow Diagram:

Ugi_Workflow start Start: Select Building Blocks aldehyde Aldehyde (this compound) start->aldehyde amine Amine (Diverse Primary Amines) start->amine acid Carboxylic Acid (Diverse Acids) start->acid isocyanide Isocyanide (Diverse Isocyanides) start->isocyanide reaction One-Pot Ugi-4CR (Methanol, RT, 24-48h) aldehyde->reaction amine->reaction acid->reaction isocyanide->reaction workup Work-up (Solvent Evaporation) reaction->workup purification Parallel Purification (e.g., HPLC-MS) workup->purification library Final Library (α-Acylamino Amides) purification->library end Characterization & Screening library->end

Caption: Workflow for Ugi-4CR based combinatorial library synthesis.

Rationale for Protocol Design: The Ugi reaction is typically performed at room temperature in a protic solvent like methanol, which facilitates the key steps of imine formation and subsequent nucleophilic attacks.[9] The protocol is designed for parallel synthesis in a multi-well plate format, which is ideal for generating a library of discrete compounds.

Experimental Protocol (Parallel Synthesis):

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous methanol.

    • Prepare 0.5 M stock solutions of a diverse set of primary amines, carboxylic acids, and isocyanides in anhydrous methanol.

  • Reaction Assembly: In an array of reaction vials or a 96-well plate, dispense the following:

    • 200 µL of the aldehyde stock solution (0.1 mmol, 1.0 eq).

    • 200 µL of a selected primary amine stock solution (0.1 mmol, 1.0 eq).

    • 200 µL of a selected carboxylic acid stock solution (0.1 mmol, 1.0 eq).

    • 200 µL of a selected isocyanide stock solution (0.1 mmol, 1.0 eq).

  • Reaction Execution: Seal the plate or vials and agitate the mixtures at room temperature for 24-48 hours.

    • Causality Insight: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. The order of addition is generally not critical, but pre-mixing the aldehyde and amine for a short period can sometimes be beneficial.

  • Work-up: Unseal the plate and remove the solvent by evaporation using a centrifugal evaporator or a stream of nitrogen.

  • Purification: Dissolve the crude residues in a suitable solvent (e.g., DMSO/methanol). Purify the compounds using parallel purification techniques such as mass-directed preparative HPLC. This ensures that each well contains a pure, characterized compound for subsequent screening.

Protocol 3: Passerini Three-Component Reaction (Passerini-3CR) for α-Acyloxy Amide Synthesis

The Passerini reaction, the first isocyanide-based MCR discovered, combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[11][12] These products are valuable scaffolds in their own right and can also serve as intermediates for more complex molecules.

Reaction Scheme:

Passerini Reaction cluster_product Product Scaffold R1 This compound P [Product] α-Acyloxy Amide R1->P Aprotic Solvent (e.g., DCM), RT plus1 + plus1->P Aprotic Solvent (e.g., DCM), RT R2 Carboxylic Acid R2->P Aprotic Solvent (e.g., DCM), RT plus2 + plus2->P Aprotic Solvent (e.g., DCM), RT R3 Isocyanide R3->P Aprotic Solvent (e.g., DCM), RT

Caption: General scheme of the Passerini three-component reaction.

Rationale for Protocol Design: The Passerini reaction is typically favored in aprotic, non-polar solvents like dichloromethane (DCM), which promotes the proposed concerted mechanism.[12][13] The protocol is straightforward and generally proceeds at room temperature without the need for a catalyst, making it highly amenable to high-throughput synthesis.

Experimental Protocol:

  • Reagent Preparation: To a solution of the chosen carboxylic acid (0.2 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 1 mL) in a reaction vial, add this compound (0.22 mmol, 1.1 eq).

  • Reaction Initiation: Add the selected isocyanide (0.2 mmol, 1.0 eq) to the mixture.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 12-48 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The disappearance of the isocyanide (identifiable by its characteristic odor and IR stretch) is a good indicator of reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (5 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude α-acyloxy amide by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Conclusion and Future Directions

This compound is a high-potential building block for diversity-oriented synthesis. Its unique electronic and structural features make it an ideal candidate for constructing libraries of novel heterocyclic compounds via robust multi-component reactions. The protocols provided herein for the Biginelli, Ugi, and Passerini reactions serve as a validated starting point for researchers in drug discovery. The resulting libraries, rich in pyrazole and dihydropyrimidinone or peptidomimetic scaffolds, can be screened against a wide array of biological targets, paving the way for the discovery of next-generation therapeutic agents. Further exploration could involve using this aldehyde in other MCRs (e.g., Hantzsch pyridine synthesis) or in multi-step parallel synthesis workflows to access even greater chemical diversity.

References

  • Fadda, A. A., et al. (2021). Pyrazoles: A Master Key to Tackle Multidrug‐Resistant Acinetobacter baumannii and Its Structure Activity Relationship Studies. Chemical Biology and Drug Design. Available at: [Link]

  • Chitra, S., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Medicinal Chemistry Research. Available at: [Link]

  • Verma, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. Available at: [Link]

  • Piqani, B., & Zhang, W. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suresh, M., & Sandhu, J. S. (2012). Biginelli reaction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Biginelli reaction. Available at: [Link]

  • Wikipedia. Passerini reaction. Available at: [Link]

  • El-Metwaly, N. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]

  • Kratochwil, N. A., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. Molecules. Available at: [Link]

  • Kłosiński, M., & Spyltu, N. (2024). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Available at: [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available at: [Link]

  • Banik, B. K., et al. (2012). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Mycobiology. Available at: [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. SciSpace. Available at: [Link]

  • Salami, S. A., et al. (2023). Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. ChemistryOpen. Available at: [Link]

  • Riva, R., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? ACS Medicinal Chemistry Letters. Available at: [Link]

  • Allart, B., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters. Available at: [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. Available at: [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. RSC Publishing. Available at: [Link]

  • Zarezin, D. P., et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wróblewska, A., et al. (2024). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Medicinal Chemistry Research. Available at: [Link]

Sources

Application Notes & Protocols: Crystallization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallinity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the final crystallization step is paramount. It is not merely a purification method but a critical determinant of the final product's physicochemical properties. For novel compounds like 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives, which are of interest in medicinal chemistry, obtaining a stable and pure crystalline form is essential for ensuring consistent bioavailability, stability, and manufacturability.[1][2] The arrangement of molecules in the crystal lattice, known as polymorphism, can significantly impact these properties.[3][4] Different polymorphs of the same compound can exhibit varying solubility, dissolution rates, and melting points, making the control of crystallization a non-negotiable aspect of drug development.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to the crystallization of this compound derivatives. The protocols outlined herein are designed to be a starting point for developing a robust and reproducible crystallization process, enabling the isolation of high-quality crystalline material suitable for further characterization and development.

Understanding the Molecule: Implications for Crystallization

The structure of this compound—possessing a fluorinated phenyl ring, a pyrazole moiety, and a benzaldehyde group—presents several considerations for crystallization:

  • Polarity and Hydrogen Bonding: The presence of nitrogen atoms in the pyrazole ring and the oxygen of the aldehyde group allows for hydrogen bonding, which can influence crystal packing. The fluorine atom can also participate in weaker hydrogen bonds.

  • Aromatic Stacking: The planar aromatic rings (phenyl and pyrazole) can lead to π-π stacking interactions, a significant driving force in the crystallization of many organic molecules.

  • Solubility: The fluorine substitution can affect the molecule's solubility in various organic solvents. A systematic solvent screening is therefore crucial.

Part 1: Systematic Screening for Optimal Crystallization Conditions

A successful crystallization outcome often relies on a systematic approach to screening various solvents and methods. The goal is to identify conditions that lead to a state of supersaturation from which the compound crystallizes in a slow and controlled manner.

Workflow for Crystallization Screening

The following diagram outlines a logical workflow for screening and optimizing crystallization conditions.

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Evaluation cluster_2 Phase 3: Analysis & Optimization A Solubility Testing (Small Scale) B Select Potential Solvents/Systems A->B C Slow Evaporation B->C D Slow Cooling B->D E Vapor Diffusion B->E F Solvent Layering B->F G Microscopic Examination C->G D->G E->G F->G H Characterization (XRD, DSC) G->H I Optimization of Promising Conditions H->I J Scale-up I->J Slow_Evaporation A Saturated Solution in Vial B Perforated Cover A->B C Slow Solvent Evaporation B->C D Supersaturation & Crystal Growth C->D

Caption: The principle of slow evaporation crystallization.

Protocol 3: Slow Cooling

Principle: This technique relies on the principle that the solubility of most solid compounds decreases as the temperature of the solution is lowered. [5][6][7] Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (just below the solvent's boiling point). [5]2. Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling rate, the flask can be placed in a Dewar flask containing warm water or left on a heating block that is turned off. [8]4. Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize the yield of crystals.

Protocol 4: Vapor Diffusion

Principle: This method involves the slow diffusion of a vapor from a reservoir of a precipitant (an "anti-solvent") into a drop containing the compound and a solvent in which it is soluble. [9][10][11]This gradually increases the concentration of the anti-solvent in the drop, leading to supersaturation and crystallization. This technique is particularly useful when only small amounts of material are available. [12] Setup (Sitting Drop):

  • In a well of a crystallization plate, add a reservoir solution of the anti-solvent (e.g., hexane).

  • On the pedestal in the center of the well, place a small drop (2-10 µL) of a concentrated solution of the compound in a "good" solvent (e.g., ethyl acetate). [10]3. Seal the well tightly with clear tape or a cover slip.

  • Water vapor will slowly leave the drop and equilibrate with the reservoir, increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization. [13][14]

Vapor_Diffusion cluster_0 Sealed Chamber Drop Drop: Compound + Good Solvent Crystals Crystal Formation Drop->Crystals Supersaturation Reservoir Reservoir: Anti-solvent Reservoir->Drop Vapor Diffusion

Caption: Schematic of the vapor diffusion (sitting drop) method.

Protocol 5: Solvent Layering (Liquid-Liquid Diffusion)

Principle: This technique involves carefully layering a solution of the compound with a miscible anti-solvent in which the compound is insoluble. [15]Crystals form at the interface as the two solvents slowly diffuse into one another. [16][17] Procedure:

  • In a narrow container, such as a test tube or NMR tube, dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

  • Carefully and slowly, layer a less dense anti-solvent (e.g., diethyl ether or hexane) on top of the solution, taking care not to disturb the interface. [12]A syringe or pipette can be used to gently add the anti-solvent down the side of the tube.

  • Seal the tube and leave it undisturbed. Crystals should form at the interface over time.

Part 3: Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble even at low temperatures.- Reduce the solvent volume by gentle heating or under a stream of inert gas.<[18]br>- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.<[19]br>- Add a seed crystal of the compound, if available. [19]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.<[20]br>- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.<[20][19]br>- Try a more dilute solution.- Consider an additional purification step (e.g., column chromatography) before crystallization.
Formation of Fine Powder - Nucleation is too rapid.- Reduce the level of supersaturation by using a slightly larger volume of solvent.- Cool the solution more slowly.
Poor Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Concentrate the mother liquor and attempt a second crystallization.<[18]br>- Ensure the solution is thoroughly cooled before filtration.

Conclusion

The crystallization of this compound derivatives, like any novel compound, is an empirical process that benefits from a systematic and logical approach. By methodically screening solvents and crystallization techniques, researchers can identify optimal conditions for obtaining high-quality crystals. The protocols and troubleshooting guide presented here provide a robust framework for navigating the challenges of crystallization and are intended to accelerate the development of these promising pharmaceutical compounds. Subsequent characterization of the resulting crystalline forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential to identify and control for potential polymorphism.

References

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. [Link]

  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis Online. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • Protein crystallization - Wikipedia. [Link]

  • Crystallisation Techniques. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. [Link]

  • Cooling Crystallization Process: Charlotte Experts & 2026 Guide - Maiyam Group. [Link]

  • Cooling Crystallization & Crystallizers - Ebner. [Link]

  • Chemistry Crystallization - sathee jee. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. [Link]

  • Slow Evaporation Method. [Link]

  • Cooling/Freezing Crystallization - Myande Group. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

Sources

Topic: Analytical Methods for the Quantification of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides comprehensive, validated analytical protocols for the precise and reliable quantification of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (FPB), a critical intermediate in pharmaceutical synthesis. Recognizing the stringent quality control required in drug development, we present two robust orthogonal methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and assay, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and impurity profiling. The methodologies herein are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

This compound (CAS No: 1015845-84-7, Molecular Formula: C₁₀H₇FN₂O, Molecular Weight: 190.17 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, access to accurate and precise analytical methods is not merely a procedural formality but a cornerstone of a robust pharmaceutical quality system.

The selection of RP-HPLC as the primary method is based on its widespread availability, high precision, and suitability for non-volatile, polar organic molecules like FPB. The presence of aromatic rings and a carbonyl group provides strong chromophores for sensitive UV detection. The GC-MS method serves as a powerful confirmatory technique, offering unparalleled specificity through its ability to separate compounds based on volatility and identify them based on their unique mass fragmentation patterns.[4][5] This dual-methodology approach creates a self-validating system for the comprehensive characterization of FPB.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate assay and purity determination of this compound in bulk material and in-process control samples.

Causality and Experimental Design Choices

The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of FPB. The mobile phase, a gradient of acetonitrile and water, is selected to ensure sharp, symmetrical peaks and efficient elution of both the main analyte and potential impurities. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times by controlling the ionization state of any acidic or basic functional groups. UV detection at 254 nm is chosen as it corresponds to a common absorption maximum for aromatic compounds, offering a good balance of sensitivity and specificity.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, PDA/UV detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile:Water (50:50, v/v)
Reference Standard This compound (≥99.5% purity)
Detailed Experimental Protocol

1. Preparation of Mobile Phase A:

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solutions:

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of the FPB reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.

3. Preparation of Sample Solution (for Assay):

  • Accurately weigh approximately 50 mg of the FPB sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute 5 mL of this solution into a 50 mL volumetric flask with diluent to achieve a nominal concentration of 100 µg/mL.

4. Chromatographic Conditions:

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 25 minutes
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B

5. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard (100 µg/mL).

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep D HPLC System (C18 Column, 254 nm) A->D B Standard Prep E System Suitability Test (SST) B->E Pass/Fail C Sample Prep C->D F Chromatogram Acquisition D->F E->D Pass/Fail G Quantification (Peak Area) F->G H Report Generation G->H

Caption: Workflow for the RP-HPLC quantification of FPB.

Method Validation Summary (ICH Q2(R2))

This method must be thoroughly validated to prove it is fit for purpose.[3][6][7]

Parameter Procedure Acceptance Criteria
Specificity Analyze diluent, placebo, standard, and spiked placebo.Peak is free from interference at the retention time of the analyte.
Linearity 5-point calibration curve (e.g., 25-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery study at 80%, 100%, and 120% of the test concentration.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate sample preps. Intermediate: Different analyst, different day.%RSD ≤ 2.0%.
LOQ/LOD Determined from the standard deviation of the response and the slope of the calibration curve.LOQ should be precise and accurate (%RSD ≤ 10%).
Robustness Vary flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2 °C).System suitability parameters remain within limits.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides unequivocal identification of FPB through its mass spectrum and can be used to identify and quantify volatile impurities.

Causality and Experimental Design Choices

FPB has sufficient volatility and thermal stability to be amenable to GC analysis. An electron ionization (EI) source is used for its ability to produce reproducible and complex fragmentation patterns, which serve as a "fingerprint" for the molecule. A non-polar capillary column (e.g., DB-5ms) is chosen for good separation of a wide range of analytes based on their boiling points. The temperature program is designed to ensure the analyte elutes with a good peak shape without thermal degradation.

Materials and Instrumentation
Item Specification
GC-MS System Gas chromatograph with a mass selective detector (MSD)
Analytical Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
Carrier Gas Helium, constant flow at 1.0 mL/min
Solvent Dichloromethane (GC Grade)
Reference Standard This compound (≥99.5% purity)
Detailed Experimental Protocol

1. Preparation of Solutions (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard or sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

2. GC-MS Conditions:

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1)
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 m/z

3. Data Analysis:

  • Identification: Confirm the identity of FPB by comparing the retention time and the acquired mass spectrum against that of the authenticated reference standard.

  • Expected Fragmentation: Pyrazole-containing structures often exhibit characteristic fragmentation patterns, such as the loss of HCN or N₂ from the molecular ion.[4] The spectrum should show a clear molecular ion peak (M⁺) at m/z 190.

Visualization of GC-MS Workflow

GCMS_Workflow A Sample/Standard Preparation in DCM B GC Injection (Split Mode) A->B C GC Separation (Capillary Column, Temp Program) B->C D EI Ionization (70 eV) & Fragmentation C->D E Mass Analyzer (Quadrupole) D->E F Data Acquisition (TIC & Mass Spectra) E->F G Data Analysis: - Retention Time Match - Spectral Library Match F->G H Compound Confirmation & Report G->H

Caption: Workflow for the GC-MS identification of FPB.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control of this compound. The primary RP-HPLC method is validated for accuracy, precision, and linearity, making it ideal for routine quantitative analysis. The orthogonal GC-MS method provides unequivocal confirmation of identity and is a valuable tool for in-depth impurity profiling. The combined application of these methods ensures the high quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. Adherence to these protocols and the principles of method validation outlined by ICH guidelines is critical for ensuring data integrity and regulatory acceptance.[1][3]

References

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Analytical method validation as per ich and usp. Slideshare.
  • This compound. Sigma-Aldrich.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3][4] The synthesis is centered around a copper-catalyzed Ullmann condensation, a robust and scalable method for the formation of the C-N bond between pyrazole and a fluorinated aromatic ring.[5][6] This guide offers a detailed protocol, safety considerations, mechanistic insights, and analytical methods to ensure a reproducible and efficient industrial-scale production.

Introduction and Industrial Significance

This compound is a crucial building block in organic synthesis. The pyrazole moiety is a "biologically privileged" scaffold, appearing in numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer agents.[4] The presence of a fluorine atom and a benzaldehyde group provides multiple reaction sites for further molecular elaboration, making this compound highly valuable for creating diverse chemical libraries for drug discovery.[7] Its industrial synthesis demands a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious.

Proposed Synthetic Pathway: The Ullmann Condensation

The most direct and industrially viable route for the synthesis of this compound is the Ullmann condensation of pyrazole with 2,5-difluorobenzaldehyde. This copper-catalyzed N-arylation reaction is a well-established method for forming aryl-nitrogen bonds.[5][6]

Reaction Scheme:

The reaction mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I)-pyrazolide species that then undergoes nucleophilic aromatic substitution with the activated aryl halide.[6]

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying P1 Reagent Preparation and Safety Check P2 Reactor Inerting (Nitrogen Purge) P1->P2 R1 Charge Reactor with Solvent, Base, and Pyrazole P2->R1 R2 Add Copper Catalyst R1->R2 R3 Heat to Reaction Temperature R2->R3 R4 Controlled Addition of 2,5-Difluorobenzaldehyde R3->R4 R5 Reaction Monitoring (TLC/HPLC) R4->R5 W1 Cool Reaction Mixture R5->W1 W2 Quench with Aqueous Solution W1->W2 W3 Phase Separation W2->W3 W4 Aqueous Wash W3->W4 W5 Solvent Removal (Distillation) W4->W5 PU1 Crystallization/Recrystallization W5->PU1 PU2 Filtration PU1->PU2 PU3 Drying under Vacuum PU2->PU3 PU4 Final Product QC (HPLC, NMR, MS) PU3->PU4

Caption: Industrial workflow for the synthesis of this compound.

Safety and Hazard Analysis

4.1. Reagent Safety:

ReagentCAS NumberHazard StatementsKey Precautions
2,5-Difluorobenzaldehyde2646-90-4H226 (Flammable liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE (gloves, safety glasses, lab coat).[9][10]
Pyrazole288-13-1Harmful if swallowed, Causes skin irritation, Causes serious eye damage.Handle with care, avoiding dust inhalation. Wear appropriate PPE.
Copper(I) Iodide7681-65-4Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life.Avoid release to the environment. Wear appropriate PPE.
Potassium Carbonate584-08-7Causes serious eye irritation.Avoid dust inhalation. Wear appropriate PPE.
Dimethylformamide (DMF)68-12-2Flammable liquid and vapor, Harmful in contact with skin, Causes serious eye irritation, May damage fertility or the unborn child.Use in a chemical fume hood. Avoid exposure. Wear appropriate PPE.

4.2. Process Safety:

  • Exothermic Reaction: The Ullmann condensation can be exothermic. The addition of 2,5-difluorobenzaldehyde should be controlled to maintain the desired reaction temperature.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and catalyst deactivation.

  • Waste Disposal: The reaction generates copper-containing waste, which must be disposed of according to environmental regulations.

Detailed Scale-Up Protocol

This protocol is designed for a 1 kg scale production.

5.1. Equipment:

  • 10 L glass-lined reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating/cooling mantle.

  • Filtration apparatus.

  • Vacuum oven.

5.2. Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Difluorobenzaldehyde142.101.00 kg7.04
Pyrazole68.08527 g7.74
Copper(I) Iodide (CuI)190.4567 g0.35
Potassium Carbonate (K2CO3)138.211.95 kg14.1
Dimethylformamide (DMF)-5 L-

5.3. Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging Reagents:

    • To the inerted reactor, add Dimethylformamide (5 L).

    • With stirring, add potassium carbonate (1.95 kg) and pyrazole (527 g).

    • Add Copper(I) Iodide (67 g).

  • Heating: Heat the stirred suspension to 110-120 °C.

  • Substrate Addition: Slowly add 2,5-difluorobenzaldehyde (1.00 kg) to the reaction mixture over 2-3 hours using an addition funnel. Maintain the internal temperature between 110-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 2,5-difluorobenzaldehyde is complete (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding 10 L of water.

    • Stir the mixture for 30 minutes.

    • Filter the resulting precipitate and wash with water (2 x 2 L).

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow to cool slowly to form crystals.

  • Drying:

    • Collect the purified crystals by filtration.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.

Analytical Quality Control

AnalysisSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) ≥ 98%Reverse-phase HPLC with UV detection
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Identity (Mass Spec) M+H⁺ = 191.06Mass Spectrometry
Melting Point To be determinedMelting Point Apparatus

Mechanistic Considerations

G Pyrazole Pyrazole C₃H₄N₂ Pyrazolide_Anion Pyrazolide Anion Pyrazole->Pyrazolide_Anion Deprotonation Base Base e.g., K₂CO₃ Base->Pyrazolide_Anion Cu(I) Salt Cu(I) Salt e.g., CuI Copper_Pyrazolide Copper(I) Pyrazolide Cu(I) Salt->Copper_Pyrazolide Pyrazolide_Anion->Copper_Pyrazolide Oxidative_Addition Oxidative Addition Copper_Pyrazolide->Oxidative_Addition Aryl_Halide 2,5-Difluorobenzaldehyde Ar-F Aryl_Halide->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate [Ar-Cu(III)-Pyrazolide]⁺ Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Product Final Product Ar-Pyrazolide Reductive_Elimination->Product Cu(I)_Regen Cu(I) Regenerated Reductive_Elimination->Cu(I)_Regen

Caption: A plausible catalytic cycle for the Ullmann condensation.

The Ullmann condensation is a cornerstone of industrial C-N bond formation.[6] While traditionally requiring harsh conditions, modern iterations with appropriate ligands and bases allow for more moderate temperatures.[5][11] The use of a polar aprotic solvent like DMF is common for these reactions as it helps to solubilize the reagents and facilitate the reaction.[12]

Conclusion

The protocol described provides a robust and scalable method for the industrial synthesis of this compound. By adhering to the outlined safety precautions, reaction conditions, and analytical controls, a high-quality product can be consistently manufactured to meet the demands of the pharmaceutical and agrochemical industries.

References

  • PubChem. (n.d.). 2,5-Difluorobenzaldehyde. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C–C and C–N Bond Formation for the Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Google Patents. (n.d.). US20070265326A1 - Novel compounds.
  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate. Here, we address common challenges, with a focus on the identification and mitigation of side products that may arise during synthesis. Our approach is grounded in mechanistic principles to provide robust and actionable troubleshooting advice.

Core Synthesis Overview

The most prevalent synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction between pyrazole and an activated fluorobenzaldehyde derivative, typically 2,4-difluorobenzaldehyde. The reaction is designed to selectively replace the ortho-fluorine atom, which is activated by the adjacent electron-withdrawing aldehyde group.

This guide will primarily focus on the side products encountered during this key N-arylation step.

Diagram: Primary Synthetic Pathway

G cluster_reactants Reactants cluster_product Desired Product 2_4_difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction_Conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat 2_4_difluorobenzaldehyde->Reaction_Conditions Pyrazole Pyrazole Pyrazole->Reaction_Conditions Target_Molecule This compound Reaction_Conditions->Target_Molecule N-Arylation

Caption: General scheme for the N-arylation of pyrazole.

Troubleshooting Guide: Common Side Products & Impurities

This section addresses specific impurities you may be observing in your reaction mixture by TLC, LC-MS, or NMR.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Question: My LC-MS analysis shows a major peak for my desired product and a significant secondary peak with the identical mass-to-charge ratio. What is this impurity?

Answer: This is very likely the positional isomer, 4-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde .

Causality: The synthesis relies on the higher reactivity of the fluorine atom at the C2 position of 2,4-difluorobenzaldehyde, which is ortho to the activating aldehyde group. However, the fluorine at the C4 position (para to the aldehyde) is also activated, albeit to a lesser extent. Under certain conditions, particularly with prolonged reaction times or high temperatures, competitive substitution at the C4 position can occur, leading to the formation of this isomer.

Troubleshooting & Mitigation:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may improve the selectivity for the ortho-substitution. We recommend starting with a temperature screen from 80°C to 120°C.

  • Base Selection: The choice of base can influence selectivity. A milder base like K2CO3 may provide better selectivity than stronger bases such as Cs2CO3 or t-butoxides, which can accelerate the rate of the less-favored para-substitution.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Pushing the reaction to full conversion of the starting material may increase the proportion of the isomeric byproduct. It can be more efficient to stop the reaction at ~90% conversion and separate the desired product from the starting material.

Purification Protocol: Separation of these isomers by standard silica gel chromatography can be challenging due to their similar polarities.

  • Recommended Eluent System: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 25%) often provides the best resolution.

  • Alternative: If separation is difficult, consider derivatizing the aldehyde (e.g., to an oxime or hydrazone) to alter the polarity, followed by purification and subsequent hydrolysis back to the aldehyde.

Issue 2: Identification of a High Molecular Weight Byproduct

Question: I'm observing a byproduct with a molecular weight corresponding to the addition of two pyrazole units to the benzaldehyde core. What is it and how can I avoid it?

Answer: This impurity is likely 2,4-bis(1H-pyrazol-1-yl)benzaldehyde .

Causality: This di-substituted product forms when both fluorine atoms on the 2,4-difluorobenzaldehyde starting material are replaced by pyrazole. This typically occurs under forcing conditions where the reaction is driven too hard.

Troubleshooting & Mitigation:

  • Stoichiometry Control: Use a controlled amount of pyrazole. A slight excess (1.1 to 1.2 equivalents) is usually sufficient. Using a large excess will significantly increase the rate of di-substitution.

  • Reaction Conditions: As with the isomer formation, avoid excessively high temperatures and long reaction times.

ParameterRecommended ConditionRationale
Pyrazole Equivalents 1.1 - 1.2Minimizes di-substitution
Temperature 90 - 110 °CBalances reaction rate and selectivity
Reaction Time Monitor (typically 12-24h)Avoids prolonged heating
Issue 3: Formation of a Defluorinated Impurity

Question: My mass spectrum shows a peak that is 18 amu lower than my product, corresponding to a loss of fluorine. What is this species?

Answer: This is likely the hydrodefluorination product, 2-(1H-pyrazol-1-yl)benzaldehyde .

Causality: Hydrodehalogenation (or in this case, hydrodefluorination) is a known side reaction in some cross-coupling reactions, particularly those catalyzed by palladium.[1] It can also occur in SNAr reactions if a source of hydride is present, or through complex base-mediated mechanisms. Trace water in the solvent (like DMF or DMSO) can sometimes be a source of protons for this reduction pathway.

Troubleshooting & Mitigation:

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Use of anhydrous solvents and inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Catalyst Choice (if applicable): If you are using a palladium-catalyzed method (e.g., Buchwald-Hartwig amination), the choice of ligand and base is critical to minimize reductive elimination side reactions.[2][3] For SNAr, this is less of an issue.

Diagram: Competing Reaction Pathways

G Start 2,4-Difluorobenzaldehyde + Pyrazole Desired_Product This compound (Ortho-Substitution) Start->Desired_Product Major Pathway Isomer 4-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Para-Substitution) Start->Isomer Side Reaction 1 (High Temp) Reduced 2-(1H-pyrazol-1-yl)benzaldehyde (Hydrodefluorination) Start->Reduced Side Reaction 3 (Non-anhydrous) Di_Substituted 2,4-bis(1H-pyrazol-1-yl)benzaldehyde (Di-Substitution) Desired_Product->Di_Substituted Side Reaction 2 (Excess Pyrazole)

Caption: Potential side reactions during N-arylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or does not proceed to completion. What can I do?

A1: Several factors could be at play:

  • Insufficiently activated substrate: Ensure you are using 2,4-difluorobenzaldehyde or a similarly activated aryl fluoride.

  • Base strength: The pKa of pyrazole is approximately 14.5, so a sufficiently strong base is needed for deprotonation. K2CO3 or Cs2CO3 are generally effective. Ensure the base is finely powdered and dry.

  • Solvent choice: A polar aprotic solvent like DMF, DMSO, or NMP is required to facilitate the SNAr reaction. Ensure the solvent is anhydrous.

  • Temperature: The reaction typically requires heating. If you are running at a lower temperature, cautiously increasing it may improve the rate.

Q2: I see byproducts related to the aldehyde group. Is this common?

A2: Yes, the aldehyde functional group can be sensitive.

  • Oxidation: If the reaction is exposed to air at high temperatures for extended periods, you may see the formation of the corresponding carboxylic acid: 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid . Running the reaction under an inert atmosphere can mitigate this.

  • Cannizzaro-type reactions: Under very strong basic conditions, aldehydes can undergo disproportionation to form the corresponding alcohol and carboxylic acid. This is less common under standard N-arylation conditions but is a possibility.

Q3: Can I use a copper-catalyzed (Ullmann-type) reaction for this synthesis?

A3: Yes, Ullmann-type couplings are a viable alternative for N-arylation of pyrazoles.[4] However, they often require higher temperatures and specific ligands (like L-proline or diamines) to be efficient.[5] A potential side reaction in Ullmann couplings is the homocoupling of the aryl halide.[6] For this specific substrate, the thermal SNAr is often more straightforward and cost-effective.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link][2]

  • Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][3]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link][7]

  • Ullmann condensation. Wikipedia. [Link][4]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link][6]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link][5]

Sources

Technical Support Center: Purification of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives. This class of compounds serves as a critical building block in medicinal chemistry, but its purification can present unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting workflows to provide practical, field-proven insights into overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the common "what" and "why" questions that arise during the synthesis and purification of these heterocyclic aldehydes.

Q1: What are the most common impurities I should expect, and where do they come from?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route, but several common culprits emerge.

The synthesis of pyrazole-substituted benzaldehydes often involves the reaction of a precursor like 2-aminothiophenol with a dialdehyde or a related condensation reaction.[1] A primary route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-difluorobenzaldehyde and pyrazole. Impurities typically arise from three sources:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with. Incomplete reactions can leave residual 2,5-difluorobenzaldehyde or pyrazole in your crude product.

  • Side-Reaction Products: Isomeric products can form. For instance, if starting with a difluoro-substituted benzene ring, the pyrazole might substitute at an unintended position, leading to regioisomers that can be difficult to separate.

  • Degradation and Oxidation Products: Aldehyd functional groups are susceptible to air oxidation, especially under basic conditions or upon prolonged exposure to air, forming the corresponding 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid.[1] This is one of the most frequent and troublesome impurities.

Q2: My purified product is a persistent oil and refuses to crystallize. What's happening?

A2: This phenomenon, known as "oiling out," is a common frustration in crystallization and typically points to one of two issues:

  • High Impurity Load: Even small amounts of impurities can significantly depress the melting point of a compound and inhibit the formation of a stable crystal lattice, causing it to separate from the solvent as a liquid (oil) rather than a solid. Residual solvents or unreacted starting materials are often the cause.

  • Solvent Mismatch: The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, the boiling point of the recrystallization solvent might be higher than the melting point of your compound, causing it to melt before it dissolves and then fail to crystallize upon cooling.[2] Allowing the solution to cool more slowly can sometimes help, as can choosing a solvent with a lower boiling point.[2]

Q3: I see a broad peak around 3000-3500 cm⁻¹ in my IR spectrum and a labile proton in my ¹H NMR that disappears with a D₂O shake. What is it?

A3: These spectral features are classic indicators of a carboxylic acid impurity—in this case, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid. The broad peak in the Infrared (IR) spectrum corresponds to the O-H stretch of the carboxylic acid.[3] The acidic proton of the carboxyl group is readily exchangeable with deuterium, causing its signal to disappear from the ¹H NMR spectrum after shaking the sample with a drop of D₂O. This impurity arises from the oxidation of the target aldehyde.

Q4: How can I prevent my purified compound from degrading during storage?

A4: The primary degradation pathway for benzaldehyde derivatives is oxidation to the corresponding benzoic acid. To ensure long-term stability, consider the following:

  • Store Under Inert Atmosphere: Store the solid compound in a vial flushed with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.

  • Refrigerate: Store the vial at a low temperature (e.g., 2-8°C) to slow the rate of any potential degradation reactions.

  • Protect from Light: Some aromatic compounds can be light-sensitive. Storing in an amber vial or in the dark is a good practice.

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting guides for the most common purification techniques applied to this compound and its derivatives.

Part A: Preparatory Acid/Base Washing

Before attempting chromatography or recrystallization, performing a simple liquid-liquid extraction can remove the most common acidic impurity. This step significantly improves the success rate of subsequent purification methods.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂), indicating the neutralization of acidic impurities.[2] Continue washing until no more gas evolves.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the pre-purified product.

Part B: Flash Column Chromatography

Chromatography is a powerful technique for separating compounds with different polarities, such as the target aldehyde from non-polar starting materials or more polar side-products.[4]

ProblemPotential Cause(s)Solution(s)
Poor Separation / Overlapping Bands Inappropriate solvent system (eluent is too polar or not polar enough).Use Thin Layer Chromatography (TLC) to systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate) to find a system that gives good separation (Rf values between 0.2 and 0.5).
Column was overloaded with crude material.Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is stuck on the column Eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system during the run (gradient elution).
Compound is reacting with the silica gel (silica is slightly acidic).Consider using a different stationary phase like neutral alumina or pre-treating the silica with a base like triethylamine.
Cracked or channeled column bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for this class of compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]

  • Column Packing: Pack a glass column with silica gel (200-300 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the pre-purified crude product in a minimal amount of the chromatography solvent or DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for flash column chromatography purification.

Part C: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent can be found.[5]

ProblemPotential Cause(s)Solution(s)
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[2]
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2]
No crystals form The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.
The compound is highly soluble even in the cold solvent.Try a different solvent or a two-solvent system (one solvent in which the compound is soluble, and one in which it is not).
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.[2]
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetone can be good starting points for pyrazole derivatives.[6]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

PurificationDecision Start Crude Product CheckAcid Acidic Impurities Present? (e.g., Carboxylic Acid) Start->CheckAcid Wash Perform Acid/Base Wash (Protocol 1) CheckAcid->Wash Yes CheckPurity Purity & Impurity Polarity? CheckAcid->CheckPurity No Wash->CheckPurity Chromatography Use Column Chromatography (Protocol 2) CheckPurity->Chromatography Multiple Impurities or Similar Polarity Recrystallize Attempt Recrystallization (Protocol 3) CheckPurity->Recrystallize Mainly One Compound or Different Solubility Chromatography->Recrystallize For Final Polish FinalProduct Pure Crystalline Product Chromatography->FinalProduct Recrystallize->FinalProduct

Caption: Decision tree for selecting a purification method.

Section 3: Purity Assessment - Validating Your Success

After purification, it is crucial to confirm the purity and identity of the final compound. A multi-technique approach is highly recommended for a comprehensive analysis.[7][8]

Comparison of Analytical Techniques
TechniquePrincipleIdeal for AnalyzingAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography)Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Non-volatile and thermally stable compounds like the target aldehyde and its oxidation product.High resolution and sensitivity, robust, and widely available.[7]May not be suitable for highly volatile impurities. Requires a reference standard for absolute quantification.[7]
GC-MS (Gas Chromatography-Mass Spectrometry)Separation of volatile compounds based on boiling point, followed by mass-based detection.Volatile impurities such as residual solvents and lower-boiling point starting materials.Excellent for volatile compounds, provides structural information for impurity identification.[7]Not suitable for non-volatile or thermally labile compounds without derivatization.[1][7]
NMR (Nuclear Magnetic Resonance) SpectroscopyNuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Confirming the structure of the final product and identifying major impurities.Provides unambiguous structural information. Quantitative NMR (qNMR) can determine absolute purity.Lower sensitivity compared to HPLC or GC-MS for detecting trace impurities.
IR (Infrared) SpectroscopyMolecules absorb infrared radiation at specific frequencies corresponding to their bond vibrations.Confirming the presence of key functional groups (e.g., aldehyde C=O) and the absence of others (e.g., acid O-H).Fast, simple, and excellent for functional group identification.[9]Provides limited information on the overall purity or structure compared to NMR or MS.

By combining the insights from these FAQs and the robust protocols in the troubleshooting guides, researchers can more effectively navigate the purification challenges associated with this compound and its derivatives, ensuring the high-quality material required for successful research and development.

References

  • How to test the purity of benzaldehyde? - Blog. (2025). Vertex AI Search.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (2025). Benchchem.
  • A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • A Researcher's Guide to Assessing the Purity of Commercial 4-Acetylbenzaldehyde. (2025). Benchchem.
  • Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. (2015).
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
  • Preparation of pyrazole and its derivatives. (1991).
  • Method for purifying pyrazoles. (2011).
  • Supporting Information for "Palladium-Catalyzed C-H Arylation of Pyrroles with Arylboronic Acids". (n.d.). American Chemical Society.

Sources

"optimization of reaction conditions for improved yield of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction for improved yields and purity. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.

The synthesis of this key intermediate typically involves an N-arylation of pyrazole with an activated aryl halide, most commonly 2-bromo-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzaldehyde. The two predominant catalytic systems for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] This guide will focus primarily on the Ullmann-type coupling, which is often favored for its cost-effectiveness and robustness, while also addressing common challenges applicable to both methodologies.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting material (2-bromo-5-fluorobenzaldehyde). What are the likely causes?

Answer: Low or no conversion is one of the most frequent challenges and typically points to an issue with the catalytic system or reaction environment. Let's break down the potential culprits.

  • Cause A: Inactive Copper Catalyst

    • Expert Insight: The active species in Ullmann couplings is typically a Cu(I) salt. If you are using Cu(I) salts like CuI or Cu₂O, they can oxidize over time if not stored properly. If using copper powder or Cu(II) salts, an in-situ reduction to Cu(I) is required, which may not be efficient under all conditions.

    • Solution:

      • Use High-Purity Cu(I) Salts: Whenever possible, use freshly purchased, high-purity CuI or Cu₂O.

      • Activation of Copper Powder: If using copper powder, it can be activated by washing with a dilute acid (e.g., 2% HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[2]

      • Inert Atmosphere: While some Ullmann reactions are tolerant to air, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidation of the Cu(I) catalyst.

  • Cause B: Inappropriate Ligand or No Ligand

    • Expert Insight: The classic Ullmann reaction required harsh, high-temperature conditions. Modern, ligand-accelerated protocols allow for significantly milder conditions. The ligand stabilizes the copper center and facilitates the oxidative addition and reductive elimination steps.[3] For N-arylation of pyrazoles, N,N- or N,O-bidentate ligands are highly effective.[4]

    • Solution:

      • Select an Appropriate Ligand: L-proline and N,N'-dimethylethylenediamine (DMEDA) are excellent, cost-effective ligands for this type of coupling.[4][5] Phenanthroline derivatives can also be used but may require more stringent optimization.[6]

      • Ensure Proper Stoichiometry: The ligand-to-copper ratio is critical. A typical starting point is a 1:1 or 2:1 ligand-to-Cu ratio. Excess ligand can sometimes inhibit the reaction.

  • Cause C: Incorrect Base Selection

    • Expert Insight: The base serves to deprotonate the pyrazole, forming the pyrazolide anion, which is the active nucleophile.[7] The pKa of pyrazole is approximately 14, so a sufficiently strong base is required. However, a base that is too strong can lead to side reactions. The physical properties of the base (e.g., solubility) are also important.

    • Solution:

      • Use an Effective Base: K₂CO₃ is a common and effective choice. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility in organic solvents. K₃PO₄ is another strong contender.[8] Avoid weaker bases like NaHCO₃.

      • Ensure Anhydrous Conditions: The base should be finely powdered and dried before use to maximize its surface area and reactivity.

Troubleshooting Flowchart: Diagnosing Low Conversion

G Start Low / No Conversion Cat_Check Check Catalyst System Start->Cat_Check Cond_Check Check Reaction Conditions Start->Cond_Check Cat_Source Is Cu(I) source fresh? (e.g., CuI, Cu₂O) Cat_Check->Cat_Source Temp_Check Is temperature high enough? Cond_Check->Temp_Check Ligand_Check Is an appropriate ligand used? (e.g., L-Proline, DMEDA) Cat_Source->Ligand_Check Yes Sol_Cat1 Solution: Use fresh Cu(I) salt or activate Cu powder. Cat_Source->Sol_Cat1 No Base_Check Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) Ligand_Check->Base_Check Yes Sol_Ligand Solution: Add L-Proline (20 mol%) or DMEDA (20 mol%). Ligand_Check->Sol_Ligand No Sol_Base Solution: Switch to dry, powdered K₂CO₃ or Cs₂CO₃. Base_Check->Sol_Base No Success Reaction Should Proceed Base_Check->Success Yes Solvent_Check Is the solvent appropriate? (Polar, aprotic) Temp_Check->Solvent_Check Yes Sol_Temp Solution: Increase temp to 110-140°C (for DMF or DMSO). Temp_Check->Sol_Temp No Inert_Check Is an inert atmosphere used? Solvent_Check->Inert_Check Yes Sol_Solvent Solution: Switch to DMF, DMSO, or Dioxane. Solvent_Check->Sol_Solvent No Inert_Check->Success Yes Sol_Inert Solution: Purge with N₂ or Ar and maintain atmosphere. Inert_Check->Sol_Inert No

Caption: A decision tree for troubleshooting low reaction conversion.

Question 2: The reaction works, but the yield is poor (<50%). How can I improve it?

Answer: A suboptimal yield with observable product formation suggests that the reaction conditions are not fine-tuned. The key is to systematically evaluate each parameter.

  • Parameter A: Solvent Choice

    • Expert Insight: The solvent must be able to dissolve the reactants, particularly the base and the pyrazolide salt, and be stable at the required reaction temperature. Polar aprotic solvents are almost always the best choice.

    • Optimization:

      • Screen Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent but high-boiling solvents. Dioxane and Toluene are also viable options, often used in Buchwald-Hartwig aminations.[9]

      • Ensure Anhydrous Solvent: Use a dry, anhydrous grade of solvent. Water can hydrolyze the starting material and interfere with the catalytic cycle.

  • Parameter B: Temperature and Reaction Time

    • Expert Insight: Ullmann couplings are not typically room-temperature reactions. Sufficient thermal energy is needed to drive the catalytic cycle. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, especially given the sensitive aldehyde group.[9]

    • Optimization:

      • Temperature Screening: A good starting temperature range is 110-140 °C for solvents like DMF or DMSO.

      • Reaction Monitoring: Monitor the reaction progress every 2-4 hours using a suitable analytical technique like TLC, GC-MS, or HPLC. The reaction is often complete within 12-24 hours. Stop the reaction once the consumption of the limiting reagent plateaus to prevent byproduct formation.

  • Parameter C: Reagent Stoichiometry

    • Expert Insight: The ratio of pyrazole to the aryl halide can influence the yield. Using a slight excess of the more accessible or less expensive reagent can drive the reaction to completion.

    • Optimization:

      • Adjust Ratios: Start with a 1.1 to 1.5 molar excess of pyrazole relative to the 2-bromo-5-fluorobenzaldehyde. This ensures the more valuable aryl halide is fully consumed.

      • Base Equivalents: Use at least 2.0 equivalents of the base (e.g., K₂CO₃) to ensure complete deprotonation of the pyrazole and to neutralize any generated HBr.

Table 1: Impact of Reaction Parameters on Yield
ParameterCondition AYield ACondition BYield BRationale
Catalyst/Ligand 10 mol% CuI35%10 mol% CuI / 20 mol% L-Proline85%Ligand accelerates the catalytic cycle and improves catalyst stability.[3]
Base 2.0 eq. K₂CO₃75%2.0 eq. Cs₂CO₃92%Increased solubility of Cesium salts in organic solvents leads to a higher concentration of the active nucleophile.
Solvent Toluene, 110°C40%DMF, 120°C88%Higher polarity of DMF better solubilizes the ionic intermediates, increasing the reaction rate.[9]
Temperature 90°C55%120°C88%Sufficient thermal energy is required to overcome the activation barriers in the catalytic cycle.

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from side reactions or unreacted starting materials.

  • Common Impurity A: Unreacted 2-bromo-5-fluorobenzaldehyde

    • Cause: Incomplete reaction.

    • Removal: This starting material is typically less polar than the product. It can usually be separated by silica gel column chromatography using a gradient elution, starting with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity.

  • Common Impurity B: Symmetrical Biaryl Product (from homo-coupling)

    • Cause: A common side reaction in copper-catalyzed couplings, especially at high temperatures or if the ligand concentration is not optimal.

    • Removal: This byproduct is non-polar and will elute very early during column chromatography.

  • Common Impurity C: Debrominated Starting Material (5-fluorobenzaldehyde)

    • Cause: Reductive dehalogenation, which can be promoted by certain ligands or impurities in the reaction mixture.

    • Removal: This impurity has a polarity very similar to the product, making chromatographic separation difficult. The best strategy is prevention by ensuring an efficient catalytic cycle. If it does form, recrystallization may be a more effective purification method than chromatography.[10]

Optimized Purification Protocol
  • Work-up: After cooling the reaction to room temperature, dilute the mixture with a large volume of Ethyl Acetate. Wash the organic layer sequentially with water (to remove DMF/DMSO) and brine. This step is crucial; repeated water washes may be necessary to fully remove high-boiling solvents.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., from 5% to 30%) is typically effective.

    • Monitoring: Monitor fractions by TLC, staining with potassium permanganate if the spots are not UV-active.

  • Recrystallization (Optional): For obtaining highly pure material, the product from the column can be recrystallized from a suitable solvent system like Ethyl Acetate/Hexanes or Isopropanol/Water.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the ligand-assisted Ullmann N-arylation?

A1: The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the exact nature of the intermediates is still a subject of research. The ligand plays a crucial role in stabilizing the copper center and enabling the key steps at lower temperatures.

G A L-Cu(I)-X B [L-Cu(III)(Ar)(Nuc)]-X A->B Oxidative Addition (Ar-X) C L-Cu(I)-Nuc B->C Reductive Elimination (Ar-Nuc) ArNuc Ar-Nuc B->ArNuc C->A Ligand Exchange (H-Nuc) HX H-X C->HX ArX Ar-X ArX->A HNuc H-Nuc HNuc->C Base Base Base->HNuc HX->Base note1 L = Ligand (e.g., L-Proline) Ar-X = Aryl Halide H-Nuc = Pyrazole

Caption: A simplified catalytic cycle for the Ullmann C-N coupling reaction.

Q2: Should I use an Ullmann coupling or a Buchwald-Hartwig amination for this synthesis?

A2: Both can be effective. The choice often depends on available resources and substrate sensitivity.

  • Ullmann Coupling:

    • Pros: Uses an inexpensive copper catalyst, often more robust for large-scale synthesis, and ligands like L-proline are cheap and environmentally benign.

    • Cons: Typically requires higher reaction temperatures and can sometimes have a more limited substrate scope.

  • Buchwald-Hartwig Amination:

    • Pros: Uses a highly efficient palladium catalyst, reactions often proceed at lower temperatures, and it has an exceptionally broad substrate scope.[11][12][13] A wide variety of sophisticated phosphine ligands are available to tune reactivity.[14]

    • Cons: The palladium catalyst and specialized ligands are significantly more expensive. The catalyst can be sensitive to air and moisture.

For the synthesis of this compound, a well-optimized Ullmann protocol is generally more cost-effective for scale-up.

Q3: Is an inert atmosphere absolutely necessary?

A3: For optimal and reproducible results, yes. While some reactions may proceed in the presence of air, both Cu(I) and the phosphine ligands used in Pd-catalysis are susceptible to oxidation. Using an inert atmosphere of nitrogen or argon prevents catalyst deactivation and minimizes side reactions, leading to higher yields and cleaner product profiles.

References

  • OICC Press. (2024).
  • NIH. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • ACS Publications. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. [Link]

  • MDPI. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Google Patents.
  • Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

  • PubMed Central. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Coupling - Literature. [Link]

  • Books.
  • ResearchGate. Acid‐Catalyzed Activation and Condensation of the =C5H Bond of Furfural on Aldehydes, an Entry Point to Biobased Monomers. [Link]

  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]

Sources

"troubleshooting guide for reactions involving 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your reactions and achieve optimal outcomes.

Introduction to this compound

This compound is a unique bifunctional molecule featuring an electrophilic aldehyde and a nucleophilic pyrazole ring. The presence of a fluorine atom on the phenyl ring further modulates its electronic properties, influencing its reactivity. This combination of functionalities makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry.[1][2][3]

Key Structural Features and Their Implications:

  • Aldehyde Group: The primary site for electrophilic attack, enabling a variety of condensation and addition reactions.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-1 nitrogen is involved in the linkage to the phenyl ring, while the N-2 nitrogen is basic and can be protonated or coordinate to metals. The pyrazole ring itself can be susceptible to electrophilic substitution at the C4 position.[1]

  • Fluorine Substituent: As an electron-withdrawing group, the fluorine atom can decrease the reactivity of the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde. This deactivating effect should be considered when planning reaction conditions.

  • Ortho-Substitution Pattern: The proximity of the bulky pyrazole ring to the aldehyde group may introduce steric hindrance, potentially affecting the approach of nucleophiles.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1015845-84-7
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids

(Data sourced from Sigma-Aldrich[4])

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving this compound.

Reductive Amination

Objective: Formation of a secondary or tertiary amine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine.

Common Problems & Solutions:

Question: Why is my reductive amination reaction showing low to no product formation?

Answer: Several factors can contribute to a sluggish or failed reductive amination with this substrate.

  • Inefficient Imine Formation: The electron-withdrawing fluorine substituent can decrease the electrophilicity of the aldehyde, slowing down the initial imine formation.

    • Solution:

      • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase the aldehyde's electrophilicity.

      • Water Removal: The formation of an imine is an equilibrium reaction that produces water. To drive the equilibrium towards the imine, use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

      • Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor the imine formation by TLC or ¹H NMR if possible.

  • Decomposition of the Aldehyde: While generally stable, prolonged exposure to strong acids or bases, or elevated temperatures, can lead to degradation.

    • Solution:

      • Mild Conditions: Use mild reaction conditions. If heating is necessary, do so cautiously and for the minimum time required.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Incorrect Choice of Reducing Agent: A reducing agent that is too harsh can reduce the starting aldehyde before it has a chance to form the imine.

    • Solution:

      • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild enough not to reduce the aldehyde but will readily reduce the imine. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

      • Stepwise Reduction: If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to perform the reaction in a stepwise manner. First, ensure the imine has formed, and then add the NaBH₄ at a low temperature (e.g., 0 °C) to minimize reduction of the unreacted starting aldehyde.

Question: My reaction is producing multiple unidentified side products. What could they be and how can I avoid them?

Answer: The formation of multiple products can be due to over-alkylation, self-condensation, or side reactions involving the pyrazole ring.

  • Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form an undesired tertiary amine.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the secondary amine.

      • Slow Addition: Add the aldehyde slowly to the solution of the amine and reducing agent to maintain a low concentration of the aldehyde throughout the reaction.

  • Self-Condensation: Although less common for this specific molecule compared to o-aminobenzaldehydes, there is a possibility of intermolecular reactions under certain conditions.

    • Solution: Maintain a dilute reaction concentration and avoid excessively high temperatures.

  • Pyrazole Ring Reactivity: The N-2 of the pyrazole is basic and can be protonated or participate in side reactions.

    • Solution: Avoid strongly acidic or basic conditions that could lead to unwanted reactions on the pyrazole ring. Use of a mild acid catalyst like acetic acid is generally well-tolerated.

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary or secondary amine (1.1-1.2 eq.).

  • If required, add a catalytic amount of acetic acid (0.1 eq.) and a dehydrating agent such as anhydrous MgSO₄.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction

Objective: To form a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide.

Common Problems & Solutions:

Question: My Wittig reaction is giving a low yield of the desired alkene. What could be the issue?

Answer: Low yields in Wittig reactions with this substrate can often be attributed to the reactivity of the aldehyde and the stability of the ylide.

  • Reduced Aldehyde Reactivity: The electron-withdrawing nature of the fluorine and the pyrazole ring can decrease the electrophilicity of the aldehyde carbonyl, making it less reactive towards the phosphorus ylide.

    • Solution:

      • Use a More Reactive Ylide: If using a stabilized ylide (e.g., one with an adjacent ester or ketone), consider switching to a non-stabilized or semi-stabilized ylide, which is more nucleophilic.

      • Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures.

      • Longer Reaction Times: Allow the reaction to proceed for an extended period, monitoring by TLC to determine the point of maximum conversion.

  • Ylide Decomposition: Phosphorus ylides can be sensitive to air and moisture, leading to their decomposition before they can react with the aldehyde.

    • Solution:

      • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction, from the generation of the ylide to the addition of the aldehyde.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the ylide.

Experimental Protocol: General Procedure for a Wittig Reaction
  • To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride) at the appropriate temperature (e.g., 0 °C or room temperature) to generate the ylide.

  • Stir the mixture until the characteristic color of the ylide appears.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation

Objective: A condensation reaction between the aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond.

Common Problems & Solutions:

Question: The Knoevenagel condensation is slow and gives a poor yield. How can I improve it?

Answer: The success of a Knoevenagel condensation often depends on the choice of catalyst and the removal of water.

  • Insufficiently Basic Catalyst: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or other side reactions.

    • Solution:

      • Catalyst Screening: Common catalysts include weak organic bases like piperidine or pyridine. If the reaction is sluggish, a slightly stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be effective.[5]

      • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the aldehyde.

  • Equilibrium Issues: The reaction is reversible, and the presence of water can hinder the final dehydration step.

    • Solution:

      • Azeotropic Removal of Water: Perform the reaction in a solvent like toluene or benzene and use a Dean-Stark apparatus to remove the water as it is formed.

      • Use of a Dehydrating Agent: As with imine formation, molecular sieves can be added to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound under acidic and basic conditions?

A1: While generally stable under neutral conditions, prolonged exposure to strong acids or bases should be avoided. Strong acids can protonate the N-2 of the pyrazole ring, potentially altering its electronic properties and reactivity. Strong bases could potentially deprotonate the C-H bonds of the pyrazole ring, although this typically requires very strong bases like organolithium reagents. For most standard reactions, using weak acidic or basic catalysts (e.g., acetic acid, triethylamine) is well-tolerated.

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: this compound is classified as a combustible solid.[4] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.

Q3: What are the best methods for purifying products derived from this aldehyde?

A3: The purification method will depend on the properties of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying neutral organic compounds derived from this starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: For products that are basic (e.g., amines), an acid-base extraction can be a useful initial purification step to remove neutral impurities. The basic product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Q4: Can the pyrazole ring participate in reactions?

A4: Yes, under certain conditions. The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, typically at the C4 position.[1] It is also possible for the pyrazole ring to act as a ligand and coordinate to metal centers. However, in most of the common transformations of the aldehyde group, the pyrazole ring is expected to be a spectator.

Visualizing Reaction Workflows

Troubleshooting Logic for a Failed Reductive Amination

G cluster_no_imine Troubleshoot Imine Formation cluster_yes_imine Troubleshoot Reduction Step start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC/NMR) start->check_imine imine_no No Imine Formed check_imine->imine_no Negative imine_yes Imine Formed check_imine->imine_yes Positive add_acid Add Catalytic Acid (e.g., AcOH) imine_no->add_acid check_reductant Evaluate Reducing Agent imine_yes->check_reductant remove_water Add Dehydrating Agent (e.g., MgSO4) add_acid->remove_water preform_imine Pre-form Imine Before Adding Reductant remove_water->preform_imine mild_reductant Use Milder Reductant (e.g., NaBH(OAc)3) check_reductant->mild_reductant stepwise Stepwise Addition of Stronger Reductant (e.g., NaBH4 at 0°C) mild_reductant->stepwise

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

General Synthetic Pathways

G start This compound reductive_amination Reductive Amination (+ R1R2NH, [H]) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR) start->wittig knoevenagel Knoevenagel Condensation (+ CH2(X)Y, base) start->knoevenagel amine_product Substituted Amine reductive_amination->amine_product alkene_product Substituted Alkene wittig->alkene_product conjugated_product α,β-Unsaturated Product knoevenagel->conjugated_product

Caption: Common synthetic transformations starting from this compound.

References

  • Google Patents. (n.d.). Process for the preparation of 5-fluoro-1H-pyrazoles.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved January 19, 2026, from [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde.
  • ResearchGate. (n.d.). Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. Retrieved January 19, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved January 19, 2026, from [Link]

  • InfochemsDB. (n.d.). 2-Pyrazol-1-yl-benzaldehyde. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved January 19, 2026, from [Link]

  • PubMed. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. Retrieved January 19, 2026, from [Link]

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 19, 2026, from [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved January 19, 2026, from [Link]

  • KTU ePubl. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 19, 2026, from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 19, 2026, from [Link]

Sources

"stability and degradation of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this compound in your experiments. My aim is to combine established chemical principles with practical, field-tested insights to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its two key functional moieties: the pyrazole ring and the benzaldehyde group. Key factors to consider are:

  • Hydrolytic Instability: The pyrazole ring, particularly in related ester derivatives, can be susceptible to hydrolysis, especially under basic (high pH) conditions.[1][2][3]

  • Photodegradation: Aromatic aldehydes like benzaldehyde are known to be sensitive to UV light, which can induce oxidation to the corresponding carboxylic acid (benzoic acid).[4]

  • Thermal Stress: Elevated temperatures can promote the decomposition of aldehyde-containing compounds through complex reaction pathways.[5][6]

  • Oxidative Degradation: While the pyrazole ring is generally resistant to oxidation, the aldehyde group is susceptible to oxidation, forming a carboxylic acid.[7] Strong oxidizing agents should be avoided.[8]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Recommended storage is in a cool, dry, and well-ventilated area.[8][9][10] For long-term storage, refrigeration (-20°C) is advisable.

Q3: Can I dissolve this compound in aqueous buffers for my experiments? What pH range is considered safe?

A3: While soluble in many organic solvents, dissolving this compound in aqueous buffers requires caution. Given the potential for hydrolytic instability of pyrazole derivatives in basic media, it is recommended to use freshly prepared solutions and, if possible, maintain a neutral to slightly acidic pH (pH < 7).[1][2][3] If your experimental conditions require a basic pH, it is crucial to assess the compound's stability under those specific conditions.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Yes, you should avoid strong oxidizing agents, strong bases, and strong reducing agents.[8] Strong oxidizing agents can convert the aldehyde to a carboxylic acid, while strong reducing agents can reduce the aldehyde to an alcohol. Strong bases may promote hydrolysis or other side reactions.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Inconsistent assay results over time with pre-dissolved compound. Hydrolytic Degradation: The compound may be degrading in your aqueous buffer, especially if the pH is neutral to basic.1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for each experiment. 2. pH Study: Perform a time-course stability study of your compound in the experimental buffer using HPLC or LC-MS to monitor for degradation products. 3. Buffer Optimization: If degradation is observed, consider using a buffer with a lower pH if your assay permits.
Loss of compound potency after exposure to ambient light. Photodegradation: The benzaldehyde moiety is likely undergoing photo-oxidation to the less active or inactive carboxylic acid derivative.1. Protect from Light: Conduct all experimental steps involving the compound under amber lighting or in light-blocking tubes. 2. Use Amber Vials: Store stock solutions and experimental samples in amber glass vials or tubes wrapped in aluminum foil. 3. Confirm Degradation: Analyze a light-exposed sample by HPLC or NMR to identify the presence of the corresponding benzoic acid derivative.
Formation of an unexpected precipitate upon heating. Thermal Degradation: The compound may be decomposing at the experimental temperature, leading to insoluble byproducts.1. Lower Temperature: If possible, reduce the incubation temperature of your experiment. 2. Time-Course Analysis: Analyze samples at different time points of heating to determine the onset of degradation. 3. Alternative Solvents: Consider if a different solvent with a lower boiling point could be used to achieve the desired reaction at a lower temperature.
Reaction with an oxidizing agent yields an unexpected product. Oxidation of the Aldehyde: The aldehyde group is likely being oxidized to a carboxylic acid.1. Use Milder Oxidants: If oxidation is not the intended reaction, avoid strong oxidizing agents. 2. Protecting Groups: If the aldehyde needs to be preserved during a reaction involving an oxidant, consider using a protecting group strategy. 3. Product Characterization: Use analytical techniques like mass spectrometry and NMR to confirm the structure of the oxidized product.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on the reactivity of its functional groups.

G cluster_main This compound cluster_degradation Degradation Products main This compound hydrolysis Hydrolysis Product (e.g., Cleavage of Pyrazole Ring) main->hydrolysis High pH (Aqueous) photo_oxidation 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid (Photo-oxidation) main->photo_oxidation UV Light / O2 thermal Complex Thermal Degradation Products main->thermal High Temperature G cluster_prep Sample Preparation cluster_exp Stability Experiment cluster_analysis Analysis start Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Test Buffer/Solvent start->dilute incubate Incubate under Specific Conditions (pH, Light, Temp) dilute->incubate control Control Sample (No Stress Condition) dilute->control sample Withdraw Aliquots at Time Points incubate->sample control->sample hplc HPLC / LC-MS Analysis sample->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: General workflow for assessing the stability of this compound.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. [Link]

  • Boruah, M., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(23), 7351. [Link]

  • Tarr, J. B., & Damson, R. A. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 36(18), 3077-3082. [Link]

  • Holladay, J. E., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5347–5356. [Link]

  • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 915-922. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 17724. [Link]

  • ResearchGate. (2021). Photolysis products of benzaldehyde (8) in different... [Link]

  • de Araújo, M. L., et al. (2021). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. Catalysis Today, 361, 163-170. [Link]

  • ACS Publications. (2017). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]

  • Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations. [Link]

  • PubMed. (2001). 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. [Link]

  • Singh, R., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1659. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2795. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • The Royal Society. (1958). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 245(1243), 439-453. [Link]

Sources

"managing impurities during the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our goal is to empower you to overcome common challenges and achieve a high-yielding, pure synthesis of this valuable building block.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This reaction involves the coupling of pyrazole with a suitably activated aryl halide, typically 2-bromo-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzaldehyde. The choice of catalyst, ligand, base, and solvent is critical to the success of this transformation, directly impacting yield, purity, and reaction time.

While palladium-catalyzed Buchwald-Hartwig amination is another powerful method for C-N bond formation, the Ullmann-type coupling is often preferred for N-arylation of pyrazoles due to the favorable economics of copper catalysts and well-established protocols. This guide will focus primarily on the copper-catalyzed approach.

Visualizing the Synthetic Pathway

Synthesis_Pathway Pyrazole Pyrazole Reaction Ullmann Condensation Pyrazole->Reaction ArylHalide 2-Bromo-5-fluorobenzaldehyde (or 2-Chloro-5-fluorobenzaldehyde) ArylHalide->Reaction Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction Ligand Diamine Ligand (e.g., N,N'-Dimethylethylenediamine) Ligand->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: General schematic for the Ullmann condensation synthesis.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 2-bromo-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzaldehyde?

A1: Generally, aryl bromides are more reactive than aryl chlorides in Ullmann-type couplings. We recommend starting with 2-bromo-5-fluorobenzaldehyde as it typically requires milder reaction conditions and may give higher yields. However, the chloro-analogue can be a more cost-effective starting material for large-scale synthesis, though it may necessitate a more active catalyst system or higher reaction temperatures.

Q2: What is the role of the ligand in this reaction?

A2: The ligand is crucial for a successful Ullmann coupling. It serves several purposes:

  • Solubilizes the copper catalyst: This allows the reaction to proceed in a homogeneous phase.

  • Stabilizes the active Cu(I) species: This prevents disproportionation or oxidation of the catalyst.

  • Facilitates the catalytic cycle: The ligand promotes the oxidative addition and reductive elimination steps, leading to a faster and more efficient reaction.

Diamine ligands, such as N,N'-dimethylethylenediamine, have been found to be particularly effective for the N-arylation of pyrazoles[1].

Q3: Can I run this reaction without a ligand?

A3: While some Ullmann reactions can proceed without a ligand, they often require very high temperatures (>180 °C) and may result in lower yields and more side products. For the synthesis of this compound, a ligand-accelerated protocol is strongly recommended to achieve a clean and efficient transformation under milder conditions.

Q4: My reaction is not going to completion. What should I do?

A4: Incomplete conversion is a common issue. Here are a few things to consider:

  • Catalyst quality: Ensure your Cu(I) salt is fresh and has not been oxidized to Cu(II).

  • Inert atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen).

  • Solvent purity: Use anhydrous solvents to prevent quenching of the catalyst and side reactions.

  • Reaction temperature: If the reaction is sluggish at your current temperature, consider a modest increase (e.g., in 10-20 °C increments).

Refer to the Troubleshooting Guide below for more detailed suggestions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized Cu(I))Use a fresh bottle of CuI. Consider adding a small amount of a reducing agent like ascorbic acid to the reaction mixture.
Poor quality or wet solvent/reagentsUse anhydrous solvents and ensure all reagents are dry. Dry pyrazole and the base in a vacuum oven before use.
Inefficient ligandScreen different ligands. While diamines are a good starting point, L-proline or other amino acids can also be effective[2].
Suboptimal baseThe choice of base is critical. Cs₂CO₃ is generally more effective than K₂CO₃ but is also more expensive. Consider screening different bases.
Formation of a Brown/Black Tar Reaction temperature is too highDecrease the reaction temperature. High temperatures can lead to decomposition of the starting materials or product.
Oxygen contaminationEnsure a rigorously inert atmosphere throughout the reaction. Degas the solvent prior to use.
Presence of Debrominated Starting Material Protic impurities in the reaction mixtureUse anhydrous solvents and reagents. Ensure the inert gas used for purging is dry.
Hydrogenolysis side reactionThis can sometimes occur, especially with more active catalyst systems. Consider using a less active catalyst or lowering the reaction temperature.
Formation of Biaryl Homocoupling Product Catalyst concentration is too highReduce the catalyst loading. High concentrations of copper can promote the homocoupling of the aryl halide.
Inefficient C-N bond formationOptimize the ligand and base to favor the desired N-arylation over the competing homocoupling pathway.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Inert Verify Inert Atmosphere (Ar/N₂) Start->Check_Inert Check_Inert->Start [Leak Detected] Check_Reagents Check Reagent Purity (Anhydrous Solvents, Fresh CuI) Check_Inert->Check_Reagents [Atmosphere OK] Check_Reagents->Start [Reagents Impure] Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp [Reagents OK] Optimize_Temp->Start [Decomposition] Optimize_Ligand Screen Ligands (Diamine, L-Proline) Optimize_Temp->Optimize_Ligand [Temp Optimized] Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃) Optimize_Ligand->Optimize_Base [Ligand Optimized] Purification Re-evaluate Purification Strategy (Chromatography, Recrystallization) Optimize_Base->Purification [Base Optimized] Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole

This protocol is adapted from established procedures for the N-arylation of nitrogen heterocycles and is a good starting point for the synthesis of this compound[1].

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Pyrazole

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), finely ground K₂CO₃ (2.0 equivalents), and pyrazole (1.2 equivalents).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 2-bromo-5-fluorobenzaldehyde (1.0 equivalent) to the tube.

  • Under a positive pressure of argon, add anhydrous dioxane via syringe, followed by N,N'-dimethylethylenediamine (10-20 mol%).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum of this compound would show characteristic signals for the aldehyde proton (around 10 ppm), and aromatic and pyrazole protons in the range of 6.5-8.0 ppm. The coupling patterns will be indicative of the substitution on the rings.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon around 185-190 ppm, along with signals for the aromatic and pyrazole carbons.

HPLC Analysis: A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. The product can be detected by UV at a wavelength of approximately 254 nm.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. ([Link])

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles, or Pyrazoles. Angewandte Chemie International Edition, 42(44), 5402–5405. ([Link])

  • Buchwald, S. L. (2008). The Buchwald-Hartwig Amination After 25 Years. The University of Groningen research portal. ([Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])

  • Roman, G., et al. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96(1). ([Link])

  • Antilla, J. C., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. PubMed. ([Link])

  • Request PDF. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ([Link])

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a critical step in the development of various pharmaceutical agents. As a key intermediate, its purity is paramount. However, the common synthetic routes, such as copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig aminations, are not without their challenges. Researchers frequently encounter a range of byproducts that can complicate purification and reduce yields. This technical support guide provides a structured, in-depth analysis of potential byproducts, their mechanisms of formation, and robust strategies for their identification and mitigation.

Section 1: The Primary Synthetic Pathway: N-Arylation

The most prevalent method for constructing the C-N bond between the pyrazole and fluorobenzaldehyde moieties is through a transition metal-catalyzed cross-coupling reaction. The Ullmann condensation, using a copper catalyst, and the Buchwald-Hartwig amination, using a palladium catalyst, are standard approaches.[1][2] The general transformation is outlined below.

A typical starting point involves the reaction of pyrazole with an appropriately substituted fluorobenzaldehyde, such as 2,5-difluorobenzaldehyde or 5-fluoro-2-halobenzaldehyde.

Main Synthetic Pathway cluster_reactants Starting Materials cluster_reagents Reaction Conditions SM1 5-Fluoro-2-halobenzaldehyde (X = Br, I) Reagents Pd or Cu Catalyst Base (e.g., K2CO3, Cs2CO3) Ligand (e.g., phosphine) Solvent (e.g., Dioxane, DMF) SM2 1H-Pyrazole Product This compound Reagents->Product C-N Cross-Coupling

Caption: General scheme for N-arylation to form the target product.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during the synthesis, linking them to specific byproducts and providing actionable advice.

Q1: My reaction is incomplete, and I'm mostly recovering my 5-fluoro-2-halobenzaldehyde starting material. What are the likely causes?

A1: Root Cause Analysis & Solutions

An incomplete reaction is often due to catalyst deactivation, insufficient base, or suboptimal reaction conditions.

  • Catalyst Deactivation: Both palladium and copper catalysts can be sensitive. The pyrazole starting material, being a Lewis base, can sometimes coordinate too strongly to the metal center, inhibiting catalytic turnover.[3]

    • Solution: For Buchwald-Hartwig reactions, consider using more electron-rich, sterically hindered phosphine ligands which promote the desired reductive elimination step.[4] For Ullmann reactions, ensure your copper source is active; using "activated" copper powder or soluble copper(I) salts can be beneficial.[1]

  • Insufficient Base: The base is critical for deprotonating the pyrazole, making it nucleophilic. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will stall.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect."

  • Low Temperature: Ullmann condensations, in particular, often require high temperatures (sometimes >150 °C) to proceed efficiently.[1]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential byproduct generation (see below).

Q2: I've isolated a non-polar byproduct with a molecular weight that's 28 Da less than my product (loss of CO). What is it?

A2: Identification of Deformylation Byproduct

This is a classic sign of deformylation , where the aldehyde group (-CHO) is cleaved from the aromatic ring, resulting in 4-fluoro-1-(1H-pyrazol-1-yl)benzene .

  • Mechanism of Formation: This side reaction is typically promoted by harsh basic conditions and/or high temperatures.[5][6] The base can attack the aldehyde carbonyl, leading to a sequence of steps that ultimately expels the formyl group. This process is particularly relevant in reactions requiring strong bases and prolonged heating.[7]

  • Identification:

    • GC-MS: Will show a molecular ion peak at m/z corresponding to C₉H₇FN₂.

    • ¹H NMR: The characteristic aldehyde proton signal (~10 ppm) will be absent. You will observe a new aromatic proton signal in its place, likely coupling to the adjacent fluorine and proton.

  • Mitigation Strategies:

    • Use the mildest base possible that still effects the desired reaction (e.g., K₃PO₄ instead of stronger alkoxides).

    • Reduce the reaction temperature and monitor carefully. A time-course study can help find the optimal point where product formation is high, and deformylation is minimal.

Q3: My LC-MS shows an impurity with the same mass as my product, but it has a different retention time and a complex NMR spectrum. What could this be?

A3: Identification of C-Arylated Isomers

The pyrazole ring has multiple reactive sites. While N-arylation is generally favored, C-arylation can occur, leading to isomeric byproducts where the fluorobenzaldehyde moiety is attached to a carbon atom (C3, C4, or C5) of the pyrazole ring.

  • Mechanism of Formation: The regioselectivity of pyrazole arylation is a known challenge.[8][9] The reaction outcome can be highly dependent on the catalyst system, ligands, and protecting groups on the pyrazole nitrogen. Without an N-substituent, direct C-H activation can lead to mixtures of arylated products.[3][10]

  • Identification:

    • LC-MS: Isomers will have identical mass but different polarity, leading to different retention times.

    • ¹H & ¹³C NMR: The substitution pattern on the pyrazole ring will be distinctly different. 2D NMR techniques (HMBC, HSQC) are invaluable for unambiguously assigning the structure. For example, in the desired N1-substituted product, you expect three distinct pyrazole CH signals. A C-arylated isomer will show only two pyrazole CH signals and a quaternary carbon signal where the arylation occurred.

  • Mitigation Strategies:

    • Protecting Groups: Performing the reaction on an N-protected pyrazole (e.g., SEM-protected) can direct arylation to the carbon positions, which might be useful in other contexts but highlights the issue. For N-arylation, starting with unprotected pyrazole is standard.

    • Catalyst Control: The choice of ligand in palladium catalysis can strongly influence regioselectivity. Experimenting with different ligands (e.g., bidentate vs. monodentate phosphines) may improve the N- to C-arylation ratio.[2]

Q4: I have a highly polar byproduct that streaks on my TLC plate. My mass spec suggests the addition of an oxygen atom. What is it?

A4: Identification of Oxidation Byproduct

The aldehyde group is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid .

  • Mechanism of Formation:

    • Air Oxidation: The simplest pathway is direct oxidation of the aldehyde by atmospheric oxygen, which can be promoted by the metal catalyst or trace impurities.

    • Cannizzaro-type Reaction: Under strongly basic conditions, two molecules of the aldehyde can undergo disproportionation. One molecule is oxidized to the carboxylic acid, while the other is reduced to the corresponding alcohol (see Q5).[11]

  • Identification:

    • LC-MS: Will show a molecular ion peak at M+16 (product MW + 16). In negative ion mode, you will see [M-H]⁻ for the carboxylate.

    • ¹H NMR: The aldehyde proton signal (~10 ppm) will disappear, and a broad singlet for the carboxylic acid proton (>12 ppm) may appear, although it often exchanges with residual water in the solvent.

    • FT-IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.

  • Mitigation Strategies:

    • Inert Atmosphere: Meticulously degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Control Basicity: Avoid excessively strong bases or high concentrations of base to minimize the risk of a Cannizzaro-type reaction.

Q5: I'm seeing a byproduct that corresponds to the alcohol analog of my product. How did this form?

A5: Identification of Reduction Byproduct

The presence of (5-fluoro-2-(1H-pyrazol-1-yl)phenyl)methanol is most likely the other half of the Cannizzaro-type disproportionation reaction mentioned in Q4.

  • Mechanism of Formation: In the Cannizzaro reaction, one aldehyde molecule is oxidized while a second is reduced. This pathway is only significant for aldehydes lacking α-hydrogens and under strong basic conditions.[11]

  • Identification:

    • LC-MS: Will show a molecular ion peak at M+2 (product MW + 2).

    • ¹H NMR: The aldehyde proton signal is replaced by a methylene signal (-CH₂OH), typically around 4.5-5.0 ppm, and a hydroxyl proton (-OH) signal, which may be a broad singlet.

  • Mitigation Strategies:

    • The strategies are the same as for preventing the corresponding oxidation product: run the reaction under milder basic conditions. The presence of both the carboxylic acid and alcohol byproducts is a strong indicator that a Cannizzaro-type reaction is a major side pathway.

Section 3: Analytical Protocols & Data Summary

Proper identification is key. Below are standard protocols and a summary of expected analytical signatures.

Protocol 1: Analytical HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Table 1: Summary of Analytical Data for Product and Key Byproducts
Compound NameExpected Retention Order (HPLC)Key ¹H NMR Signals (δ, ppm)Expected m/z [M+H]⁺
Target Product 3 (Intermediate)~10.2 (s, 1H, CHO), 7.5-8.5 (m, pyrazole & aryl H)191.06
4-fluoro-1-(1H-pyrazol-1-yl)benzene (Deformylated)1 (Least Polar)No CHO signal. New aromatic proton in its place.163.07
C-Arylated Isomer4 (Similar to Product)~10.2 (s, 1H, CHO), different pyrazole H pattern (e.g., only 2 pyrazole CH signals)191.06
(5-fluoro-2-(...))phenyl)methanol (Reduced)2 (More Polar than Product)No CHO signal. ~4.8 (s, 2H, CH₂OH), broad -OH signal.193.08
5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid (Oxidized)5 (Most Polar)No CHO signal. Broad COOH signal >12 ppm (may not be observed).191.06 (in ESI-)
Section 4: Visual Summary of Byproduct Formation

The following diagram illustrates the main synthetic route and the competing pathways that lead to the formation of common byproducts.

Byproduct Pathways cluster_cannizzaro Cannizzaro Disproportionation Start Starting Materials (Aryl Halide + Pyrazole) Product Desired Product This compound Start->Product Main Reaction (Pd or Cu cat.) Isomer C-Arylated Isomer Start->Isomer Side Reaction (Poor Regioselectivity) Deform Deformylation Product 4-Fluoro-1-(1H-pyrazol-1-yl)benzene Product->Deform High Temp / Strong Base Oxid Oxidation Product (...-benzoic acid) Product->Oxid Air (O2) Red Reduction Product (...-phenyl)methanol) Product->Red Cannizzaro (with another aldehyde molecule)

Caption: Competing reaction pathways in the synthesis.

Section 5: References
  • Hydrolysis of Benzaldehyde Methyl Imine. Pearson. Link

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Link

  • 2-Fluorobenzaldehyde synthesis. ChemicalBook. Link

  • Ullmann condensation. Wikipedia. Link

  • Aldehyde Deformylation and Catalytic C–H Activation Resulting from a Shared Cobalt(II) Precursor. ACS Publications. Link

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Link

  • Imine Hydrolysis. BYJU'S. Link

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Link

  • Buchwald–Hartwig amination. Wikipedia. Link

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents. Link

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health (NIH). Link

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Link

  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. Link

  • This compound. Sigma-Aldrich. Link

  • Toward a mild dehydroformylation using base-metal catalysis. RSC Publishing. Link

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing. Link

  • A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. RSC Publishing. Link

  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem. Link

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig coupling. Organic Chemistry Portal. Link

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. National Institutes of Health (NIH). Link

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Link

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Link

  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. Link

  • Review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. Link

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Link

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Link

  • Process for producing fluorobenzaldehydes. Google Patents. Link

  • Ullmann Reaction. Organic Chemistry Portal. Link

  • Production of Carboxylic Acids from Aldehydes under Hydrothermal Conditions: A Kinetics Study of Benzaldehyde. ResearchGate. Link

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Link

  • Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing. Link

  • This compound. MilliporeSigma. Link

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Benchchem. Link

Sources

"improving the regioselectivity in the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective N-arylation of pyrazoles. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols to enhance the success of your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-arylation on an unsymmetrical pyrazole ring. The pyrazole anion is an ambident nucleophile, offering two distinct nitrogen atoms (N1 and N2) for substitution. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired N1-arylated product. This guide will illuminate the factors governing this selectivity and provide actionable strategies to direct the reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the N-arylation of pyrazole?

A1: The most prevalent and effective methods are transition metal-catalyzed cross-coupling reactions. The two main approaches are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It typically involves the reaction of an aryl halide (or triflate) with the pyrazole in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of ligand is critical for achieving high yields and selectivity.

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization, the Ullmann reaction couples an aryl halide with the pyrazole using a copper catalyst, often in the presence of a ligand and a base.[2][3] Modern protocols with specific diamine ligands allow the reaction to proceed under milder conditions than traditional Ullmann reactions.[4][5]

Q2: Why is a mixture of N1 and N2 isomers typically formed?

A2: The formation of two isomers stems from the electronic and steric properties of the pyrazole ring. In an unsymmetrically substituted pyrazole, the two nitrogen atoms are in different chemical environments.

  • N1 Position: This nitrogen is adjacent to the substituent on the pyrazole ring (at the C5 position). It is generally considered more sterically hindered.

  • N2 Position: This nitrogen is adjacent to the unsubstituted C3 position and is less sterically hindered.

The reaction outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by the specific reaction conditions. The nature of the metal catalyst, ligand, base, solvent, and temperature all play a crucial role in determining the final N1:N2 ratio.[6]

Q3: What fundamental factors influence the N1 vs. N2 selectivity?

A3: Several key parameters dictate the regiochemical outcome:

  • Steric Hindrance: This is often the most dominant factor. Large, bulky substituents on the pyrazole ring (at C3 or C5) or bulky ligands on the metal catalyst can sterically direct the incoming aryl group to the less hindered nitrogen atom.[7]

  • Electronic Effects: The electronic properties of substituents on both the pyrazole and the aryl halide can influence the nucleophilicity of the respective nitrogen atoms.

  • Counter-ion and Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affects the nature of the pyrazolate salt. The association of the cation with the nitrogen atoms can influence which one is more available for reaction.[7]

  • Catalyst System: In palladium-catalyzed reactions, the ligand's bite angle and steric bulk are paramount. In copper-catalyzed systems, the coordinating ligand (often a diamine) plays a similar role.[1][2]

Troubleshooting Guide: Optimizing for the N1-Isomer

This section addresses common issues encountered during the synthesis and provides targeted solutions to improve the yield and regioselectivity for the desired 5-Fluoro-2-(1H -pyrazol-1-yl)benzaldehyde (N1-isomer).

Problem 1: My reaction produces a poor N1:N2 isomer ratio, with the N2 isomer being a major byproduct.

This is the most common challenge. The goal is to kinetically or thermodynamically favor the formation of the N1 product.

Logical Troubleshooting Workflow

G start Analyze Initial N1:N2 Ratio ligand Switch to a Bulkier Ligand (e.g., tBuBrettPhos, SPhos) start->ligand If using Pd-catalysis catalyst Switch Catalyst System (Try CuI / Diamine Ligand) start->catalyst If Pd-catalysis fails or for an alternative route base Screen Different Bases (Cs₂CO₃ often favors N1) ligand->base If selectivity is still low solvent Change Solvent System (Aprotic: Toluene, Dioxane) base->solvent result Improved N1 Selectivity solvent->result catalyst->result

Caption: Troubleshooting workflow for improving N1 regioselectivity.

Solutions & Scientific Rationale
  • Strategy A: Modify the Palladium Catalyst Ligand

    • Action: Switch from simple phosphine ligands (e.g., PPh₃) or smaller biaryl phosphine ligands to sterically demanding ones.

    • Recommendation: Employ bulky biarylphosphine ligands such as tBuBrettPhos or SPhos . These ligands create a sterically crowded environment around the palladium center.[8][9]

    • Causality: The large steric footprint of these ligands favors the transition state where the palladium complex is attached to the less sterically encumbered N1 position of the pyrazole anion. The alternative approach to the more hindered N2 position becomes energetically unfavorable.

  • Strategy B: Optimize the Base and Solvent System

    • Action: Screen a panel of bases and solvents. The interplay between them is critical.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) for promoting N1-arylation. It is more soluble in organic solvents and the large cesium cation coordinates less tightly to the pyrazolate anion, increasing its nucleophilicity. A combination of K₂CO₃ in DMSO has also been reported to be effective for regioselective N1-arylation.[7][10]

    • Causality: The base deprotonates the pyrazole to form a pyrazolate salt. The degree of ion pairing versus covalent character of the N-metal bond, influenced by the cation and solvent, can dictate which nitrogen atom acts as the primary nucleophile. Aprotic solvents like toluene, dioxane, or DMSO are generally preferred.

  • Strategy C: Switch to a Copper-Catalyzed Ullmann System

    • Action: If palladium-based systems are unsuccessful, pivot to a copper-catalyzed Ullmann-type N-arylation.

    • Recommendation: Use a combination of Copper(I) Iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) .[2][5]

    • Causality: The mechanism of the Ullmann reaction is different from the Buchwald-Hartwig amination. The diamine ligand coordinates to the copper center, facilitating the oxidative addition and subsequent coupling. The specific geometry of the copper-ligand-pyrazolate complex can strongly favor substitution at one nitrogen over the other, often providing complementary regioselectivity to palladium systems.

Problem 2: The overall reaction yield is low, even if the regioselectivity is acceptable.

Low conversion can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction parameters.

  • Solution 1: Ensure Rigorous Inert Conditions

    • Action: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and that the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

    • Causality: Oxygen can oxidize the active Pd(0) or Cu(I) catalyst to an inactive state, halting the catalytic cycle. Phosphine ligands are also prone to oxidation.

  • Solution 2: Verify Reagent Quality

    • Action: Use high-purity aryl halide, pyrazole, and base. The palladium or copper source and ligands should be from a reputable supplier.

    • Causality: Impurities can act as catalyst poisons. Water can interfere with the base and hydrolyze reagents. Ensure the base is freshly ground and dried if necessary.

  • Solution 3: Optimize Reaction Temperature and Time

    • Action: Systematically screen the reaction temperature. While these reactions often require heat (80-120 °C), excessive temperatures can lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Causality: The rates of productive catalytic steps (oxidative addition, reductive elimination) versus catalyst deactivation pathways are temperature-dependent. There is typically an optimal temperature window for maximizing yield.

Problem 3: I am struggling to differentiate the N1 and N2 isomers and accurately determine the ratio.

Unambiguous characterization is crucial for confirming the success of the optimization.

  • Solution: Use Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR: The chemical shifts of the three pyrazole protons (H3, H4, H5) are highly diagnostic. In the desired N1-isomer, the benzaldehyde group is attached to the nitrogen adjacent to the C5 proton. This proton (H5) will typically experience a significant downfield shift due to the anisotropic effect of the nearby aryl ring. The H3 proton will be in a different environment compared to the N2 isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive. For the N1-isomer, a spatial correlation (NOE) will be observed between the ortho-proton of the benzaldehyde ring and the H5 proton of the pyrazole ring. No such correlation will exist for the N2-isomer.

Isomer Expected Key 1H NMR Feature Expected Key NOESY Correlation
N1-Isomer (Desired) H5 proton of pyrazole shifted significantly downfield.Correlation between ortho-proton of benzaldehyde and H5 of pyrazole.
N2-Isomer (Undesired) H3 proton of pyrazole shifted significantly downfield.Correlation between ortho-proton of benzaldehyde and H3 of pyrazole.

Recommended Experimental Protocol

This protocol describes a Buchwald-Hartwig amination optimized for the regioselective synthesis of the N1-isomer.

Palladium-Catalyzed Synthesis of this compound

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification a Add Pd catalyst, ligand, and Cs₂CO₃ to flask b Add 2-bromo-5-fluorobenzaldehyde and pyrazole a->b c Add degassed solvent (Toluene) b->c d Heat to 110 °C with vigorous stirring c->d e Monitor by TLC/LC-MS (Typically 12-24h) d->e f Cool, dilute with EtOAc, filter through Celite e->f g Wash with water & brine, dry over Na₂SO₄ f->g h Purify by column chromatography g->h

Sources

"workup procedures to minimize decomposition of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for workup procedures to minimize decomposition of this valuable synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, featuring a fluorinated aromatic ring, a reactive aldehyde group, and a pyrazole moiety. The unique electronic interplay of these functional groups makes the molecule susceptible to specific degradation pathways during experimental workup. This guide provides a framework for understanding these potential issues and offers robust protocols to ensure the integrity and purity of the final compound.

Core Principles of Stability and Decomposition

The primary modes of decomposition for this compound during workup are:

  • Oxidation of the Aldehyde: Aromatic aldehydes are prone to air oxidation, especially under basic conditions or upon prolonged exposure to air, to form the corresponding carboxylic acid (5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid). This is the most common impurity found in aged samples or after oxidative workup conditions.

  • Hydrolytic Cleavage of the N-Aryl Bond: The C-N bond between the pyrazole and the fluorophenyl ring can be susceptible to cleavage under harsh acidic or basic conditions. The electron-withdrawing nature of the fluorinated ring can influence the stability of this bond.

  • Pyrazole Ring Opening: While generally stable, the pyrazole ring can undergo cleavage under the influence of strong bases. This involves deprotonation at a ring carbon, which can initiate ring-opening pathways.[1]

The key to a successful workup is to maintain conditions that are as neutral and mild as possible, while effectively removing reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a broad singlet around 12-13 ppm and a loss of the aldehyde proton signal. What is happening?

A1: This is a classic indication of oxidation of the aldehyde to a carboxylic acid. The proton of the carboxylic acid is typically observed in this downfield region. This is the most common decomposition pathway.

Q2: I observe a new set of aromatic signals in my crude NMR that don't correspond to my product or starting materials. Could the pyrazole ring be degrading?

A2: It's possible. While the pyrazole ring is generally robust, strong basic conditions can lead to ring opening.[1] More likely, under certain conditions, you could be observing byproducts from the cleavage of the N-aryl bond, leading to fluorophenyl and pyrazole-derived impurities.

Q3: Why is a basic wash recommended for aldehyde purification if it can cause decomposition?

A3: A mild basic wash (e.g., with 5-10% sodium bicarbonate or sodium carbonate solution) is a standard and effective method to remove acidic impurities, particularly the over-oxidized carboxylic acid.[2] The key is to use a weak base and minimize the contact time to prevent base-catalyzed degradation of the aldehyde or the pyrazole ring. Strong bases like sodium hydroxide should be avoided.

Q4: Can I use a sodium bisulfite wash to purify my compound?

A4: A sodium bisulfite wash is a highly effective method for purifying aldehydes. The aldehyde forms a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base. However, given the potential sensitivity of the pyrazole ring to pH changes, this method should be used with caution and optimized for this specific substrate.

Q5: What are the ideal storage conditions for this compound?

A5: To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after workup 1. Decomposition during basic wash.2. Hydrolysis during acidic wash.3. Product loss during extraction due to emulsion formation.1. Use a milder base (e.g., saturated NaHCO₃) and reduce wash time. Ensure the aqueous phase is cold.2. Avoid strong acids. If an acidic wash is necessary, use a dilute solution (e.g., 1M HCl) and perform the wash quickly at low temperature.3. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Presence of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid impurity Oxidation of the aldehyde by air or oxidizing agents.1. Perform a gentle wash with a cold, dilute solution of NaHCO₃ or Na₂CO₃. The carboxylic acid will be deprotonated and extracted into the aqueous layer.2. Minimize exposure of the reaction mixture and product to air, especially at elevated temperatures.
Unidentified impurities in the final product 1. Degradation of the pyrazole ring.2. Cleavage of the N-aryl bond.1. Avoid strong bases (e.g., NaOH, KOH) in the workup. Use K₂CO₃ or NaHCO₃ if a base is required.2. Maintain a neutral to slightly acidic pH during workup and purification. Use column chromatography on silica gel for purification.
Product appears as an oil or fails to crystallize Presence of impurities that inhibit crystallization.1. Re-purify the material using the recommended workup procedures to remove acidic or basic impurities.2. Perform column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate).

Recommended Workup Protocols

Protocol 1: Standard Mild Aqueous Workup

This protocol is recommended for general purification to remove common acidic and basic impurities.

  • Quenching: Quench the reaction mixture with deionized water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine Organic Layers: Combine the organic extracts.

  • Mild Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any carboxylic acid impurity. Critical Step: Perform this wash quickly and without vigorous shaking to minimize contact time.

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Column Chromatography

For high-purity material, column chromatography is recommended after a basic aqueous wash.

  • Initial Workup: Perform a mild basic wash as described in Protocol 1 (steps 1-4).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude solid or oil.

  • Chromatography: Adsorb the crude material onto a small amount of silica gel. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The exact solvent system should be determined by thin-layer chromatography (TLC).

Visualizing the Workflow

Workup Decision Tree

Workup_Decision_Tree Workup Decision Tree for this compound Start Crude Reaction Mixture Oxidation_Check Oxidation to Carboxylic Acid? Start->Oxidation_Check Acid_Impurity Acidic Impurities Present? (e.g., from reagents) Base_Impurity Basic Impurities Present? (e.g., amine bases) Acid_Impurity->Base_Impurity No Mild_Base_Wash Mild Basic Wash (sat. NaHCO₃) Acid_Impurity->Mild_Base_Wash Yes High_Purity High Purity Required? Base_Impurity->High_Purity No Mild_Acid_Wash Mild Acidic Wash (e.g., dilute NH₄Cl) Base_Impurity->Mild_Acid_Wash Yes Oxidation_Check->Acid_Impurity No Oxidation_Check->Mild_Base_Wash Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography Yes Final_Product Pure Product High_Purity->Final_Product No Mild_Base_Wash->Base_Impurity Mild_Acid_Wash->High_Purity Column_Chromatography->Final_Product Decomposition_Pathways Potential Decomposition Pathways Main This compound Oxidation Oxidation (Air, O₂, basic conditions) Main->Oxidation Strong_Base Strong Base (e.g., NaOH) Main->Strong_Base Harsh_Acid Harsh Acid (e.g., conc. HCl) Main->Harsh_Acid Carboxylic_Acid 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid Oxidation->Carboxylic_Acid Ring_Opening Pyrazole Ring-Opened Products Strong_Base->Ring_Opening Hydrolysis 2-Fluoro-5-hydroxybenzaldehyde + Pyrazole Harsh_Acid->Hydrolysis

Caption: Major potential decomposition pathways during workup.

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). A simple one-pot method allows the synthesis of diversely functionalized N-arylpyrazoles from aryl nucleophiles, di-tert-butylazodicarboxlate, and 1,3-dicarbonyl or equivalent compounds. Organic Letters, 11(9), 2097–2100. [Link]

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549. [Link]

  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1297. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Bar-Ziv, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359. [Link]

  • Roman, G., et al. (2024). Development of benzaldehyde–pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96(1), e20220875. [Link]

  • ResearchGate. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • ACS Publications. (2014). Intramolecular Fe(II)-Catalyzed N−O or N−N Bond Formation from Aryl Azides. Organic Letters, 16(15), 4102–4105. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Educational Research, 54(3s), 163. [Link]

  • van der Heijden, M. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2341–2345. [Link]

Sources

"handling and storage best practices for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 1015845-84-7). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on best practices for handling, storage, and troubleshooting common experimental challenges. Our goal is to empower you with the knowledge to ensure the stability of this versatile building block and achieve success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of this reagent is the first step to its successful application. Key data is summarized below.

PropertyValueSource
CAS Number 1015845-84-7[1][2]
Molecular Formula C₁₀H₇FN₂O[1][2]
Molecular Weight 190.17 g/mol [1][2]
Appearance Solid[1][2]
Storage Class 11 - Combustible Solids[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity and reactivity of this compound, proper storage and handling are paramount.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent oxidation.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

Q3: What are the primary hazards associated with this compound?

A3: While specific toxicology data for this compound is limited, analogous compounds suggest the following potential hazards. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most current and detailed information.

  • Skin and Eye Irritation: Similar to other benzaldehydes, it may cause skin and eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]

Q4: To what common degradation pathways is this aldehyde susceptible?

A4: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen). This can be exacerbated by light and heat. The primary degradation product is likely the corresponding carboxylic acid, 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid. While this compound lacks α-hydrogens, under strongly basic conditions, it could potentially undergo a Cannizzaro-type disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[3]

Section 2: Troubleshooting Experimental Workflows

This section provides detailed guidance for overcoming common challenges encountered during reactions involving this compound.

Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis. The following decision tree can help diagnose the underlying cause.

troubleshooting_yield start Low/No Yield check_reagents Verify Starting Material Purity & Reagent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK sub_reagents Impure aldehyde? Inactive coupling partner? Degraded solvent/base? check_reagents->sub_reagents side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Correct sub_conditions Temp too low/high? Insufficient reaction time? Inappropriate solvent polarity? check_conditions->sub_conditions workup_issue Assess Workup & Purification Procedure side_reactions->workup_issue No Obvious Side Rxns sub_side_reactions Oxidation of aldehyde? Competing reaction pathways? side_reactions->sub_side_reactions sub_workup Product lost during extraction? Decomposition on silica gel? workup_issue->sub_workup

Caption: Decision tree for troubleshooting low reaction yields.

  • Purity of Starting Material: The presence of the corresponding carboxylic acid due to oxidation can inhibit the reaction. It is advisable to check the purity of the aldehyde by NMR or LC-MS before use. If significant oxidation has occurred, purification may be necessary (see Section 2.3).

  • Reaction Conditions: The electron-withdrawing nature of both the fluorine atom and the pyrazole ring increases the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more reactive in nucleophilic additions compared to unsubstituted benzaldehyde.[5][6] However, these groups also influence the overall electronic environment and may affect catalyst activity or the stability of intermediates. Optimization of temperature, reaction time, and solvent is crucial.

  • Side Reactions: Besides oxidation, other side reactions might occur depending on the specific transformation. For instance, in reactions involving strong bases, deprotonation of the pyrazole ring could lead to undesired pathways.[7]

Common Synthetic Transformations: Protocols and Troubleshooting

This reaction is a cornerstone for forming carbon-carbon double bonds.

General Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add a catalytic amount of a base (e.g., piperidine, ammonium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect by filtration. Otherwise, concentrate the reaction mixture and purify the residue.

Troubleshooting Knoevenagel Condensation:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficiently active catalyst or low temperature.Consider a stronger base or a different catalyst system. Microwave irradiation has been shown to accelerate Knoevenagel condensations.
Low Yield Suboptimal solvent choice; product solubility issues during workup.Screen different solvents. Aqueous media can be effective and environmentally friendly for this reaction.[8]
Side Product Formation Michael addition of a second equivalent of the active methylene compound.Use a stoichiometric amount of the active methylene compound and monitor the reaction closely.

A fundamental method for the synthesis of amines.

General Protocol:

  • Dissolve this compound (1 equivalent) and the desired amine (1-1.5 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise.

  • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Reductive Amination:

IssuePotential CauseRecommended Solution
Stalled Reaction Incomplete imine formation; inactive reducing agent.For less nucleophilic amines, pre-formation of the imine by stirring the aldehyde and amine together (with a dehydrating agent like MgSO₄ if necessary) before adding the reducing agent can be beneficial. Use a freshly opened or properly stored reducing agent.
Formation of Byproducts Over-reduction of the aldehyde to the corresponding alcohol; dialkylation of the amine.Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate. Use a slight excess of the amine to favor mono-alkylation.
Difficult Purification Co-elution of the product with unreacted amine or byproducts.Convert the product to a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction.
Purification Strategies

The polarity of this compound and its derivatives can present purification challenges.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used. For highly polar or basic products, alumina (neutral or basic) may be a better choice to avoid streaking and decomposition.[9]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. For more polar compounds, adding a small percentage of methanol to the mobile phase may be necessary. To minimize tailing of basic compounds on silica gel, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can be effective.

Alternative Purification Methods:

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a water-soluble bisulfite adduct.[10][11] This involves stirring the crude material with a saturated aqueous solution of sodium bisulfite. The adduct can then be separated from non-aldehydic impurities by extraction with an organic solvent. The aldehyde can be regenerated by treating the aqueous layer with a base (e.g., sodium carbonate). This method is particularly useful for removing non-polar impurities.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

purification_workflow crude_product Crude Product is_solid Is the product a solid? crude_product->is_solid bisulfite Bisulfite Adduct Formation crude_product->bisulfite Aldehyde impurity present recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No pure_product Pure Product recrystallize->pure_product column->pure_product bisulfite->pure_product

Caption: General purification workflow for products derived from this compound.

Section 3: Chemical Compatibility

Understanding the chemical compatibility of this compound is crucial for planning successful reactions and ensuring its stability.

Reagent/ConditionCompatibilityRationale
Strong Oxidizing Agents Incompatible The aldehyde group is readily oxidized to a carboxylic acid.
Strong Reducing Agents (e.g., LiAlH₄) Incompatible The aldehyde will be reduced to the corresponding alcohol.
Strong Bases (e.g., NaOH, KOH) Use with Caution Can catalyze the Cannizzaro reaction and potentially deprotonate the pyrazole ring.[3][7]
Strong Acids Use with Caution The pyrazole ring contains basic nitrogen atoms that can be protonated, altering the compound's reactivity and solubility.
Nucleophiles (e.g., Grignard reagents, organolithiums) Compatible (Reacts) The aldehyde is electrophilic and will readily undergo nucleophilic addition.
Protic Solvents (e.g., water, alcohols) Generally Compatible Stable under neutral conditions, but solubility may vary.
Aprotic Solvents (e.g., THF, DCM, Toluene) Compatible Generally good solvents for reactions involving this compound.

By adhering to these guidelines and utilizing the troubleshooting advice provided, researchers can confidently and effectively employ this compound in their synthetic campaigns. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • This compound. Sigma-Aldrich.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2021). IJTSRD.
  • This compound. Sigma-Aldrich.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). Beilstein Journals.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013).
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde. Chem-Impex.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) ... (2025). Filo.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Question 1 (i) Would you expect benzaldehyde to be more reactive or less... (2025). Filo.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). NIH.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
  • The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. (2025).
  • 2-Pyrazol-1-yl-benzaldehyde. InfochemsDB.
  • Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. (2015).
  • 2-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. Sigma-Aldrich.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017).
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). NIH.
  • stability of 2-Phenylquinoline-7-carbaldehyde under acidic/basic conditions. Benchchem.
  • Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted ... (2015). David Publishing.
  • Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. (2024).
  • Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021).
  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. (2025).
  • Would you expect benzaldehyde to be more or less reactive in nucleophilic addition than propanal ? (2023). YouTube.
  • Would you expect benzaldehyde to be more reactive or less reactive in nucleophilic addition. (2022). YouTube.
  • This compound.
  • Sigma-Aldrich this compound. MilliporeSigma.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. (2023). PubChem - NIH.

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Study of Fluorinated versus Non-Fluorinated Pyrazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing molecular properties. Pyrazole benzaldehydes, a class of compounds known for their diverse pharmacological activities, serve as a compelling case study for the transformative impact of fluorination. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated pyrazole benzaldehydes, delving into their synthesis, physicochemical properties, spectroscopic signatures, and biological activities. By presenting experimental data and detailed protocols, we aim to equip researchers with the insights needed to harness the "fluorine advantage" in their own discovery programs.

The Rationale for Fluorination: Enhancing Molecular Performance

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its electronic and steric properties.[1] This often translates into significant improvements in pharmacokinetic and pharmacodynamic profiles. Key benefits of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased binding affinity and potency.[1]

  • Modulation of Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it, offering a means to fine-tune this critical property for optimal drug absorption and distribution.[1][3]

  • Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH.[1]

This guide will explore how these fundamental principles manifest in the comparative properties of fluorinated and non-fluorinated pyrazole benzaldehydes.

Synthesis Strategies: Crafting the Core Scaffolds

The synthesis of both fluorinated and non-fluorinated pyrazole benzaldehydes can be achieved through various established methods, with multicomponent reactions and cycloaddition strategies being particularly prominent.[4][5]

General Synthetic Workflow

A common and efficient approach to constructing the pyrazole benzaldehyde core involves a multi-step sequence, often beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Synthetic Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Formylation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation Pyrazole_Benzaldehyde Pyrazole Benzaldehyde Pyrazole->Pyrazole_Benzaldehyde Vilsmeier_Haack Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Haack->Pyrazole_Benzaldehyde

Figure 1: A generalized synthetic workflow for the preparation of pyrazole benzaldehydes.

Experimental Protocol: Synthesis of a Representative Fluorinated Pyrazole Benzaldehyde

This protocol outlines the synthesis of a 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a representative fluorinated analog.

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Fluorinated Chalcone)

  • To a stirred solution of 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 20% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure fluorinated chalcone.

Step 2: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole

  • To a solution of the fluorinated chalcone (5 mmol) in glacial acetic acid (30 mL), add hydrazine hydrate (10 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling, pour the mixture into ice-cold water (150 mL).

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude pyrazole by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • In a flask equipped with a stirrer and a dropping funnel, place Vilsmeier-Haack reagent, prepared by adding phosphorus oxychloride (POCl₃, 15 mmol) to ice-cold N,N-dimethylformamide (DMF, 30 mL) dropwise.

  • To this reagent, add a solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole (5 mmol) in DMF (10 mL) dropwise at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for 6-8 hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the pure fluorinated pyrazole benzaldehyde.

Synthesis of the Non-Fluorinated Counterpart

The synthesis of the corresponding non-fluorinated pyrazole benzaldehyde (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) follows an analogous procedure, starting with acetophenone instead of 4-fluoroacetophenone.[6]

Comparative Physicochemical Properties

The introduction of fluorine is expected to modulate key physicochemical properties that are critical for drug-likeness.

PropertyNon-Fluorinated Pyrazole Benzaldehyde (Predicted)Fluorinated Pyrazole Benzaldehyde (Predicted)Rationale for a Senior Application Scientist
Molecular Weight LowerHigherThe addition of a fluorine atom increases the molecular weight.
Lipophilicity (cLogP) LowerHigherA single fluorine atom on an aromatic ring generally increases lipophilicity, which can impact cell membrane permeability.
Metabolic Stability LowerHigherThe high strength of the C-F bond is anticipated to confer greater resistance to oxidative metabolism.[2]
Acidity of Pyrazole N-H (if present) Weaker AcidStronger AcidThe electron-withdrawing fluorine atom would increase the acidity of the N-H proton.
Dipole Moment LowerHigherThe highly electronegative fluorine atom will induce a stronger molecular dipole moment.

Table 1: Predicted comparative physicochemical properties of non-fluorinated versus fluorinated pyrazole benzaldehydes.

Spectroscopic Analysis: A Comparative Fingerprint

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide invaluable information for structure elucidation and confirmation.[7][8]

Experimental Protocols for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: Bruker Avance (e.g., 400 MHz) or equivalent NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole benzaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans.

    • ¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.

    • ¹⁹F NMR (for fluorinated analog): Acquire the spectrum with a suitable spectral width to observe the fluorine signal.

Infrared (IR) Spectroscopy [9]

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy [7]

  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 10⁻³ M) in a suitable solvent (e.g., methanol, ethanol). Prepare a series of dilutions from the stock solution.

  • Data Acquisition: Use a quartz cuvette to record the absorbance spectrum against a solvent blank.

Comparative Spectroscopic Data
Spectroscopic TechniqueNon-Fluorinated Pyrazole Benzaldehyde (Expected)Fluorinated Pyrazole Benzaldehyde (Expected)Key Differences and Expert Interpretation
¹H NMR (δ, ppm) Aromatic protons in distinct regions. Aldehyde proton ~9.8-10.2 ppm.Aromatic protons on the fluorophenyl ring will show coupling to fluorine (doublets of doublets). Aldehyde proton chemical shift may be slightly altered.The presence of ¹H-¹⁹F coupling is a definitive indicator of fluorination. The electron-withdrawing fluorine may slightly deshield adjacent protons.
¹³C NMR (δ, ppm) Phenyl and pyrazole carbons in the aromatic region. Aldehyde carbonyl ~185-195 ppm.Carbons of the fluorophenyl ring will exhibit ¹³C-¹⁹F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).The magnitude of the C-F coupling constants provides valuable structural information.
¹⁹F NMR (δ, ppm) Not ApplicableA single resonance in the typical aromatic fluorine region.Confirms the presence and electronic environment of the fluorine atom.
IR (cm⁻¹) C=O stretch (aldehyde) ~1680-1700 cm⁻¹. C=N and C=C (ring) stretches ~1500-1600 cm⁻¹.C=O stretch may shift slightly due to electronic effects. A C-F stretching band will be present ~1100-1250 cm⁻¹.The C-F stretch is a characteristic feature of the fluorinated compound, though it can sometimes be in a crowded region of the spectrum.
UV-Vis (λmax, nm) Absorption maxima characteristic of the extended conjugated system.A small bathochromic or hypsochromic shift may be observed due to the electronic perturbation by fluorine.The effect of fluorine on the UV-Vis spectrum is generally subtle but can provide insights into the electronic structure.

Table 2: Expected comparative spectroscopic data for non-fluorinated versus fluorinated pyrazole benzaldehydes.

Biological Activity: A Comparative Evaluation

The true test of the "fluorine advantage" lies in the biological activity of the compounds. Fluorinated pyrazoles have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[10][11][12]

Comparative Antifungal Activity

A study on a series of fluorinated 4,5-dihydro-1H-pyrazole derivatives demonstrated their potential as antifungal agents against various phytopathogenic fungi.[10] For instance, certain derivatives showed moderate activity against Sclerotinia sclerotiorum and Fusarium culmorum.[10] While a direct comparison with the exact non-fluorinated pyrazole benzaldehyde is not available in the literature, the general trend suggests that fluorination can enhance antifungal potency.

BiologicalActivity cluster_fluorinated Fluorinated Pyrazole Benzaldehyde cluster_nonfluorinated Non-Fluorinated Pyrazole Benzaldehyde F_Pyrazole Fluorinated Pyrazole F_Activity Potentially Enhanced Biological Activity F_Pyrazole->F_Activity Increased Lipophilicity & Binding Affinity NF_Activity Baseline Biological Activity NF_Pyrazole Non-Fluorinated Pyrazole NF_Pyrazole->NF_Activity

Figure 2: Conceptual comparison of the potential biological activity.

Experimental Protocol: In Vitro Antifungal Assay (Agar Well Diffusion Method)

This protocol provides a general method for assessing the antifungal activity of the synthesized compounds.[13]

  • Preparation of Fungal Inoculum: Prepare a suspension of the test fungus (e.g., Aspergillus niger, Candida albicans) in sterile saline from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten, sterile potato dextrose agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Use the solvent as a negative control and a standard antifungal agent (e.g., fluconazole) as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28 °C) for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.

Conclusion: A Strategic Choice in Drug Design

This comparative guide highlights the significant impact of fluorination on the properties of pyrazole benzaldehydes. From altering synthetic considerations to profoundly influencing physicochemical and spectroscopic characteristics, the introduction of fluorine offers a versatile strategy for fine-tuning molecular behavior. The anticipated enhancements in metabolic stability and biological activity underscore the rationale for considering fluorinated analogs in the early stages of drug discovery. By understanding the principles and applying the experimental protocols outlined in this guide, researchers can strategically employ fluorination to unlock the full potential of the pyrazole scaffold and accelerate the development of novel therapeutics.

References

  • De Clercq, E., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Synthetic pathway for fluorinated pyrazole aldehydes. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jasiński, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. Available at: [Link]

  • Two-step synthesis of pyrazoles 15a–15g using non-fluorinated nitrile... ResearchGate. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
  • Zalaru, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Current Developments in Synthetic Protocols for Pyrazolines and Analogs. ResearchGate. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. Environmental Health Perspectives. Available at: [Link]

  • Cation-fluorinated ionic liquids: Synthesis, physicochemical properties and comparison with non-fluorinated analogues. ResearchGate. Available at: [Link]

  • Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The unique arrangement of a fluorinated phenyl ring linked to a pyrazole moiety and possessing a reactive aldehyde group makes it a versatile template for chemical modification. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a particular focus on their potential as anticancer agents through the formation of derivatives such as thiosemicarbazones. We will delve into the synthetic strategies, comparative biological activities, and the mechanistic rationale behind the observed potencies, supported by experimental data from relevant studies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Potential of the Pyrazole-Benzaldehyde Scaffold

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The pyrazole ring can act as a bioisostere for other aromatic systems, offering advantages in terms of physicochemical properties and metabolic stability.[1] The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

The this compound scaffold combines these advantageous features with a chemically reactive aldehyde group. This aldehyde functionality serves as a convenient synthetic handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of the chemical space around the core structure to optimize biological activity. A particularly fruitful avenue of investigation for aldehyde-containing compounds is their conversion to hydrazones and thiosemicarbazones, which are known to possess significant biological activities, including anticancer properties.[2][3]

This guide will focus on a comparative analysis of analogs derived from this compound, with an emphasis on understanding how structural modifications influence their biological efficacy.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a library of this compound analogs is not yet available in the public domain, we can infer the potential SAR by examining studies on closely related structures. The primary focus of derivatization of the lead compound is the aldehyde group, which is readily converted to various functional groups, most notably thiosemicarbazones.

Anticancer Activity of Thiosemicarbazone Analogs

Thiosemicarbazones derived from various benzaldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4] The general structure of these analogs derived from our lead compound is depicted below.

General Structure of this compound Thiosemicarbazone Analogs

A schematic representation of the derivatization of the this compound core to form thiosemicarbazone analogs.

The anticancer activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase. The substituents on the terminal nitrogen of the thiosemicarbazone moiety (R1 and R2) play a critical role in determining the potency and selectivity of the compounds.

Table 1: Postulated Anticancer Activity of this compound Thiosemicarbazone Analogs Based on Related Studies

Compound IDR1R2Target Cell Line(s)Postulated IC50 (µM)Key SAR Observations from Analogous SeriesReference
FA-TSC-01 HHMCF-7 (Breast), HCT-116 (Colon)5 - 15Unsubstituted thiosemicarbazones often exhibit moderate activity.[4]
FA-TSC-02 HPhenylMCF-7, HCT-1161 - 5Aromatic substitution on the terminal nitrogen can enhance potency through additional hydrophobic interactions.[4]
FA-TSC-03 H4-ChlorophenylMCF-7, HCT-116< 1Electron-withdrawing groups on the phenyl ring can further increase activity.[4]
FA-TSC-04 CH3CH3MCF-7, HCT-116> 20Dialkyl substitution on the terminal nitrogen often leads to a decrease in activity.[4]

This table presents a hypothetical comparison based on SAR trends observed in similar thiosemicarbazone series. Actual experimental data for these specific analogs is required for confirmation.

Experimental Protocols

General Synthesis of this compound Thiosemicarbazone Analogs

The synthesis of thiosemicarbazone derivatives from the parent aldehyde is a straightforward and high-yielding reaction.

Synthetic Workflow for Thiosemicarbazone Analogs

synthesis_workflow Start This compound Reaction Condensation Reaction Start->Reaction Reagent Thiosemicarbazide (or substituted derivative) Reagent->Reaction Solvent Ethanol Solvent->Reaction Catalyst Catalytic Acetic Acid Catalyst->Reaction Product Thiosemicarbazone Analog Reaction->Product Purification Recrystallization/Chromatography Product->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization

A general workflow for the synthesis and characterization of thiosemicarbazone analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reagent: To the stirred solution, add the appropriate thiosemicarbazide or N-substituted thiosemicarbazide (1.1 equivalents).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Future Directions

The derivatization of the aldehyde group in this compound into moieties like thiosemicarbazones introduces a pharmacophore known to interact with various biological targets. For instance, in the context of cancer, these compounds can induce apoptosis through various signaling pathways.

Simplified Apoptotic Pathway Potentially Induced by Thiosemicarbazone Analogs

apoptosis_pathway Compound Thiosemicarbazone Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram illustrating a potential mechanism of action for anticancer thiosemicarbazones.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs. Key areas for exploration include:

  • Diverse Aldehyde Derivatives: Synthesizing not only thiosemicarbazones but also hydrazones, oximes, and other Schiff bases to broaden the scope of the SAR study.

  • Substitution on the Pyrazole Ring: Investigating the effect of substituents at other positions of the pyrazole ring on biological activity.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

  • In Vivo Studies: Advancing the most promising analogs to in vivo models to assess their efficacy and pharmacokinetic properties.

Conclusion

The this compound scaffold is a highly attractive starting point for the development of novel bioactive compounds. By leveraging the reactive aldehyde functionality, a diverse range of analogs can be readily synthesized. Based on the established biological activities of related pyrazole and thiosemicarbazone derivatives, it is anticipated that analogs of this scaffold will exhibit potent anticancer properties. The systematic exploration of the structure-activity relationships, as outlined in this guide, will be crucial for optimizing the potency and selectivity of these compounds and for identifying promising candidates for further preclinical and clinical development.

References

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Biological evaluation of reported hydrazones. ResearchGate. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

Sources

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde by HPLC-MS

This compound is a key building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. Its chemical structure, featuring a fluorinated benzaldehyde scaffold linked to a pyrazole ring, makes it a versatile intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients). The molecular weight of this compound is 190.17 g/mol with an empirical formula of C₁₀H₇FN₂O. As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.

Even minute impurities can have significant consequences, potentially altering the pharmacological or toxicological profile of the API, affecting its stability, or complicating downstream manufacturing processes. Regulatory bodies, therefore, place stringent requirements on the identification, quantification, and control of impurities in pharmaceutical intermediates[1][2]. This guide provides a comprehensive framework for the purity analysis of this compound, focusing on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. We will compare the analytical performance for the target compound against potential process-related and degradation impurities, underpinned by a validation strategy aligned with International Council for Harmonisation (ICH) guidelines[2][3][4].

Method Selection: Why HPLC-MS is the Gold Standard

For the analysis of small organic molecules like this compound, several analytical techniques could be considered. However, HPLC, particularly when coupled with a mass spectrometer, offers an unparalleled combination of separation power, sensitivity, and specificity[5][6].

  • High-Performance Liquid Chromatography (HPLC): At its core, HPLC is a powerful separation technique. Reversed-phase HPLC (RP-HPLC) is the preferred mode for pharmaceutical analysis due to its versatility in separating complex mixtures[5]. It allows for the separation of the main compound from impurities with very similar chemical structures.

  • Mass Spectrometry (MS): The addition of an MS detector provides definitive identification based on the mass-to-charge ratio (m/z) of the eluting compounds. This is crucial for confirming the identity of the main peak and for characterizing unknown impurities[1]. The high sensitivity of modern MS detectors allows for the detection and quantification of impurities at trace levels, which is essential for meeting regulatory thresholds[1][7].

While other methods like Gas Chromatography (GC) could be used, they would require derivatization for a non-volatile compound like this benzaldehyde derivative, adding complexity and potential for error[5][8]. Standard HPLC with UV detection alone may fail to distinguish between co-eluting species or provide definitive identification of unknown peaks[1]. Therefore, HPLC-MS stands as the most robust and reliable choice for this application.

Analytical Workflow for Purity Determination

The overall process for purity analysis is a systematic workflow designed to ensure accurate and reproducible results. It begins with careful sample preparation and proceeds through chromatographic separation, detection, and data analysis, all within a validated framework.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Sample Sample Weighing & Dissolution HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC Standard Reference Standard Preparation Standard->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC MS Mass Spectrometry Detection (ESI+) HPLC->MS Eluent Transfer Integration Peak Integration & Identification MS->Integration Raw Data Quantification Impurity Quantification (% Area Normalization) Integration->Quantification Report Final Purity Report Quantification->Report Validation Method Validation (ICH) Validation->Report Ensures Data Integrity

Caption: A high-level overview of the HPLC-MS workflow for purity analysis.

Experimental Protocol: A Validated HPLC-MS Method

This section details a robust HPLC-MS method for the purity analysis of this compound. The choices of column, mobile phase, and instrument parameters are justified to provide a clear understanding of the methodology.

Potential Impurities for Method Development

To develop a specific and selective method, it is essential to consider potential impurities. Based on a likely synthetic route (e.g., nucleophilic aromatic substitution between 2,5-difluorobenzaldehyde and pyrazole), we can anticipate the following impurities:

Impurity IDNameTypeRationale
API This compound Active Compound Target Molecule
Impurity A2,5-DifluorobenzaldehydeStarting MaterialIncomplete reaction
Impurity B5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acidDegradantOxidation of the aldehyde group
Impurity C2-Fluoro-6-(1H-pyrazol-1-yl)benzaldehydePositional IsomerIsomeric by-product from synthesis
Step-by-Step HPLC-MS Methodology

1. Reagents and Materials:

  • Reference Standard: this compound (>99.5% purity).

  • Sample: Batch of this compound for analysis.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Deionized (DI) or Milli-Q water (>18 MΩ·cm).

  • Formic Acid (FA): LC-MS grade.

2. Sample and Standard Preparation:

  • Stock Solution (API): Accurately weigh and dissolve the reference standard in a 50:50 ACN/Water mixture to a final concentration of 1.0 mg/mL.

  • Working Sample Solution: Prepare the sample to be analyzed at the same concentration (1.0 mg/mL) in the same diluent.

  • Spiked Sample: For specificity studies, spike the working sample solution with known amounts of potential impurities.

3. HPLC System and Conditions: The goal is to achieve baseline separation of the main peak from all potential impurities. A C18 column is a versatile starting point for reversed-phase chromatography.

ParameterConditionRationale
Instrument Agilent 1290 Infinity II LC or equivalentA UHPLC system provides superior resolution and speed[1].
Column Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmA sub-2 µm particle size column offers high efficiency and sharp peaks.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for better peak shape and ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase chromatography.
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% BA gradient is necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times[9].
Injection Vol. 2 µLSmall injection volume prevents column overloading.
UV Detector Diode Array Detector (DAD), 254 nmThe aromatic structure suggests strong absorbance in the UV region. DAD allows for peak purity assessment.

4. Mass Spectrometer System and Conditions: Electrospray ionization in positive mode (ESI+) is chosen as the pyrazole and benzaldehyde nitrogens are readily protonated.

ParameterConditionRationale
Instrument Agilent 6120 Single Quadrupole LC/MS or equivalentProvides mass confirmation for known and unknown peaks.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for nitrogen-containing heterocyclic compounds.
Scan Range m/z 100 - 500Covers the molecular weights of the API and expected impurities.
Fragmentor Voltage 100 VCan be optimized to control in-source fragmentation.
Gas Temperature 350 °COptimized for efficient desolvation.
Gas Flow 12 L/minOptimized for efficient desolvation.

Method Validation: Ensuring Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[4]. The validation will be performed according to ICH Q2(R2) guidelines, focusing on the key parameters for a purity assay[2][3].

Validation_Process Validation ICH Q2(R2) Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drug candidates derived from fluorinated pyrazole scaffolds. While the specific starting material, 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, serves as a representative chemical backbone, this analysis extends to the broader class of fluorinated pyrazole derivatives that have progressed through the drug discovery pipeline. Our focus is to dissect the journey from promising cellular activity to tangible efficacy in preclinical models, offering researchers, scientists, and drug development professionals a critical perspective on translating laboratory data into real-world therapeutic potential.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility allows for the development of compounds with a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] The strategic addition of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated pyrazoles a particularly promising area of research.[6] This guide will explore the critical transition from controlled in vitro environments to the complex biological systems of in vivo models, highlighting the challenges and insights gained along the way.

Part 1: The Foundation of Efficacy - In Vitro Assessment

The initial evaluation of any potential drug candidate begins with a rigorous series of in vitro assays. These experiments are designed to answer fundamental questions: Does the compound interact with its intended molecular target? Does this interaction translate to a biological effect in cancer cells? And is this effect potent and selective?

Target Engagement & Potency: The Biochemical Assays

The first step is to confirm that the drug candidate binds to and inhibits its molecular target, often a protein kinase or other enzyme critical for cancer cell survival.

  • Objective: To quantify the direct inhibitory activity of a compound against its purified target enzyme.

  • Key Metrics:

    • IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower values indicate higher potency.

    • Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme.

Representative Experimental Protocol: Kinase Inhibition Assay (e.g., for CDK2)

  • Reagents: Recombinant human CDK2/Cyclin E complex, ATP, substrate peptide (e.g., Histone H1), test compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, the substrate peptide, and the test compound dilution. c. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Controls:

    • Positive Control: A known CDK2 inhibitor (e.g., Roscovitine) to validate assay performance.[7]

    • Negative Control: DMSO vehicle alone to establish the baseline of 100% enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Activity: From Target Inhibition to Cancer Cell Death

Demonstrating enzyme inhibition is crucial, but it is meaningless if the compound cannot penetrate the cell membrane and exert an effect in a living cell. Cell-based assays are the next critical step.

  • Objective: To determine if the compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

  • Key Metrics:

    • GI50/IC50 (Growth Inhibition/Inhibitory Concentration): The concentration of the drug required to inhibit the growth of a cancer cell line by 50%.

    • Apoptosis Induction: Measured by markers like Caspase-3/7 activation or Annexin V staining.

Representative Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[5][7]

  • Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Procedure: a. After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution). d. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Visualizing the Screening Cascade

The progression from initial concept to a cell-active compound follows a logical workflow.

G cluster_0 In Vitro Screening A Compound Synthesis (e.g., from Pyrazole-Benzaldehyde Scaffold) B Biochemical Assay (Target Potency - IC50) A->B Test Potency C Cell Viability Assay (Cellular Efficacy - GI50) B->C Validate in Cells D Mechanism of Action (e.g., Apoptosis, Cell Cycle Arrest) C->D Understand Mechanism E Lead Candidate for In Vivo Testing D->E Select Best Candidate G cluster_0 In Vitro System cluster_1 In Vivo System cluster_2 invitro High Potency (e.g., Low nM GI50) invivo Modest Efficacy (e.g., Moderate TGI) invitro->invivo Translation Gap A Poor Absorption A->invivo B Rapid Metabolism (Liver) B->invivo C Poor Tumor Penetration C->invivo D Plasma Protein Binding D->invivo E Toxicity E->invivo

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for its diverse biological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde derivatives, a chemical class with significant therapeutic potential. Early and thorough off-target profiling is crucial for mitigating safety risks and ensuring the successful clinical translation of promising compounds.[9][10][11][12]

The following sections will delve into the rationale behind experimental choices, present a comparative analysis of hypothetical derivatives, and provide detailed protocols for key assays, establishing a self-validating system for assessing compound selectivity.

The Imperative of Early-Stage Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with unforeseen off-target effects being a major cause of late-stage attrition. For pyrazole-containing compounds, which are often designed as kinase inhibitors, assessing kinome-wide selectivity is a critical first step.[13] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making off-target interactions a common occurrence.[9] Unintended kinase inhibition can lead to a range of adverse effects, underscoring the need for comprehensive profiling.[9] Beyond the kinome, it is also essential to evaluate interactions with a broader panel of safety-relevant targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to build a complete safety profile.[11][14][15][16]

This guide will focus on a tiered approach to cross-reactivity profiling, starting with broad screening panels and progressing to more focused quantitative assessments for identified hits. This strategy is both cost-effective and efficient in identifying potential liabilities early in the drug discovery process.[17]

Comparative Cross-Reactivity Profiles of Representative Derivatives

To illustrate the importance of structural modifications on selectivity, we present hypothetical data for three derivatives of this compound: Derivative A , Derivative B , and Derivative C . These derivatives were subjected to a primary screen against a panel of 468 kinases (scanMAX) at a single concentration (10 µM) to identify initial off-target hits.[18][19] Subsequently, dose-response curves were generated for any kinase showing greater than 70% inhibition to determine the IC50 value.[17] A broader safety screen against 44 key safety-relevant targets (SafetyScreen44) was also performed.[20][21]

Table 1: Comparative Kinome Selectivity of this compound Derivatives

Target KinaseDerivative A (IC50, nM)Derivative B (IC50, nM)Derivative C (IC50, nM)
Primary Target X 15 25 10
Off-Target Kinase 1250>10,000500
Off-Target Kinase 2800>10,0001,200
Off-Target Kinase 3>10,0005,000>10,000

Table 2: Safety Pharmacology Profiling of this compound Derivatives (% Inhibition at 10 µM)

TargetDerivative ADerivative BDerivative C
hERG (Cardiotoxicity)15%2%8%
Cyclooxygenase-1 (COX-1)45%5%20%
Cyclooxygenase-2 (COX-2)60%10%35%
Phosphodiesterase 3A (PDE3A)8%1%3%
Adenosine A2A Receptor12%3%7%

Analysis of Hypothetical Data:

  • Derivative B demonstrates the most favorable selectivity profile. While being slightly less potent on the primary target compared to Derivatives A and C, it shows minimal off-target kinase activity and negligible inhibition in the safety panel. This profile suggests a lower risk of off-target related side effects.

  • Derivative A , although potent, exhibits significant off-target activity against Kinase 1 and Kinase 2, as well as moderate inhibition of COX-1 and COX-2. This lack of selectivity could lead to undesirable side effects and complicates the interpretation of in vivo efficacy studies.

  • Derivative C shows good potency but has a less clean off-target profile than Derivative B.

This comparative analysis highlights how subtle chemical modifications can dramatically influence a compound's selectivity and, consequently, its therapeutic potential.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized and validated assay protocols are essential. The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of kinases.[18][19] This technology is ATP-independent, which allows for the measurement of true thermodynamic binding affinities (Kd) or percentage of control.[19]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Binding Competitive Binding (Compound, Kinase, Ligand) Compound->Binding Kinase Kinase-tagged Phage Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Wash Wash Unbound Phage Binding->Wash Elution Elute Bound Phage Wash->Elution qPCR Quantify Phage by qPCR Elution->qPCR PercentInhibition Calculate % Inhibition qPCR->PercentInhibition IC50 IC50 Determination (for hits) PercentInhibition->IC50

Caption: KINOMEscan™ competitive binding assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For single-concentration screening, dilute the stock to the desired final concentration (e.g., 10 µM) in the assay buffer. For IC50 determination, prepare a series of 10-point dilutions.[17]

  • Assay Plate Preparation: Add the diluted test compounds to a multi-well plate.

  • Competitive Binding: Add the kinase-tagged T7 phage and the immobilized ligand to the wells containing the test compound. The test compound will compete with the immobilized ligand for binding to the kinase active site.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound phage.

  • Elution: Elute the bound phage from the immobilized ligand.

  • Quantification: Quantify the amount of eluted phage using quantitative PCR (qPCR). The amount of phage detected is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Calculate the percent inhibition of binding for each kinase. For compounds showing significant inhibition (typically >70%), determine the IC50 value by fitting the dose-response data to a suitable model.

In Vitro Safety Pharmacology Profiling (SafetyScreen™ Panel)

Safety pharmacology panels are used to identify potential adverse effects early in the drug discovery process by screening compounds against a range of targets known to be involved in toxicity.[10][11][14][15] These panels typically include a combination of radioligand binding assays, enzyme inhibition assays, and functional cell-based assays.[15]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Performance cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Incubation Incubation of Compound with Target and Reagents Compound->Incubation Target Target Preparation (Receptor, Enzyme, etc.) Target->Incubation Reagents Assay-specific Reagents Reagents->Incubation Readout Assay-specific Readout (e.g., Radioactivity, Fluorescence) Incubation->Readout Analysis Calculate % Inhibition or % of Control Activity Readout->Analysis

Caption: General workflow for in vitro safety pharmacology assays.

Step-by-Step Protocol (Example: Radioligand Binding Assay for a GPCR):

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and dilute to the desired final concentration in the assay buffer.

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Plate Setup: Add the assay buffer, radiolabeled ligand, and test compound to a multi-well filter plate.

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate, which separates the bound from the unbound radioligand.

  • Washing: Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding of the radioligand by the test compound.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound derivatives is a critical component of their preclinical development. By employing a tiered screening approach that combines broad kinome-wide scans with targeted safety pharmacology panels, researchers can effectively identify and mitigate potential off-target liabilities. The hypothetical data presented for Derivatives A, B, and C illustrate how this process can guide lead optimization efforts towards compounds with superior selectivity and a higher probability of clinical success. The detailed protocols provided serve as a foundation for establishing a robust and self-validating system for the preclinical safety assessment of this promising class of compounds.

Future work should focus on understanding the structural basis for the observed selectivity through co-crystallization studies and computational modeling. Additionally, cell-based functional assays should be employed to confirm the activity of hits from primary screens in a more physiologically relevant context. By integrating these multidisciplinary approaches, the development of safe and effective therapies based on the this compound scaffold can be significantly advanced.

References

  • KINOMEscan Technology - Eurofins Discovery. (n.d.).
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety - ACS Publications. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.).
  • Small Molecule CRO Services for Kinase Discovery | AssayQuant. (n.d.).
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.).
  • Kinase Screening and Profiling Services - BOC Sciences. (n.d.).
  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.).
  • Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • In Vitro Safety Pharmacology Services - Reaction Biology. (n.d.).
  • Principles of Safety Pharmacology - PMC - PubMed Central. (2008).
  • Safety screening in early drug discovery: An optimized assay panel - ResearchGate. (n.d.).
  • How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? - Prisys Events. (2024).
  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Eurofins Discovery. (2024).
  • SafetyScreen44 Panel - TW - Eurofins Discovery. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate. (2025).
  • The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC - NIH. (n.d.).
  • Preclinical Research in Drug Development | BioAgilytix. (n.d.).
  • Reactive-cysteine profiling for drug discovery - PubMed - NIH. (2019).
  • This compound - Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich this compound. (n.d.).
  • This compound DiscoveryCPR 1015845-84-7 - Sigma-Aldrich. (n.d.).

Sources

"benchmarking the performance of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde-based inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Performance of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde-Based Inhibitors

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of numerous therapeutic agents, with over 30 pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[3] Their success stems from the pyrazole core's unique physicochemical properties, which can enhance pharmacological effects and improve pharmacokinetics.[3] The versatility of this scaffold allows it to serve as a bioisostere for other aromatic rings, often leading to improved potency and solubility.[3][4]

The strategic addition of fluorine atoms to drug candidates is a widely employed technique to enhance metabolic stability, binding affinity, and bioavailability.[5] This guide focuses on inhibitors derived from This compound [6][7], a scaffold that synergistically combines the proven utility of the pyrazole core with the advantageous properties of fluorination.

This document serves as a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel inhibitors based on this scaffold. We will provide detailed, self-validating protocols and explain the causal logic behind experimental choices. To provide a concrete and practical context, we will use the p38 MAP kinase, a well-established therapeutic target for inflammatory diseases and a known target for pyrazole-based compounds, as our model system.[5][8]

Comparative Benchmarking Workflow

G cluster_0 Phase 1: Biochemical Evaluation cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Data Synthesis biochem_kinetics Enzyme Inhibition Kinetics Assay (IC₅₀) biochem_moa Mechanism of Action (e.g., Lineweaver-Burk) biochem_kinetics->biochem_moa Determine Ki cell_engage Target Engagement Assay (e.g., NanoBRET™) biochem_moa->cell_engage Advance potent hits cell_potency Functional Potency Assay (Phosphorylation Status) cell_engage->cell_potency Confirms cellular entry & target binding data_analysis Comparative Analysis (IC₅₀ vs EC₅₀) cell_potency->data_analysis cell_viability Cytotoxicity Assay (e.g., CellTiter-Glo®) selectivity Calculate Selectivity Index (CC₅₀ / EC₅₀) cell_viability->selectivity data_analysis->selectivity

Caption: Workflow for inhibitor performance benchmarking.

Part 1: Biochemical Performance Evaluation

The initial step is to quantify the direct inhibitory effect of the test compounds on the purified target enzyme. This provides fundamental data on potency and the nature of the enzyme-inhibitor interaction.

Rationale for Experimental Design

We employ an enzyme inhibition kinetics assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[9] It is crucial to perform these assays under initial velocity conditions—where less than 10% of the substrate has been converted to product—to ensure the reaction rate is linear and directly proportional to enzyme activity.[9][10] The substrate concentration is typically set at or below its Michaelis-Menten constant (Kₘ) to ensure sensitive detection of competitive inhibitors, which are often the goal of screening campaigns.[9]

Detailed Protocol: In Vitro p38α Kinase Assay (Luminescence-Based)

This protocol uses a commercially available assay system (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated peptide substrate (e.g., Biotin-MK2tide)

  • ATP (at Kₘ concentration for p38α, typically 10-100 µM)

  • Test Inhibitors:

    • FPB-Inhibitor-1 (Hypothetical test compound)

    • PB-Inhibitor-1 (Non-fluorinated analog)

    • SB203580 (Benchmark p38 inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each inhibitor in DMSO, starting at 100 µM. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in Kinase Buffer containing the p38α enzyme and the biotinylated peptide substrate.

  • Reaction Initiation: Add 10 µL of a 2X ATP solution to all wells to start the reaction. The final volume is typically 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure this time falls within the linear range of the reaction, as determined by a prior enzyme titration experiment.[9]

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).[9]

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the inhibitor and ATP. The data can be visualized using a Lineweaver-Burk plot.[10][11]

Table 1: Hypothetical Biochemical Performance Data

CompoundIC₅₀ (nM)Putative Mechanism of Inhibition (vs. ATP)
FPB-Inhibitor-1 15Competitive
PB-Inhibitor-1 85Competitive
SB203580 (Benchmark) 25Competitive

Part 2: Cellular Performance Evaluation

Strong biochemical potency is a prerequisite, but it does not guarantee success in a cellular environment.[12] Cell-based assays are essential to assess membrane permeability, target engagement, and functional efficacy in a physiological context.[13][14][15]

p38 Signaling Pathway

The following diagram illustrates the p38 MAPK pathway, highlighting the point of inhibition and the downstream readout used in our functional cellular assay.

G cluster_pathway p38 MAPK Signaling Pathway stress Cellular Stress (e.g., Anisomycin) mkk MKK3/6 stress->mkk Activates p38 p38α mkk->p38 Phosphorylates mk2 MK2 p38->mk2 Phosphorylates p_mk2 p-MK2 (Active) mk2->p_mk2 response Cellular Response (e.g., Cytokine Production) p_mk2->response inhibitor FPB-Inhibitor-1 inhibitor->p38 Inhibits

Caption: Inhibition of the p38 pathway by a test compound.

Methodology 1: Cellular Target Engagement

Rationale: Before assessing functional outcomes, it is critical to confirm that the inhibitor can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a robust method for this purpose, measuring binding affinity in live cells.[12] This provides direct evidence of target interaction and helps de-risk downstream functional assays.

Protocol Outline:

  • Cell Line: Use a human cell line (e.g., HEK293) transiently or stably expressing a p38α-NanoLuc® fusion protein.

  • Tracer: Add a fluorescent NanoBRET™ tracer that also binds to p38α.

  • Inhibitor Titration: Treat the cells with a serial dilution of the test inhibitor.

  • BRET Measurement: The inhibitor will compete with the tracer for binding to the p38α-NanoLuc® protein. This displacement reduces the Bioluminescence Resonance Energy Transfer (BRET) signal, which is measured on a plate reader.

  • Analysis: The resulting data provides the cellular IC₅₀ for target binding.

Methodology 2: Functional Cellular Potency (Phospho-MK2 Assay)

Rationale: This assay measures the direct functional consequence of p38α inhibition: a decrease in the phosphorylation of its downstream substrate, MK2. This confirms that target engagement translates into a functional biological effect.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or U937 cells) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with the same serial dilutions of inhibitors used previously for 1-2 hours.

  • Stimulation: Induce the p38 pathway by treating cells with a stimulant like Anisomycin or UV radiation for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • Detection (ELISA-based): Use a sandwich ELISA kit specific for phosphorylated MK2 (p-MK2).

    • Coat wells with a capture antibody for total MK2.

    • Add normalized cell lysates to the wells.

    • Add a detection antibody that specifically recognizes p-MK2, conjugated to an enzyme like HRP.

    • Add a colorimetric substrate and measure the absorbance.

  • Analysis: Normalize the p-MK2 signal to total protein or a housekeeping protein. Calculate the cellular EC₅₀ (half-maximal effective concentration) by fitting the data to a four-parameter logistic curve.

Methodology 3: Cytotoxicity Assay

Rationale: It is essential to ensure that the observed reduction in p-MK2 is due to specific inhibition of p38α and not simply because the compound is killing the cells. A cytotoxicity assay provides this crucial self-validating counter-screen.[13]

Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Plate cells in a 96-well white-walled plate at the same density as the functional assay.

  • Compound Treatment: Treat cells with the inhibitor serial dilutions for a prolonged period (e.g., 24-48 hours) to capture cytotoxic effects.

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Incubation & Measurement: Incubate for 10 minutes and measure luminescence.

  • Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Synthesis and Interpretation

The final step is to integrate the biochemical and cellular data to build a complete performance profile. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a critical metric that quantifies the therapeutic window of a compound. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic.

Table 2: Hypothetical Integrated Performance Benchmark

CompoundBiochemical IC₅₀ (nM)Cellular p-MK2 EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
FPB-Inhibitor-1 1545> 20> 444
PB-Inhibitor-1 85450> 20> 44
SB203580 (Benchmark) 259015167

Interpretation:

  • FPB-Inhibitor-1 demonstrates superior performance. Its biochemical potency is excellent, and this translates well into a cellular context (EC₅₀ = 45 nM), suggesting good cell permeability. Crucially, it shows no cytotoxicity at the tested concentrations, resulting in a very high selectivity index.

  • PB-Inhibitor-1 , the non-fluorinated analog, is significantly less potent both biochemically and in cells. This highlights the positive contribution of the fluorine atom to the inhibitor's activity, potentially by enhancing binding interactions within the ATP pocket of p38α.

  • The benchmark inhibitor, SB203580 , performs well but exhibits some cytotoxicity, leading to a lower (though still acceptable) selectivity index compared to FPB-Inhibitor-1.

Conclusion

This guide outlines a rigorous, multi-step process for benchmarking the performance of inhibitors derived from the this compound scaffold. By systematically progressing from biochemical potency to cellular target engagement, functional efficacy, and cytotoxicity, researchers can build a comprehensive and reliable dataset. This structured approach, which emphasizes the rationale behind each experimental choice and incorporates self-validating controls, enables confident decision-making in the drug discovery pipeline. The hypothetical data presented suggests that the fluorinated pyrazole scaffold is a promising starting point for developing highly potent, selective, and cell-active inhibitors.

References

  • Zhu, S., Zhang, Y., & Shen, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Cao, J., Isaacson, J., & Patick, A. K. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Faria, J. V., et al. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. Available at: [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Venuturupalli, S., et al. (2025). The potency of cell-based assays to predict response to TNF inhibitor therapy. Expert Review of Molecular Diagnostics. Available at: [Link]

  • Cao, J., Isaacson, J., & Patick, A. K. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]

  • Unsal-Tan, O., et al. (2017). The designed pyrazole-based target compounds. ResearchGate. Available at: [Link]

  • NATURALISTA CAMPANO. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • BioAgilytix. (n.d.). Cell-Based Potency Assays. BioAgilytix. Available at: [Link]

  • Recent Patents on Anti-Infective Drug Discovery. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Jarosz, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Available at: [Link]

  • El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • MilliporeSigma. (n.d.). Sigma-Aldrich this compound. MilliporeSigma. Available at: [Link]

Sources

"confirming target engagement of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde derivatives in cellular assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the synthesis of a promising small molecule, such as a 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde derivative, is but the first step. A critical subsequent challenge is to unequivocally demonstrate that this compound engages its intended molecular target within the complex environment of a living cell. This confirmation of target engagement is paramount for establishing a clear mechanism of action, interpreting cellular phenotypes, and ultimately, for the successful development of a new drug.[1][2]

This guide provides an in-depth comparison of key cellular assays for confirming the target engagement of a hypothetical novel kinase inhibitor derived from the this compound scaffold. We will delve into the principles, advantages, and practical considerations of prominent techniques, supported by experimental data and detailed protocols.

The Crucial 'Why': The Imperative of Cellular Target Engagement

Before exploring the 'how,' it's essential to understand the 'why.' Observing a desired phenotypic outcome, such as cell death or inhibition of proliferation, is not sufficient to validate a drug candidate. These effects could arise from off-target interactions or non-specific toxicity.[3] Cellular target engagement assays provide the direct evidence needed to link the compound's binding to its intended target with the observed biological response.[2]

A Comparative Overview of Key Cellular Target Engagement Assays

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific questions being asked (e.g., affinity, residence time). Here, we compare three widely adopted methods: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Affinity-Based Profiling.

Assay Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][4][5]Label-free, works with endogenous proteins, applicable in cells and tissues.[5][6]Can be low-throughput (Western blot), requires specific antibodies, indirect measure of binding.[4][6]Low (Western Blot) to High (AlphaLISA, HT-CETSA).[7][8]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[9][10][11]Live-cell assay, quantitative measurement of affinity and residence time, high throughput.[9][11][12]Requires genetic modification of the target protein, dependent on a suitable tracer.[13]High.
Affinity-Based Profiling (e.g., Kinobeads) Immobilized broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome.[14]Unbiased, proteome-wide view of on- and off-targets, does not require genetic modification.[6][14]Typically performed in cell lysates, competition-based, may not reflect intracellular conditions perfectly.[14]Low to Medium.

Delving Deeper: Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[5][15] When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[15]

Experimental Workflow:

CETSA_Workflow A Treat cells with This compound derivative or DMSO (control) B Heat cell suspension or lysate across a temperature gradient A->B C Lyse cells and separate soluble fraction from aggregated proteins B->C D Quantify soluble target protein C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Compare melt curves to determine thermal shift E->F

Caption: CETSA experimental workflow.

Detailed Protocol (Western Blot-based CETSA):

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound derivative or DMSO as a vehicle control for 1-2 hours.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method like the BCA assay.

  • Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[16] Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody.[16]

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

High-Throughput CETSA (HT-CETSA): To overcome the low-throughput nature of Western blotting, CETSA can be adapted to a microplate format using detection methods like AlphaLISA or reverse-phase protein arrays (RPPA).[7][8]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[9][11] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a tracer molecule).[9][10]

Principle of NanoBRET™ Target Engagement:

NanoBRET_Principle cluster_0 No Competitor cluster_1 With Competitor A NanoLuc-Kinase Fusion Protein B Fluorescent Tracer A->B Tracer Binding C BRET Signal (Light Emission) B->C Energy Transfer D NanoLuc-Kinase Fusion Protein F This compound derivative D->F Competitor Binding G No/Reduced BRET Signal D->G E Fluorescent Tracer F->E Tracer Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol (General):

  • Cell Line Generation: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Select and expand a stable cell line with optimal expression levels.

  • Assay Preparation: Seed the engineered cells into a white, 96- or 384-well assay plate and incubate overnight.

  • Compound and Tracer Addition: Add the this compound derivative at various concentrations to the cells. Then, add a specific fluorescent tracer that is known to bind to the target kinase.[17]

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) to the wells.[15] Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive displacement of the tracer and thus, target engagement.[10] This data can be used to determine the intracellular affinity (IC50) of the compound.[17]

The NanoBRET™ platform can also be adapted to measure compound residence time, providing valuable insights into the durability of the drug-target interaction.[9][11][12]

Affinity-Based Profiling

For a more unbiased and global view of a compound's interactions, affinity-based profiling methods are invaluable. These techniques can identify not only the intended target but also potential off-targets, which is crucial for understanding a compound's selectivity and potential for toxicity.[6] One such approach utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[14]

Experimental Workflow:

Affinity_Profiling_Workflow A Incubate cell lysate with This compound derivative or DMSO B Add kinobeads to the treated lysates A->B C Kinases not bound by the compound will bind to the beads B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bound kinases D->E F Identify and quantify kinases by LC-MS/MS E->F G Compare kinase profiles to identify targets of the compound F->G

Caption: Affinity-Based Profiling workflow using kinobeads.

Detailed Protocol (Conceptual Outline):

  • Cell Lysis: Prepare a native cell lysate under conditions that preserve protein structure and function.

  • Compound Incubation: Incubate the lysate with the this compound derivative at different concentrations or with DMSO as a control.

  • Affinity Capture: Add the kinobeads to the lysates and incubate to allow kinases to bind.

  • Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the bound kinases from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases present in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound is engaging that kinase in the lysate.

Conclusion: An Integrated Approach for Robust Target Validation

Confirming the cellular target engagement of a novel compound like a this compound derivative is a non-negotiable step in drug discovery.[2] Each of the discussed methods offers unique advantages and insights. CETSA provides a label-free approach to confirm target binding to the endogenous protein.[3][5] The NanoBRET™ assay offers a high-throughput, live-cell method for quantifying binding affinity and residence time.[9][11] Affinity-based profiling delivers a broad, unbiased view of a compound's selectivity across the kinome.[14]

For the most robust and comprehensive validation of target engagement, a multi-pronged approach is often the most effective strategy. By combining the strengths of these different assays, researchers can build a compelling and data-rich narrative around their compound's mechanism of action, paving the way for its successful progression through the drug development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

This compound is a key building block in modern medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a reactive aldehyde, a fluorine atom that can modulate pharmacokinetic properties, and a pyrazole ring, a common pharmacophore—makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] The pyrazole motif is present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and antifungal agents.[1] Given its importance, the development of efficient, scalable, and robust synthetic routes to this intermediate is of paramount interest to researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for preparing this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations to guide your synthetic planning.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classic and often cost-effective method for forming aryl-heteroaryl bonds. The reaction relies on an electron-deficient aromatic ring, which allows for the attack of a nucleophile, in this case, the pyrazole anion.

Mechanistic Rationale

The viability of the SNAr reaction hinges on the electronic properties of the benzaldehyde starting material. The presence of a strong electron-withdrawing group (EWG), such as the aldehyde (-CHO), positioned ortho or para to a good leaving group (like fluorine), is critical.[2][3] This EWG activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[2] In our target synthesis, starting from 2,5-difluorobenzaldehyde, the fluorine at the C-2 position serves as the leaving group, activated by the ortho-aldehyde.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The pyrazole anion, generated in situ by a base, attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This forms a resonance-stabilized, non-aromatic anionic intermediate (the Meisenheimer complex).[2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final product.[2]

The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base without solvating the nucleophile, thereby enhancing its reactivity.

Experimental Protocol: SNAr Route

Materials:

  • 2,5-Difluorobenzaldehyde

  • 1H-Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMSO to the flask to create a stirrable suspension.

  • Begin stirring the mixture and add 2,5-difluorobenzaldehyde (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

SNAr Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pyrazole and K₂CO₃ in DMSO add_sm Add 2,5-Difluorobenzaldehyde start->add_sm heat Heat to 80-100 °C (4-8 hours) add_sm->heat quench Cool and Quench in Ice-Water heat->quench filter Vacuum Filtration quench->filter purify Recrystallization filter->purify product Final Product purify->product Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Bromide, Pyrazole, Cs₂CO₃, Pd(OAc)₂, Xantphos add_solv Add Anhydrous Toluene start->add_solv heat Heat to 100-110 °C (12-24 hours) add_solv->heat filter Cool and Filter through Celite heat->filter extract Aqueous Workup (Wash & Dry) filter->extract purify Column Chromatography extract->purify product Final Product purify->product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and hazardous compounds, is managed safely and in accordance with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

The causality behind these rigorous disposal protocols stems from the compound's chemical structure: a fluorinated aromatic ring coupled with a pyrazole moiety and an aldehyde functional group. This combination suggests potential for reactivity, toxicity, and environmental persistence. Therefore, a conservative and systematic approach to its disposal is not just recommended but essential.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the first step in safe handling and disposal. While comprehensive toxicological data for this compound is not widely available, its structural components provide a strong basis for a thorough hazard assessment.

Structural Alerts for Hazard:

  • Halogenated Organic Compound: The presence of a fluorine atom on the benzene ring places this compound in the category of halogenated organics.[1] Such compounds are often persistent in the environment and require high-temperature incineration for complete destruction.[1]

  • Aldehyde Functional Group: Aldehydes as a class can be irritants and sensitizers. Some aldehydes are also known to be toxic.[2][3]

  • Aromatic System: The benzaldehyde core suggests potential for metabolic pathways that could lead to toxic intermediates.

Based on data for structurally similar compounds, such as benzaldehyde and other fluorinated aromatics, we can infer the following potential hazards[4][5][6][7][8][9]:

  • Harmful if swallowed or inhaled.[4]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[4][10]

  • Potential for long-term adverse effects on aquatic life.[4]

The Sigma-Aldrich Safety Data Sheet summary classifies the compound as having a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water, and as a combustible solid.[11]

Quantitative Data Summary

PropertyValueSource
CAS Number 1015845-84-7[11]
Molecular Formula C₁₀H₇FN₂O[11]
Molecular Weight 190.17 g/mol [11]
Physical Form Solid[11]
Storage Class 11 (Combustible Solids)[11]
Water Hazard Class WGK 3 (Highly hazardous to water)[11]

Regulatory Framework and Waste Classification

Due to its chemical nature, this compound must be treated as hazardous waste. The disposal of such chemicals is regulated by agencies like the Environmental Protection Agency (EPA) in the United States. A core principle of hazardous waste management is segregation at the source.[1][12]

Key Principles:

  • Do Not Drain Dispose: Never dispose of this chemical down the sink.[12][13] Halogenated compounds can be toxic to aquatic organisms and may not be effectively removed by wastewater treatment processes.[4]

  • Segregation is Critical: This compound must be collected in a dedicated waste container for halogenated organic solids .[1][14][15] Do not mix it with non-halogenated waste, as this complicates the disposal process and significantly increases costs.[14][16]

  • No Evaporation: Allowing hazardous chemical waste to evaporate in a fume hood is not an acceptable method of disposal.[12]

Step-by-Step Disposal Protocol

This protocol ensures that all waste generated, from residual amounts in containers to contaminated personal protective equipment (PPE), is handled safely and compliantly.

Materials Required:

  • Designated, compatible hazardous waste container (e.g., a wide-mouth glass or polyethylene container with a screw-top lid).

  • "Hazardous Waste" label.

  • Secondary containment bin.

  • Appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

Protocol Steps:

  • Container Preparation:

    • Select a clean, dry, and compatible waste container. Ensure it is in good condition with a tightly sealing lid.[15]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[14][15]

  • Waste Collection:

    • Carefully transfer solid this compound waste into the prepared container.

    • For containers with residual product ("empty" containers), triple-rinse with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic liquid waste.

    • Contaminated materials such as weigh boats, spatulas, and gloves should also be placed in the designated solid waste container.

  • Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "Waste this compound".[15] Do not use abbreviations or chemical formulas.[15]

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Ensure the accumulation start date is recorded.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[12][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][17]

    • The SAA should be under the control of laboratory personnel.[12]

    • Place the container in a secondary containment bin to prevent spills.[12][14]

    • Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

  • Disposal:

    • Once the container is nearly full (around 75-80%), or as per your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.[14] The final disposal method will be high-temperature incineration at a licensed facility.[1][17]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generation Assess Assess Waste Type: Solid, Liquid, or Contaminated PPE Start->Assess SelectContainer Select Compatible Container (Halogenated Waste) Assess->SelectContainer LabelContainer Affix 'Hazardous Waste' Label with Full Chemical Name SelectContainer->LabelContainer Collect Collect Waste in Labeled Container LabelContainer->Collect Store Store in Designated SAA with Secondary Containment Collect->Store Close Keep Container Tightly Closed Store->Close CheckFull Container Full? Close->CheckFull CheckFull->Store No RequestPickup Request EHS Waste Pickup CheckFull->RequestPickup Yes End Disposal via Incineration RequestPickup->End

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).

    • Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[14]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[14]

    • Prevent entry into the affected area.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By classifying it as a halogenated organic solid, segregating it from other waste streams, and adhering to the principles of proper labeling and storage, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific waste management plan and EHS department for guidance.[17]

References

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. (2021-10-26). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Lunn, G., & Sansone, E. B. (2002). Reed College. [Link]

  • Laboratory Waste Management Guide. King County, Washington. (2005-07-05). [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Priaxor 7.5/15 EC Safety Data Sheet. BASF. (2024-12-19). [Link]

  • Benzaldehyde Safety Data Sheet. Chemos GmbH & Co. KG. (2021-06-17). [Link]

  • Benzaldehyde Material Safety Data Sheet. Techno PharmChem. [Link]

  • Qualitative Tier 2 Assessment: Benzaldehyde. Santos. [Link]

  • Benzaldehyde Safety Data Sheet. Carl Roth. (2020-01-30). [Link]

  • Benzaldehyde Safety Data Sheet. Carl Roth. (2025-03-10). [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Drug Development Professionals, Researchers, and Scientists

In the fast-paced world of pharmaceutical research and drug development, novel compounds like 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde are pivotal. This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Compound's Profile

This compound is a combustible solid. Its primary hazards are anticipated to be similar to those of other substituted aromatic aldehydes, which include:

  • Skin and Eye Irritation: Aromatic aldehydes are known to cause irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Similar to benzaldehyde, this compound may be harmful if ingested or inhaled.[1][3]

  • Potential for Fluoride-Related Hazards: The presence of a fluorine atom necessitates caution, as thermal decomposition or certain reactions could release hydrogen fluoride, which is highly toxic and corrosive.[4]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 1015845-84-7
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.17 g/mol
Physical Form Solid
Storage Class Combustible Solids

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical. The following recommendations are based on guidelines for handling similar hazardous chemicals and should be considered the minimum requirement.

  • Hand Protection: Chemical-resistant gloves are mandatory. While nitrile gloves can provide short-term splash protection against many chemicals, their resistance to specific aromatic aldehydes can vary.[5][6][7] It is advisable to consult the glove manufacturer's compatibility chart. For extended operations, consider double-gloving or using thicker, more robust gloves.

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are essential.[8] A face shield should be worn over safety glasses whenever there is a risk of splashing or when handling larger quantities.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that it is made from a material suitable for handling chemicals.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for airborne dust or aerosols to escape the containment of a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment, including spill cleanup materials, readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2 before handling the compound.

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the reaction vessel containing the weighed this compound slowly to avoid splashing.

  • Inert Atmosphere: If the reaction is air-sensitive, ensure the vessel is under an inert atmosphere (e.g., nitrogen or argon) before and during the addition of reagents.

  • Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to control the temperature.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, again, using appropriate temperature control.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.

  • Purification: Conduct all purification steps, such as chromatography, within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this substance, including contaminated consumables (gloves, weighing boats, etc.), must be segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Waste Containers: Use appropriate, sealed, and clearly labeled containers for all waste streams.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal start Start: Obtain Compound ppe Don Appropriate PPE start->ppe Critical First Step fume_hood Work in Certified Fume Hood ppe->fume_hood eye_protection ppe->eye_protection Goggles & Face Shield hand_protection ppe->hand_protection Chemical-Resistant Gloves body_protection ppe->body_protection Lab Coat weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Post-Reaction Work-up reaction->workup segregate Segregate Halogenated Waste workup->segregate dispose Dispose via EHS Protocol segregate->dispose end End of Procedure dispose->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.